Octyl palmitate
Description
Properties
IUPAC Name |
octyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24(25)26-23-21-19-10-8-6-4-2/h3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILCOQZDHPEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066137 | |
| Record name | Hexadecanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16958-85-3 | |
| Record name | Octyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYY8LE6Q5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Octyl Palmitate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl palmitate, also known as 2-ethylhexyl palmitate, is the ester of 2-ethylhexanol and palmitic acid.[1][2] It is a versatile and widely used ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, solvent, carrying agent, and fragrance fixative.[1] Its popularity stems from its desirable sensory profile, providing a smooth, non-greasy feel to formulations, often serving as a silicone alternative. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and quality control.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid with a slightly fatty or waxy odor.[1][3] It is a branched saturated fatty ester.[1] The chemical and physical properties of this compound are summarized in the tables below.
General and Identification Properties
| Property | Value | Reference |
| Chemical Name | 2-Ethylhexyl hexadecanoate | [3] |
| Synonyms | This compound, Ethylhexyl palmitate | [2][3] |
| CAS Number | 29806-73-3 | [3] |
| Molecular Formula | C24H48O2 | [4] |
| Molecular Weight | 368.64 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [3][4] |
| Odor | Neutral to faintly fatty, non-interfering | [3] |
Physicochemical Properties
| Property | Value | Reference |
| Boiling Point | Approx. 220–250 °C (may decompose) | [3] |
| Flash Point | > 150 °C | [3] |
| Density | 0.850 - 0.860 g/cm³ at 25°C | [5] |
| Vapor Pressure | 4.52E-07 mmHg at 25°C | [6] |
| Solubility | Soluble in oils and non-polar solvents; Insoluble in water | [3] |
| Refractive Index | Approximately 1.447 | [4] |
| Viscosity | Low | [7] |
| logP (Octanol/Water Partition Coefficient) | 10.819 (estimated) | [8] |
Computed Properties
| Property | Value | Reference |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 22 | [6] |
| Exact Mass | 368.365431 g/mol | [6] |
| Complexity | 275 | [6] |
Experimental Protocols
This section details the methodologies for determining some of the key physical and chemical properties of this compound.
Determination of Boiling Point (Distillation Method)
The boiling point of this compound can be determined using a simple distillation apparatus. This method is suitable for purifying the liquid and simultaneously measuring its boiling point.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head with a port for a thermometer
-
Condenser
-
Receiving flask
-
Thermometer
-
Boiling chips
Procedure:
-
Place a sample of this compound (approximately 25-50 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the sample gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
The temperature will stabilize as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point of the this compound.
-
Record the temperature range over which the majority of the liquid distills.
-
Correct the observed boiling point for atmospheric pressure if necessary.
Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)
The flash point is a critical safety parameter, and the Pensky-Martens closed-cup method is a standard procedure for its determination.[8][9]
Apparatus:
-
Pensky-Martens closed-cup flash point tester (manual or automated)
-
Thermometer
-
Ignition source (gas flame or electric ignitor)
Procedure:
-
Pour the this compound sample into the test cup up to the filling mark.
-
Place the lid on the cup and insert the thermometer.
-
Begin heating the sample at a controlled, steady rate as specified in the ASTM D93 standard (typically 5-6°C per minute).
-
Stir the sample continuously at the specified speed (e.g., 90-120 rpm).
-
As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.
-
Record the temperature at which the flash occurs.
Determination of Density (Pycnometer Method)
The density of this compound can be accurately measured using a pycnometer, a flask with a precise volume.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).
-
Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.
-
Place the pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
-
Carefully remove any excess liquid that has expanded and cap the pycnometer.
-
Dry the outside of the pycnometer and weigh it again (m2).
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to determine the weight of the water (m3).
-
The density of the this compound is calculated using the following formula: Density = [(m2 - m1) / (m3 - m1)] * Density of water at the test temperature.
Determination of Viscosity (Rotational Viscometer)
A rotational viscometer is used to measure the dynamic viscosity of liquids like this compound.
Apparatus:
-
Rotational viscometer with appropriate spindle
-
Sample container
-
Constant temperature bath
Procedure:
-
Place the this compound sample in the sample container and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Immerse the spindle into the sample up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading from the instrument's display, which is typically in centipoise (cP) or millipascal-seconds (mPa·s).
-
It is good practice to take readings at multiple rotational speeds to check for Newtonian or non-Newtonian behavior.
Synthesis and Quality Control
Synthesis of this compound
This compound is synthesized via a Fischer esterification reaction between palmitic acid and 2-ethylhexanol, typically in the presence of an acid catalyst.[1]
Caption: Synthesis of this compound via Fischer Esterification.
Quality Control Workflow for this compound
A crucial quality control parameter for this compound is the acid value, which indicates the amount of residual free fatty acids from the synthesis process.
Caption: Quality Control Workflow for Acid Value Determination.
Conclusion
This compound is a well-characterized ester with a favorable safety and sensory profile, making it a valuable excipient in a wide range of cosmetic and pharmaceutical formulations. Its chemical and physical properties are well-defined, and standardized methods are available for their determination, ensuring consistent quality and performance. Understanding these properties and the methodologies for their measurement is essential for formulators and researchers working with this versatile ingredient.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Method for preparing iso-octyl palmitate - Eureka | Patsnap [eureka.patsnap.com]
- 6. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 16958-85-3: this compound | CymitQuimica [cymitquimica.com]
- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 9. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
The Synthesis and Purification of Octyl Palmitate: A Technical Guide
An in-depth exploration of the chemical and enzymatic pathways to producing high-purity octyl palmitate, a versatile emollient ester crucial in the pharmaceutical and cosmetic industries. This guide details the prevalent synthesis methodologies, offers comprehensive experimental protocols, and presents a comparative analysis of various approaches through structured data.
This compound, the ester of octanol and palmitic acid, is a widely utilized ingredient valued for its lubricating and emollient properties on the skin.[1] Its production is primarily achieved through two main routes: chemical synthesis via direct esterification and greener enzymatic synthesis. The choice of method depends on factors such as desired purity, production scale, and cost considerations.
Synthesis Methodologies
Chemical Synthesis: Direct Esterification
The conventional method for synthesizing this compound involves the direct esterification of palmitic acid with octanol, typically 2-ethylhexanol.[1][2][3] This reaction is generally catalyzed by an acid. While strong mineral acids like sulfuric acid have been used, they are associated with drawbacks such as equipment corrosion, formation of side products, and complex purification processes.[4]
A more refined approach utilizes solid acid catalysts, such as stannous oxalate or sulfated metal oxides (e.g., SO₄²⁻/ZrO₂-Al₂O₃, SO₄²⁻/TiO₂-SnO₂-Al₂O₃), which offer advantages like easier separation, reusability, and milder reaction conditions.[4][5] The reaction is typically carried out under a nitrogen atmosphere at elevated temperatures (100-180°C), often with the aid of a water-carrying agent like cyclohexane or octane to remove the water byproduct and drive the reaction towards completion.[4][5]
Enzymatic Synthesis
In response to the growing demand for sustainable and environmentally friendly processes, the enzymatic synthesis of this compound has emerged as a significant alternative.[1] This method employs lipases as biocatalysts, which operate under milder conditions, exhibit high selectivity leading to purer products, and reduce energy consumption.[1]
Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently used due to their stability and reusability.[6][7][8] The enzymatic esterification can be conducted in various media, including organic solvents or even solvent-free systems.[9] Innovative approaches have also explored the use of supercritical fluids like carbon dioxide, methane, and ethane as reaction media, which can offer advantages in terms of mass transfer and product separation.[6][7]
Comparative Data on Synthesis Methods
The following tables summarize quantitative data from various studies on the chemical and enzymatic synthesis of this compound, providing a clear comparison of reaction conditions and outcomes.
Table 1: Chemical Synthesis of this compound via Direct Esterification
| Catalyst | Reactant Molar Ratio (Palmitic Acid:Isooctyl Alcohol) | Catalyst Loading (% of total reactant mass) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Stannous Oxalate | 1:1 - 1:4 | 1 - 5 | 100 - 180 | 2 - 6 | Not explicitly stated, but implies high conversion | [4][5] |
| SO₄²⁻/ZrO₂-Al₂O₃ | 1:4 | ~3.1 | 150 | 3.5 | 92.5 (conversion) | [5] |
| SO₄²⁻/TiO₂-SnO₂-Al₂O₃ | 1:4 | ~3.1 | 150 | 3.5 | 90.5 (conversion) | [5] |
| Stannous Oxalate | 1:1.8 | 2.0 | 150 | 2.5 | High yield (optimized conditions) | [10] |
Table 2: Enzymatic Synthesis of this compound
| Enzyme | Reaction Medium | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 | Supercritical Methane | 35 - 65 | Not specified | Not specified | 85 (esterification) | [6][7] |
| Novozym 435 | Supercritical Ethane | 35 - 65 | Not specified | Not specified | High esterification | [6][7] |
| Novozym 435 | Supercritical Carbon Dioxide | 35 - 65 | Not specified | Not specified | 76 (esterification) | [6][7] |
| Novozym 435 | 1,2-dichloroethane | 40 | 15 g/L | Not specified | 96.51 (for octyl formate, analogous ester) | [8] |
| Lipozyme RM IM | Solvent-free | 70 | 1.0 wt% | Not specified | High conversion (for cetyl palmitate) | [9] |
| Novozym 435 | n-heptane | 50 | 10 mg | Not specified | Not specified (protocol for butyrate ester) | [11] |
Experimental Protocols
Protocol 1: Chemical Synthesis using Stannous Oxalate Catalyst
This protocol is based on the methodology described in patent CN101747187B.[5]
1. Esterification Reaction:
-
In a four-necked flask equipped with a stirrer, reflux condenser with a water separator, and a dropping funnel, add palmitic acid and a portion of isooctyl alcohol.
-
Add a water-carrying agent, such as cyclohexane.
-
Begin heating and stirring under a nitrogen atmosphere.
-
Once the palmitic acid has melted, add the stannous oxalate catalyst (1-5% of the total reactant mass).
-
Heat the mixture to reflux (100-180°C).
-
Gradually add the remaining isooctyl alcohol dropwise.
-
Continue the reaction for 2-6 hours, collecting the water byproduct in the water separator. The reaction is complete when water is no longer produced.
2. Purification:
-
Cool the reaction mixture and filter to recover the solid acid catalyst for reuse.
-
Wash the filtrate with a 3% sodium carbonate solution until neutral to remove any unreacted palmitic acid.
-
Wash the organic layer with water and separate the layers.
-
Perform vacuum distillation on the organic layer to remove the excess isooctyl alcohol and the water-carrying agent.
-
The remaining residue is the purified iso-octyl palmitate.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym 435)
This generalized protocol is derived from principles outlined in various studies on enzymatic esterification.[8][11]
1. Reaction Setup:
-
In a closed batch reactor, combine palmitic acid and octanol. The molar ratio can vary, but an excess of alcohol is often used to drive the reaction.
-
Add the immobilized lipase, Novozym 435 (e.g., 4% w/w of substrates).
-
If a solvent is used, add it to the mixture (e.g., n-hexane, 1,2-dichloroethane). For solvent-free systems, proceed without.
-
If required, add a dehydrating agent, such as molecular sieves (e.g., 10% w/w), to remove water produced during the reaction.
2. Esterification Reaction:
-
Maintain the reaction at a controlled temperature, typically between 40°C and 70°C, with constant agitation (e.g., 150 RPM).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing the acid value or using gas chromatography.
-
The reaction is typically allowed to proceed for several hours until a high conversion is achieved.
3. Product Purification:
-
Separate the immobilized enzyme and any molecular sieves from the reaction mixture by filtration. The enzyme can be washed with a solvent and stored for reuse.
-
If a solvent was used, remove it by vacuum evaporation.
-
To remove any remaining unreacted palmitic acid, the product can be washed with a dilute alkaline solution (e.g., sodium carbonate solution), followed by a water wash.
-
The final product can be further purified by vacuum distillation if necessary.
Process Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]
- 4. Method for preparing iso-octyl palmitate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Natural Occurrence and Biological Role of Octyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl palmitate, the ester of octanol and palmitic acid, is a compound with a growing profile of interest beyond its traditional use in the cosmetics industry. While its natural occurrence is not as widely documented as its constituent parts, emerging evidence suggests its presence in the metabolome of microorganisms and potentially in insects. The biological role of this compound is an area of active investigation, with compelling, albeit nascent, data pointing towards its involvement in anticancer activities through the induction of apoptosis, possibly via kinase inhibition. Furthermore, its structural similarity to other lipid signaling molecules suggests potential roles in intercellular communication, such as quorum sensing in bacteria. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biological functions of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of associated biological pathways to facilitate further research and drug development efforts.
Introduction
This compound (CAS No: 29806-73-3), also known as 2-ethylhexyl palmitate, is a fatty acid ester with the molecular formula C24H48O2.[1] Traditionally, it has been extensively utilized in the cosmetics and personal care industry as an emollient, solvent, and texture enhancer due to its favorable sensory properties and safety profile.[2][3] However, the scientific inquiry into the endogenous presence and physiological functions of this compound is beginning to reveal a more complex and biologically significant role for this molecule.
This guide synthesizes the current understanding of this compound's natural origins and its emerging biological activities, with a particular focus on its potential as a therapeutic agent. We present available quantitative data, detail relevant experimental methodologies for its study, and provide visual representations of key biological processes in which it may be involved.
Natural Occurrence
While palmitic acid is one of the most common saturated fatty acids in animals and plants, and octanol is found in essential oils, the natural occurrence of their ester, this compound, is less definitively documented in macroscopic organisms.[4][5] The primary evidence for its natural presence points towards the microbial world.
Microbial Production: Several sources refer to this compound as a "bacterial metabolite".[6][7] This suggests that it is produced by various bacteria, likely as part of their secondary metabolism. For instance, various bioactive compounds, including esters, have been isolated from Streptomyces species, a genus of actinomycetes known for producing a wide array of secondary metabolites.[8][9][10] Similarly, endophytic fungi, such as Chaetomium globosum, are recognized producers of a diverse range of bioactive metabolites, including various esters, making them a plausible source of this compound.[2][4][11][12][13]
Potential Insect Presence: The cuticular lipids of insects are a complex mixture of hydrocarbons, fatty acids, and esters that play crucial roles in preventing desiccation and in chemical communication.[4][11][14] Gas chromatography-mass spectrometry (GC-MS) analyses of insect cuticular lipids have identified a variety of long-chain fatty acid esters.[4][11] While a definitive identification of this compound in a specific insect species is not prominently featured in the readily available literature, its presence is plausible given the detection of other similar esters.
Floral Volatiles: Orchid flowers are known to produce a wide array of volatile organic compounds, including various esters, to attract pollinators.[15][16][17][18][19] GC-MS analysis of floral scents is a common method to identify these compounds. Although not explicitly identified as a major component in the available search results, the presence of this compound in the complex scent bouquets of some plant species cannot be ruled out.
Quantitative Data on Natural Occurrence
Quantitative data on the concentration of this compound in natural sources is scarce. The table below summarizes the available information, which is currently limited.
| Natural Source | Organism/Environment | Concentration/Abundance | Analytical Method | Reference(s) |
| Microbial Metabolite | Streptomyces spp. (putative) | Not specified | GC-MS | [8][9][10] |
| Microbial Metabolite | Endophytic Fungi (e.g., Chaetomium globosum) (putative) | Not specified | GC-MS, NMR | [2][4][11][12][13] |
Biological Role
The biological functions of this compound are an emerging area of research, with the most compelling evidence pointing towards its potential as an anticancer agent. Other putative roles include involvement in bacterial communication.
Anticancer Activity: Kinase Inhibition and Apoptosis Induction
A significant body of preliminary evidence, primarily from commercial suppliers of the compound, suggests that this compound possesses anticancer properties.[6] It is purported to act as a kinase inhibitor, targeting signaling pathways involved in tumor growth and survival, and to induce apoptosis in cancer cells, particularly in leukemia cell lines.[6] While peer-reviewed studies focusing specifically on this compound are limited, the well-documented role of its precursor, palmitic acid, in inducing apoptosis in various cancer cell lines lends credence to these claims.[20][21]
Putative Mechanism of Action: The proposed mechanism involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. One potential target is the Raf-1 kinase, a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[7][14][22][23][24] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
The induction of apoptosis is a key feature of many anticancer drugs. Palmitic acid has been shown to induce apoptosis through both ceramide-dependent and -independent pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[20][21] It is plausible that this compound, upon cellular uptake and potential hydrolysis, could exert similar effects.
Signaling Pathway: Apoptosis Induction
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density.[25][26][27][28] This process is mediated by signaling molecules called autoinducers. Fatty acids and their derivatives have been shown to act as inhibitors of quorum sensing in various bacteria, including the pathogenic bacterium Pseudomonas aeruginosa.[1][13][21][25][26][27][28][29][30] Given its structure as a long-chain fatty acid ester, it is plausible that this compound could interfere with quorum sensing signaling, thereby attenuating bacterial virulence and biofilm formation. This represents a promising area for future research in the development of novel antimicrobial strategies.
Logical Relationship: Quorum Sensing Inhibition
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the study of this compound.
Quantification of this compound in Biological Samples by GC-MS
This protocol describes a general method for the extraction and quantification of wax esters, such as this compound, from biological matrices.
Workflow: GC-MS Analysis of this compound
Methodology:
-
Lipid Extraction:
-
For solid samples (e.g., microbial biomass, insect puparia), homogenize the sample.
-
Extract total lipids using a suitable solvent system, such as hexane or a 2:1 (v/v) mixture of chloroform and methanol.[30]
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
-
Fractionation by Solid-Phase Extraction (SPE):
-
Condition a silica gel SPE column with hexane.
-
Load the lipid extract onto the column.
-
Elute non-polar compounds (e.g., hydrocarbons) with hexane.
-
Elute the wax ester fraction with a solvent of slightly higher polarity, such as a mixture of hexane and diethyl ether (e.g., 98:2 v/v).
-
Collect the wax ester fraction.
-
-
Sample Preparation for GC-MS:
-
Evaporate the solvent from the collected wax ester fraction under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of hexane for GC-MS analysis.
-
-
High-Temperature GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a high-temperature capillary column suitable for wax ester analysis (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).[31][32]
-
Injector Temperature: 390 °C.[32]
-
Oven Program: Initial temperature of 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, and hold for 6 minutes.[32]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
-
Data Analysis:
-
Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard or library data.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with authentic standards.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[3][5][7][33]
Methodology:
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8][15][19][23][38]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells on coverslips in a multi-well plate and treat with this compound as described for the MTT assay.
-
-
Fixation and Permeabilization:
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves:
-
Incubating the cells with TdT reaction buffer.
-
Incubating with the TdT reaction mixture containing labeled dUTPs (e.g., BrdUTP or EdUTP) for 1-2 hours at 37 °C.[15]
-
Washing the cells with PBS.
-
-
-
Detection:
-
If using a fluorescently labeled dUTP, the cells can be directly visualized under a fluorescence microscope.
-
If using a hapten-labeled dUTP (e.g., Digoxigenin-dUTP), an additional step of incubation with a fluorescently labeled anti-hapten antibody is required.[15]
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Analysis:
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
-
In Vitro Kinase Inhibition Assay
This is a general protocol to screen for the inhibitory activity of this compound against a specific protein kinase (e.g., Raf-1).
Methodology:
-
Reagents:
-
Recombinant active kinase (e.g., Raf-1).
-
Kinase substrate (e.g., inactive MEK1).
-
ATP.
-
Kinase assay buffer.
-
This compound dissolved in DMSO.
-
A method for detecting kinase activity (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
In a microplate, combine the kinase, its substrate, and the kinase assay buffer.
-
Add this compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time.
-
Stop the reaction.
-
-
Detection:
-
Detect the product of the kinase reaction. This can be done by:
-
Western Blot: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.
-
-
-
Data Analysis:
-
Quantify the signal for each reaction.
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity).
-
Conclusion and Future Directions
This compound is a molecule at the intersection of industry and biology. While its role in cosmetics is well-established, its natural occurrence and biological functions are only beginning to be understood. The evidence, though preliminary, for its presence in the microbial world and its potential as an anticancer agent and a modulator of bacterial communication warrants further rigorous investigation.
For researchers, scientists, and drug development professionals, this compound presents several exciting avenues of exploration:
-
Systematic Screening for Natural Occurrence: A thorough investigation of various microbial (bacteria, fungi) and insect species using advanced analytical techniques like high-resolution mass spectrometry is needed to definitively map the natural distribution of this compound.
-
Validation of Anticancer Properties: The purported anticancer activities of this compound need to be rigorously tested in a variety of cancer cell lines and in vivo models. Elucidating the specific molecular targets and signaling pathways involved will be crucial.
-
Exploration of Quorum Sensing Inhibition: The potential of this compound to disrupt bacterial communication should be investigated as a novel approach to combatting bacterial infections and biofilm formation.
-
Drug Delivery Applications: The lipophilic nature of this compound could be leveraged for the development of novel drug delivery systems for hydrophobic therapeutic agents.
This technical guide provides a foundation for these future studies by consolidating the current knowledge and providing detailed experimental frameworks. The continued exploration of this compound holds the promise of uncovering new biological roles and potentially novel therapeutic applications.
References
- 1. gcms.cz [gcms.cz]
- 2. Bioactive metabolites from the desert plant-associated endophytic fungus Chaetomium globosum (Chaetomiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Frontiers | Endophyte Chaetomium globosum D38 Promotes Bioactive Constituents Accumulation and Root Production in Salvia miltiorrhiza [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | 16958-85-3 | RAA95885 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive metabolites from Chaetomium globosum L18, an endophytic fungus in the medicinal plant Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive metabolites produced by Chaetomium globosum, an endophytic fungus isolated from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Insights into the Mechanism of Spatiotemporal Scent Accumulation in Orchid Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Volatile Organic Compounds from Orchids: From Synthesis and Function to Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Palmitate-induced apoptosis can occur through a ceramide-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. frontiersin.org [frontiersin.org]
- 29. abcam.com [abcam.com]
- 30. benchchem.com [benchchem.com]
- 31. DSpace [dr.lib.iastate.edu]
- 32. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cosmobiousa.com [cosmobiousa.com]
- 34. Ranking the toxicity of fatty acids on Jurkat and Raji cells by flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Nonylphenol induces apoptosis of Jurkat cells by a caspase-8 dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
A Deep Dive into the Solubility of Octyl Palmitate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl palmitate, the ester of 2-ethylhexanol and palmitic acid, is a widely utilized emollient, solvent, and carrier agent in the cosmetic, pharmaceutical, and personal care industries.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for formulation development, ensuring product stability, efficacy, and sensory characteristics. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and semi-quantitative data, and outlines a detailed experimental protocol for its determination.
Solubility Profile of this compound
This compound is a non-polar compound, which governs its solubility characteristics based on the principle of "like dissolves like." It is readily soluble in a wide range of non-polar and moderately polar organic solvents and is miscible with many oils.[2] Conversely, it is insoluble in highly polar solvents such as water.
Qualitative and Semi-Quantitative Solubility Data
While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in readily available literature, a compilation of qualitative and semi-quantitative solubility information is presented in Table 1. This data has been collated from various technical data sheets and safety reports.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Family | Solvent | Solubility Description | Source |
| Alcohols | Ethanol | Soluble | [3] |
| Isopropanol | Soluble | [3] | |
| Ketones | Acetone | Soluble | [3] |
| Esters | Ethyl Acetate | Soluble | [3] |
| Hydrocarbons | Mineral Oil | Soluble/Miscible | [3] |
| Heptane | Information not available | ||
| Toluene | Information not available | ||
| Chlorinated Solvents | Chloroform | Slightly Soluble | [2][4] |
| Oils | Castor Oil | Soluble | [3] |
| Corn Oil | Soluble | [3] | |
| Silicone Oil | Can be used as a substitute | [1] | |
| Glycols | Propylene Glycol | Insoluble | [3] |
| Glycerin | Insoluble | [3] | |
| Ethers | Diethyl Ether | Soluble | [3] |
| Other | Hexanes | Slightly Soluble | [2][4] |
Note: "Soluble" indicates that this compound dissolves in the solvent, but the exact concentration is not specified. "Miscible" implies solubility at all proportions. "Slightly Soluble" suggests limited solubility.
Experimental Protocol for Determining Solubility
A standardized and robust experimental protocol is essential for obtaining reliable and reproducible solubility data. The following method is a comprehensive approach for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium shake-flask method, a widely accepted technique for solubility determination.
Materials and Equipment
-
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Internal standard (e.g., a long-chain hydrocarbon or another ester with a distinct retention time in gas chromatography)
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps and PTFE-lined septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Experimental Workflow
The process for determining the solubility of this compound can be visualized as follows:
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several glass vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A standard temperature of 25°C is recommended for comparability, but other temperatures can be used depending on the study's requirements.
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a known volume of the solvent containing a pre-determined concentration of the internal standard.
-
-
Quantification by Gas Chromatography (GC-FID):
-
Prepare a series of calibration standards of this compound in the same solvent, each containing the same concentration of the internal standard as the samples.
-
Analyze the calibration standards and the prepared samples using GC-FID. A typical GC method would involve a non-polar capillary column and a temperature program suitable for eluting this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor used during sample preparation.
-
Express the solubility in the desired units, such as g/100 mL, g/100 g, or mole fraction.
-
Logical Pathway for Solvent Selection in Formulations
The selection of an appropriate solvent system is a critical step in the formulation of products containing this compound. The following diagram illustrates a logical decision-making process for solvent selection.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While comprehensive quantitative data remains a gap in publicly available literature, the provided qualitative information and the detailed experimental protocol offer a robust framework for researchers and formulation scientists. The systematic approach to solubility determination and solvent selection outlined herein will aid in the development of stable, effective, and aesthetically pleasing products for the pharmaceutical and cosmetic industries. Further research to generate a comprehensive quantitative solubility database for this compound would be of significant value to the scientific community.
References
The Core Mechanism of Action of Octyl Palmitate in Biological Systems: A Technical Guide
Abstract
Octyl palmitate, also known as ethylhexyl palmitate, is a widely utilized ester in cosmetic and pharmaceutical formulations. While traditionally classified as an emollient and solvent, its mechanism of action in biological systems, particularly the skin, is multifaceted. This technical guide elucidates the core mechanisms, which diverge into two primary pathways: direct biophysical interactions with the stratum corneum and indirect biochemical effects following enzymatic hydrolysis. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to inform advanced research and development.
Introduction
This compound is the ester formed from the reaction of 2-ethylhexyl alcohol and palmitic acid.[1][2] Its lipophilic nature and "dry-slip" feel have made it a popular substitute for silicones and mineral oil in topical formulations.[3] Understanding its biological mechanism is crucial for optimizing its use and predicting its physiological impact. The primary actions of this compound are not mediated through classical receptor-ligand interactions but rather through its influence on the physical structure of the skin barrier and its role as a pro-drug, delivering biologically active constituents upon hydrolysis.
Primary Mechanisms of Action
The biological effects of this compound can be categorized into two distinct but interconnected pathways:
-
Pathway A: Biophysical Interaction. The intact ester directly interacts with and modifies the lipid matrix of the stratum corneum.
-
Pathway B: Biochemical Interaction (Post-Hydrolysis). Skin-resident esterases hydrolyze this compound into its constituent molecules, palmitic acid and 2-ethylhexanol, which are themselves biologically active.
It is hypothesized that the majority of the specific, cellular signaling events attributed to topical this compound application are a direct result of Pathway B.
Pathway A: Biophysical Interaction with the Stratum Corneum
As a non-occlusive emollient, this compound's primary function is to lubricate the skin surface and alter the physicochemical properties of the stratum corneum (SC).[4] The SC's barrier function is largely dependent on the highly organized, lamellar structure of its intercellular lipids, which are primarily composed of ceramides, cholesterol, and free fatty acids.[5][6]
The mechanism involves the integration of the lipophilic this compound molecules into this lipid matrix. This disrupts the highly ordered, crystalline arrangement of the endogenous lipids, leading to a more fluid state.[7][8] This fluidization of the lipid bilayers is the core mechanism behind its action as a penetration enhancer, facilitating the permeation of other co-formulated active ingredients through the SC. This biophysical effect is a common mechanism for many lipid-based emollients and penetration enhancers.[8]
Pathway B: Biochemical Action via Enzymatic Hydrolysis
Upon penetration into the viable epidermis, this compound is subject to enzymatic hydrolysis by cutaneous esterases.[4] Skin has been demonstrated to possess significant esterase activity, capable of metabolizing various topical esters. For instance, a study on retinyl palmitate showed that 44% of the amount absorbed by human skin was hydrolyzed to retinol.[9] This establishes a clear precedent for this compound's conversion into its active components:
-
Palmitic Acid: A 16-carbon saturated fatty acid.
-
2-Ethylhexanol: An eight-carbon branched fatty alcohol.
The subsequent biological effects are therefore attributable to these hydrolysis products.
Palmitic acid is not an inert molecule; it is a known signaling molecule that can modulate cellular functions, particularly in keratinocytes. At certain concentrations, palmitic acid can initiate an inflammatory cascade. Studies have shown that palmitic acid stimulates the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), in human keratinocytes. This induction is mediated through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The increased production of IL-6 has also been linked to the hyperproliferation of keratinocytes, a key factor in the formation of comedones.
The comedogenic potential of this compound is a significant biological effect. While some sources claim it is non-comedogenic, clinical evidence demonstrates it can induce comedone formation, likely through the effects of its hydrolysis product, palmitic acid.[1] The proposed mechanism is follicular hyperkeratosis, where an excess of keratinocytes leads to the blockage of hair follicles. This aligns with the observed pro-proliferative effect of palmitic acid on keratinocytes. The effect is concentration-dependent.
A single commercial source has claimed that this compound acts as a kinase inhibitor and induces apoptosis in leukemia cells. However, extensive searches of primary scientific literature have failed to substantiate this claim. There is no peer-reviewed evidence to support a direct role for this compound as a kinase inhibitor. The observed cytotoxic effects in some cancer cell lines are more likely attributable to mechanisms associated with free fatty acids, such as lipotoxicity and the induction of endoplasmic reticulum stress, which are well-documented for palmitic acid.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological effects of this compound and its hydrolysis product, palmitic acid.
Table 1: Toxicological Data for this compound
| Species | Route | Test | Value | Reference |
| Rat | Oral | LD50 | > 64.0 g/kg | |
| Rabbit | Dermal | Acute Toxicity | No evidence of toxicity | |
| Rabbit | Dermal | Subchronic Toxicity | Nontoxic |
Table 2: Comedogenicity Data for this compound (Human Study)
| Parameter | Baseline (Mean ± SEM) | 4 Weeks (Mean ± SEM) | % Change from Baseline (Mean ± SEM) | Reference |
| Microcomedone Count | 6.1 ± 0.6 | 27.3 ± 4.7 | +365.4 ± 87.6% | [10] |
Table 3: Pro-inflammatory Cytokine Induction by Palmitic Acid in HaCaT Keratinocytes (Data represents fold-increase over control after treatment with 150 µmol/L palmitic acid)
| Cytokine | Fold-Increase in Secretion | Signaling Pathway | Reference |
| IL-6 | ~ 4.5x | NF-κB | [11] |
| TNF-α | ~ 3.5x | NF-κB | [11] |
| IL-1β | ~ 3.0x | NF-κB | [11] |
Experimental Protocols
Protocol for In Vivo Comedogenicity Assessment
This protocol is adapted from the methodology used to assess the comedogenic potential of this compound in human subjects.[10]
-
Subject Recruitment: Enroll healthy male volunteers (ages 20-45) with prominent follicular orifices on the upper back and a demonstrated ability to form comedones.
-
Test Material Application:
-
Use occlusive pads saturated with the test material (e.g., undiluted this compound as a positive control).
-
Apply pads to designated areas on the upper back of each participant. Include a negative control (empty pad) and sites for test formulations.
-
Randomize the application sites for each participant in a double-blind manner.
-
-
Application Period: Instruct participants to wear the pads for a 4-week period, with replacement as necessary.
-
Sample Collection: After 4 weeks, perform an epidermal biopsy of the treated areas. A common method is cyanoacrylate glue biopsy, where a drop of glue is applied to a glass slide, pressed against the skin, and then removed to extract the follicular contents.
-
Analysis:
-
Under a stereomicroscope, count the number of microcomedones present in each biopsy sample.
-
Compare the post-application counts to baseline counts taken from the same areas before the study began.
-
Calculate the mean change and percentage change in microcomedone counts for each test material.
-
Protocol for In Vitro Cytokine Induction in Keratinocytes
This protocol is based on the methodology for assessing the pro-inflammatory effects of palmitic acid on the human keratinocyte cell line, HaCaT.[11]
-
Cell Culture: Culture HaCaT keratinocytes in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluence.
-
Preparation of Palmitic Acid Solution:
-
Dissolve palmitic acid powder in a suitable solvent (e.g., ethanol).
-
Complex the palmitic acid with bovine serum albumin (BSA) in the culture medium to ensure solubility and facilitate cellular uptake. Prepare a range of concentrations (e.g., 0, 75, 100, 125, 150 µmol/L).
-
-
Cell Treatment:
-
Starve the cells in serum-free media for 12-24 hours prior to treatment.
-
Replace the media with the prepared palmitic acid-BSA complex solutions and incubate for a specified time (e.g., 24 hours).
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted cytokines (IL-6, TNF-α, IL-1β) using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Cell Lysate Collection and Analysis (for Signaling Pathway):
-
Lyse the treated cells to extract total protein.
-
Perform Western blot analysis to measure the levels of key signaling proteins, such as phosphorylated NF-κB p65 and total NF-κB p65, to confirm pathway activation. Use an appropriate loading control (e.g., β-actin).
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: Logical Flow of this compound's Dual Mechanism of Action
Caption: Dual mechanism of action for this compound in the skin.
Diagram 2: Experimental Workflow for In Vivo Comedogenicity Assessment
Caption: Workflow for clinical assessment of comedogenicity.
Diagram 3: Palmitic Acid-Induced NF-κB Signaling in Keratinocytes
Caption: NF-κB signaling pathway activated by palmitic acid.
Conclusion
The mechanism of action of this compound in biological systems is primarily indirect. Its role as a classic pharmacological agent that binds to specific receptors or enzymes is not supported by current evidence. Instead, its effects are twofold: 1) a direct, biophysical alteration of the stratum corneum lipid barrier, which accounts for its emollient and penetration-enhancing properties, and 2) an indirect, biochemical action following its hydrolysis by skin esterases into palmitic acid and 2-ethylhexanol. It is the liberated palmitic acid that subsequently engages cellular signaling pathways, such as NF-κB, to produce pro-inflammatory and pro-proliferative effects in keratinocytes. This dual mechanism provides a comprehensive framework for understanding its performance in formulations and its potential to induce physiological responses like comedogenesis. Future research should focus on quantifying the rate of this compound hydrolysis in various skin models to better correlate its application with the known dose-dependent effects of palmitic acid.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. lesielle.com [lesielle.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Lipids and barrier function of the skin | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 6. ARTICLE: Models to Study Skin Lipids in Relation to the Barrier Function: A Modern Update on Models and Methodologies Evaluating Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infrared spectroscopy of the skin: influencing the stratum corneum with cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of esterase and alcohol dehydrogenase activity in skin. Metabolism of retinyl palmitate to retinol (vitamin A) during percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitate and oleate modify membrane fluidity and kinase activities of INS-1E β-cells alongside altered metabolism-secretion coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Thermal Stability and Decomposition of Octyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl palmitate, a widely utilized emollient and solvent in the cosmetic and pharmaceutical industries, is prized for its sensory characteristics and formulation benefits. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its stability under thermal stress and its decomposition pathways. Quantitative data from analogous long-chain fatty acid esters are presented, alongside detailed experimental protocols for relevant analytical techniques.
Introduction
This compound, the ester of octyl alcohol and palmitic acid, is a branched-chain saturated fatty ester.[1] Its chemical structure confers desirable properties such as a non-greasy feel and good spreadability. While generally considered to possess excellent chemical and heat stability, exposure to elevated temperatures can lead to decomposition, potentially generating volatile byproducts and altering the physicochemical properties of the formulation.[1][2] This guide synthesizes available data to provide a detailed understanding of these processes.
Thermal Stability Assessment
The thermal stability of this compound is assessed primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on the temperatures at which degradation occurs and the associated energetic changes.
Thermogravimetric Analysis (TGA)
Table 1: Summary of TGA Data for Analogous Long-Chain Esters
| Parameter | Value Range (°C) | Compound Class |
| Onset of Decomposition | 125 - 275 | Fatty Acid Esters |
| Peak Decomposition | Not Specified | Fatty Acid Esters |
Note: Data is based on studies of similar long-chain fatty acid esters and should be considered indicative for this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine melting points, crystallization temperatures, and to detect exothermic or endothermic decomposition events. For long-chain esters, DSC can reveal solid-solid phase transitions and melting behavior.[5]
Table 2: Physical and Thermal Properties of this compound
| Property | Value |
| Boiling Point | ~220–250 °C (may decompose)[4] |
| Flash Point | ~200 °C[4] |
| Melting Behavior | Liquid at room temperature |
Decomposition Pathways and Products
The thermal decomposition of long-chain saturated fatty acid esters like this compound is a complex process that can proceed through several pathways, including isomerization, hydrogenation, and pyrolysis.[6] The primary decomposition mechanism is believed to be a non-radical, unimolecular elimination reaction involving a six-membered cyclic transition state (beta-elimination), yielding an alkene and a carboxylic acid.
At higher temperatures, radical-initiated processes can also occur, leading to a wider range of smaller, volatile products through cleavage of C-C and C-O bonds.
Anticipated Decomposition Products:
-
Primary: 1-Octene, Palmitic Acid
-
Secondary (from further fragmentation): Shorter-chain alkanes, alkenes, aldehydes, ketones, and carbon oxides.
The exact composition of the degradation products can be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS).
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following sections outline standard protocols for TGA, DSC, and Pyrolysis-GC-MS applicable to the study of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into a standard TGA pan (e.g., aluminum or platinum).[7]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]
-
Thermal Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10-20°C/min.[7]
-
Data Analysis: Record the sample mass as a function of temperature. The onset temperature of mass loss is determined from the resulting TGA curve, indicating the initiation of thermal decomposition.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to serve as a reference.[7]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., -50°C).
-
Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above its expected decomposition range.[7]
-
Cool the sample at a controlled rate.
-
A second heating scan is often performed to analyze the thermal history established in the first cycle.
-
-
Data Analysis: The heat flow as a function of temperature is plotted to identify melting points, crystallization events, and any exothermic or endothermic decomposition processes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
spectroscopic analysis of octyl palmitate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of octyl palmitate, a widely used emollient and solvent in the pharmaceutical and cosmetic industries. Understanding the spectral characteristics of this long-chain ester is crucial for quality control, formulation development, and stability testing. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for obtaining these spectra.
Introduction to this compound
This compound, the ester of octyl alcohol and palmitic acid, is a non-occlusive emollient known for its excellent spreadability and skin-feel, making it a popular substitute for silicone in various formulations.[1] Its chemical structure and purity are critical to its function and safety. Spectroscopic techniques provide a powerful toolkit for the detailed molecular characterization of this compound.
Chemical Structure:
Molecular Formula: C₂₄H₄₈O₂[2] Molecular Weight: 368.6 g/mol [2]
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.05 | Triplet | 2H | -O-CH₂ -(CH₂)₆CH₃ |
| ~ 2.28 | Triplet | 2H | -CH₂ -COO- |
| ~ 1.62 | Multiplet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |
| ~ 1.26 | Multiplet | 34H | -(CH₂ )₁₂- and -(CH₂ )₅- |
| ~ 0.88 | Triplet | 6H | CH₃ -(CH₂)₁₄- and CH₃ -(CH₂)₇- |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~ 174.0 | C =O (Ester Carbonyl) |
| ~ 64.5 | -O-CH₂ - |
| ~ 34.4 | -CH₂ -COO- |
| ~ 31.9 | -CH₂ -CH₂-COO- |
| ~ 29.7 - 29.1 | -(CH₂ )n- (Palmitate Chain) |
| ~ 28.7 | -O-CH₂-CH₂ - |
| ~ 25.9 | -(CH₂ )n- (Octyl Chain) |
| ~ 25.0 | -(CH₂ )n- (Octyl Chain) |
| ~ 22.7 | CH₂ -CH₃ (from both chains) |
| ~ 14.1 | CH₃ - (from both chains) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent ester functional group absorptions.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2925 | Strong | C-H stretch (alkane) |
| ~ 2855 | Strong | C-H stretch (alkane) |
| ~ 1740 | Very Strong, Sharp | C=O stretch (ester carbonyl)[3] |
| ~ 1465 | Medium | C-H bend (alkane) |
| ~ 1170 | Strong | C-O stretch (ester)[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the fragmentation of the ester bond.
Table 4: Expected Mass Spectrometry Data for this compound (GC-MS with EI)
| m/z | Interpretation |
| 368 | [M]⁺ (Molecular Ion) |
| 257 | [CH₃(CH₂)₁₄CO]⁺ (Acylium ion) |
| 112 | [C₈H₁₆]⁺ (Fragment from the octyl chain) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[4] For quantitative analysis, a known amount of an internal standard can be added.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.[4]
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5]
-
Place the prepared salt plate assembly into the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
-
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions (Starting Point):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Acquisition Mode: Full scan for qualitative analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
This guide provides the foundational spectroscopic information and methodologies for the analysis of this compound, enabling researchers and professionals to effectively characterize this important pharmaceutical and cosmetic ingredient.
References
An In-depth Technical Guide to the Safety and Toxicity of Octyl Palmitate for Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl palmitate, also known as ethylhexyl palmitate, is a widely used ester in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, solvent, and fragrance fixative. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and logical frameworks for its safety assessment. The information is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the suitability of this compound in various formulations.
Toxicology Data Summary
The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, irritation, sensitization, subchronic toxicity, and genotoxicity. The available quantitative data from these studies are summarized in the following tables.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Endpoint | Result | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | > 64.0 g/kg bw[1] | [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | No evidence of toxicity[1] | [1] |
Table 2: Skin and Eye Irritation of this compound
| Test | Species | Concentration | Observation | Result/Score | Classification | Reference |
| Primary Dermal Irritation | Rabbit | Undiluted | - | PII = 0.8 | Mild Irritant | [1] |
| Primary Dermal Irritation | Rabbit | Undiluted | - | PII = 1.6 | Mild Irritant | [1] |
| Draize Eye Irritation | Rabbit | Undiluted (0.1 mL) | No subsequent washing | Slight ocular irritation | Minimally Irritating | [1] |
| Formulations | Human | 40-50% in formulations | - | Mild irritation in one of three formulations | Mild Irritant | [1] |
Table 3: Skin Sensitization of this compound
| Test | Species | Observation | Result | Reference |
| Skin Sensitization | Rabbit | Non-sensitizing | Non-sensitizer | [1] |
Table 4: Subchronic Toxicity of this compound
| Test | Species | Route | Duration | Observation | NOAEL | Reference |
| Subchronic Dermal Toxicity | - | Dermal | - | Nontoxic | Not Reported | [1] |
Table 5: Genotoxicity of this compound (as 2-Ethylhexyl Palmitate)
| Test | Guideline | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | OECD TG 471 | S. typhimurium | With and without | Negative | [2] |
| In Vivo Chromosomal Aberration (Micronucleus Assay) | - | Mouse | - | Negative | [2] |
Note: The available information indicates that 2-ethylhexyl palmitate is not genotoxic. However, a recent preliminary opinion by the Scientific Committee on Consumer Safety (SCCS) on a different cosmetic ingredient, ethylhexyl methoxycinnamate, highlighted the importance of robust data to exclude genotoxicity.[3][4]
Carcinogenicity and Reproductive Toxicity
Currently, there are no specific long-term carcinogenicity or comprehensive reproductive toxicity studies available for this compound. However, a developmental toxicity study on the related compound 2-ethylhexyl stearate, conducted according to OECD TG 414, established a NOAEL for both maternal and developmental toxicity of 1000 mg/kg bw/day.[2] The common hydrolysis product of 2-ethylhexyl esters, 2-ethylhexanol, is classified as a substance toxic to reproduction (Category 3), with a risk of harm to the unborn child.[2]
Experimental Protocols
The following sections detail the general methodologies for the key toxicological assessments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)
-
Principle: A stepwise procedure is used where a single dose is administered to a small number of animals. The outcome of this initial test determines the next step: either dosing at a higher or lower fixed dose or terminating the study.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
-
Endpoint: The LD50 is estimated based on the dose at which mortality is observed.
Primary Dermal Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)
-
Principle: The test substance is applied to the skin of a single animal to assess its potential to cause irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of skin under a gauze patch.
-
The patch is secured with tape and the trunk of the animal is wrapped with an elastic binder for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Scoring: The reactions are scored on a scale of 0 to 4. The Primary Irritation Index (PII) is calculated from these scores.
Draize Eye Irritation Test (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)
-
Principle: The test substance is instilled into the eye of an animal to evaluate its potential to cause ocular irritation or damage.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
-
Scoring: Ocular reactions are scored according to the Draize scale. The scores are used to classify the irritation potential of the substance.
Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Visualizations of Experimental Workflows and Logical Relationships
Diagram 1: General Workflow for In Vivo Toxicity Testing
Caption: A generalized workflow for in vivo toxicity studies.
Diagram 2: Decision-Making Process in a Fixed-Dose Acute Oral Toxicity Study
Caption: A simplified decision tree for a fixed-dose acute oral toxicity study.
Diagram 3: Logic of the Ames Test for Mutagenicity
Caption: The underlying principle of the bacterial reverse mutation (Ames) test.
Conclusion
Based on the available data, this compound exhibits a low order of acute toxicity and is generally considered to be non-irritating to mildly irritating to the skin and minimally irritating to the eyes. It is not considered to be a skin sensitizer. Genotoxicity studies on 2-ethylhexyl palmitate have returned negative results. While specific long-term toxicity data for this compound are limited, the overall toxicological profile, supported by data on related compounds, suggests a low potential for systemic toxicity under normal conditions of use in cosmetic and pharmaceutical products. However, the absence of comprehensive data on subchronic, chronic, carcinogenicity, and reproductive toxicity for this compound itself should be a consideration in risk assessments for novel applications or high-exposure scenarios. Researchers and formulators should always consider the final formulation and its intended use when evaluating the safety of any ingredient.
References
- 1. Final Report on the Safety Assessment of this compound, Cetyl Palmitate and Isopropyl Palmitate | Semantic Scholar [semanticscholar.org]
- 2. oecd.org [oecd.org]
- 3. useforesight.io [useforesight.io]
- 4. BAV-Institut — Preliminary SCCS Opinions for Ethylhexyl Methoxycinnamate and Benzophenone-1 [bav-institut.de]
A Technical Guide to the Green Synthesis of Octyl Palmitate via Enzymatic Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of octyl palmitate, a widely used ester in the cosmetic, pharmaceutical, and food industries.[1][2][3] The focus is on green chemistry principles, utilizing lipase-catalyzed esterification as a sustainable alternative to traditional chemical synthesis.[4][5] Enzymatic routes offer milder reaction conditions, higher selectivity, and reduced formation of byproducts, aligning with the growing demand for environmentally friendly processes.[5]
Introduction to Enzymatic Synthesis of this compound
This compound (2-ethylhexyl palmitate) is an ester formed from the reaction of palmitic acid and 2-ethylhexanol or octanol.[2][5][6] It serves as an emollient, solvent, and fragrance fixative in various formulations.[3][7][8] The conventional chemical synthesis often requires high temperatures and strong acid catalysts, leading to significant energy consumption and purification challenges.[5]
Enzymatic synthesis, primarily using immobilized lipases, presents a more sustainable approach. Lipases, such as the widely-used immobilized Candida antarctica lipase B (Novozym 435), can efficiently catalyze the esterification of palmitic acid and octanol under mild conditions.[7][9] This biocatalytic method is often conducted in solvent-free systems or in green solvents like supercritical fluids, further enhancing its environmental credentials.[7][9]
Key Parameters Influencing Enzymatic Synthesis
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing yield and reaction rate.
Enzyme Selection
Novozym 435, an immobilized lipase from Candida antarctica, is a robust and frequently employed biocatalyst for ester synthesis due to its high activity and stability over a wide range of temperatures.[7][9] Other lipases, such as those from Pseudomonas stutzeri and Rhizomucor miehei, have also been investigated.[10]
Reaction Temperature
Temperature plays a dual role in enzymatic reactions: it increases the reaction rate but can also lead to enzyme denaturation at higher temperatures. The optimal temperature for Novozym 435 in ester synthesis is typically between 40°C and 70°C.[3][11]
Substrate Molar Ratio
The molar ratio of the alcohol (octanol) to the fatty acid (palmitic acid) is a key factor. An excess of the alcohol can shift the reaction equilibrium towards the product side, thereby increasing the ester yield. However, a very high excess of alcohol can sometimes lead to enzyme inhibition.[8][12]
Enzyme Loading
The concentration of the enzyme affects the reaction rate. Generally, an increase in enzyme loading leads to a higher conversion rate up to a certain point, after which mass transfer limitations or enzyme agglomeration may occur.[12][13][14]
Quantitative Data on Enzymatic Ester Synthesis
The following tables summarize the impact of various reaction parameters on the conversion yield of esters, based on data from studies on octyl formate and ascorbyl palmitate synthesis, which utilize similar enzymatic systems.
Table 1: Effect of Temperature on Ester Conversion
| Temperature (°C) | Conversion Yield (%) |
| 20 | 77.10 |
| 30 | 80.71 |
| 40 | 81.96 |
| 50 | 78.71 |
| 55 | 81.00[10] |
| 65 | Variable, depends on molar ratio[10] |
Data for 20-50°C adapted from a study on octyl formate synthesis using Novozym 435.[12] Data for 55°C and 65°C from a study on ascorbyl palmitate synthesis.[10]
Table 2: Effect of Substrate Molar Ratio (Acid:Alcohol) on Ester Conversion
| Molar Ratio (Acid:Alcohol) | Conversion Yield (%) |
| 1:1 | 70.55 |
| 1:3 | 76.17 |
| 1:5 | 76.07 |
| 1:7 | 80.71 |
| 1:8 | 81.00[10] |
| 1:9 | 78.60 |
| 1:11 | 76.40 |
Data for ratios 1:1 to 1:11 adapted from a study on octyl formate synthesis.[12] Data for 1:8 ratio from a study on ascorbyl palmitate synthesis.[10]
Table 3: Effect of Enzyme Concentration on Ester Conversion
| Enzyme Concentration (g/L) | Conversion Yield (%) |
| 5 | 33.23 |
| 10 | 65.64 |
| 15 | 70.55 |
| 20 | 65.49 |
| 25 | Decreased |
| 30 | Decreased |
Data adapted from a study on octyl formate synthesis using Novozym 435.[3][12]
Experimental Protocols
The following is a generalized protocol for the enzymatic synthesis of this compound, based on methodologies reported for similar ester syntheses.[15]
Materials
-
Palmitic Acid
-
Octanol (or 2-Ethylhexanol)
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular Sieves (3 Å, activated)
-
Solvent (optional, e.g., n-hexane, or solvent-free)
-
Sodium Carbonate Solution (for purification)
-
Anhydrous Sodium Sulfate (for drying)
Reaction Setup
-
In a sealed batch reactor, combine palmitic acid and octanol at the desired molar ratio (e.g., 1:1 to 1:7).
-
Add the immobilized lipase at a specific concentration (e.g., 5-15 g/L or % w/w of substrates).
-
If a solvent is used, add it to the mixture. For a solvent-free system, proceed without.
-
To remove the water produced during the reaction, which can inhibit the enzyme and reverse the reaction, add activated molecular sieves (e.g., 10% w/w).[15] Alternatively, the reaction can be performed under vacuum.[16]
-
Set the reaction temperature to the desired value (e.g., 40-60°C) and maintain constant agitation (e.g., 150-200 RPM).
-
Allow the reaction to proceed for a specified duration (e.g., 2-24 hours), periodically taking aliquots to monitor the progress via techniques like titration of the remaining fatty acid or gas chromatography (GC).[15]
Product Purification
-
After the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent and dried for reuse.[15]
-
To purify the product, wash the filtrate with a sodium carbonate solution to neutralize any unreacted palmitic acid.[15]
-
Follow with a water wash to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent (if used) under reduced pressure to obtain the final this compound product.[15]
Product Analysis
The purity and yield of the synthesized this compound can be determined using Gas Chromatography (GC) equipped with a Flame-Ionization Detector (FID).[15]
Reaction Mechanism and Experimental Workflow
Ping-Pong Bi-Bi Kinetic Mechanism
The lipase-catalyzed esterification of this compound generally follows a Ping-Pong Bi-Bi mechanism.[2][17] This two-substrate, two-product reaction involves the formation of a covalent acyl-enzyme intermediate.
Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.
Experimental Workflow
The following diagram illustrates the typical workflow for the enzymatic synthesis of this compound, from reactant preparation to final product analysis.
Caption: A typical experimental workflow for the enzymatic synthesis of this compound.
Conclusion
The enzymatic synthesis of this compound represents a significant advancement in green chemistry, offering a sustainable and efficient alternative to conventional methods. By optimizing key reaction parameters such as enzyme choice, temperature, substrate molar ratio, and enzyme loading, high conversion yields can be achieved. The use of robust immobilized enzymes like Novozym 435 also allows for catalyst recycling, further enhancing the economic and environmental viability of the process. This guide provides a foundational understanding and practical protocols for researchers and professionals to explore and implement this green technology in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. or.niscpr.res.in [or.niscpr.res.in]
- 12. mdpi.com [mdpi.com]
- 13. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. US20090181439A1 - Process for enzymatically preparing carboxylic esters - Google Patents [patents.google.com]
- 17. Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Octyl Palmitate in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of octyl palmitate as a solvent and lipid carrier in the development of novel drug delivery systems. Detailed protocols for the preparation and characterization of nanoemulsions and solid lipid nanoparticles (SLNs) are provided, along with representative data to guide formulation development.
Introduction to this compound in Drug Delivery
This compound, the ester of 2-ethylhexanol and palmitic acid, is a versatile and widely used excipient in the pharmaceutical and cosmetic industries.[1][2] Its properties as a non-greasy emollient, solvent, and carrier make it an excellent candidate for the formulation of topical and transdermal drug delivery systems.[1][3] As a lipophilic solvent, this compound is particularly well-suited for dissolving and encapsulating hydrophobic active pharmaceutical ingredients (APIs), enhancing their solubility, stability, and skin permeation.[1][4]
Key Properties of this compound for Drug Delivery:
-
Excellent Solubilizer: this compound effectively dissolves a wide range of lipophilic drugs, which is a critical first step in the development of lipid-based nanoformulations.[1]
-
Enhanced Skin Permeation: Its emollient properties can help to temporarily alter the stratum corneum barrier, facilitating the penetration of APIs into the deeper layers of the skin.[3]
-
Biocompatibility and Safety: this compound has a well-established safety profile and is generally considered non-irritating and non-sensitizing to the skin.[3]
-
Formulation Versatility: It can be used as the oil phase in nanoemulsions, microemulsions, and as a solid lipid matrix in the production of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[5][6]
Data Presentation: Representative Formulation Characteristics
The following tables summarize typical quantitative data for nanoemulsion and solid lipid nanoparticle formulations. While these values are representative and based on studies using similar lipid systems, they provide a valuable baseline for researchers developing formulations with this compound.
Table 1: Representative Characteristics of a Nanoemulsion Formulation
| Parameter | Value | Reference |
| Composition | ||
| Oil Phase (e.g., this compound) | 10 - 20% (w/w) | [2] |
| Surfactant/Co-surfactant (Sₘᵢₓ) | 45 - 50% (w/w) | [2] |
| Aqueous Phase | 30 - 45% (w/w) | [2] |
| Physicochemical Properties | ||
| Mean Droplet Size (Z-average) | 15 - 50 nm | [2] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| Zeta Potential | -15 to -30 mV | [2] |
| Drug Content | 98 - 102% | [2] |
| In Vitro Release | ||
| Cumulative Drug Release (24h) | > 90% | [2] |
Table 2: Representative Characteristics of a Solid Lipid Nanoparticle (SLN) Formulation
| Parameter | Value | Reference |
| Composition | ||
| Solid Lipid (e.g., this compound) | 5 - 10% (w/v) | [7] |
| Surfactant | 1 - 2.5% (w/v) | [7] |
| Physicochemical Properties | ||
| Mean Particle Size (Z-average) | 150 - 300 nm | [8] |
| Polydispersity Index (PDI) | < 0.3 | [6] |
| Zeta Potential | > | -30 |
| Entrapment Efficiency | 80 - 95% | [6][7] |
| In Vitro Release | ||
| Initial Burst Release (first 2h) | 20 - 40% | [9] |
| Sustained Release (up to 48h) | 60 - 80% | [9] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of nanoemulsions and solid lipid nanoparticles using this compound as the lipid phase.
Protocol for Preparation of a Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the low-energy spontaneous emulsification method.
Materials:
-
This compound (Oil Phase)
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Purified Water (Aqueous Phase)
-
Vortex Mixer
-
Magnetic Stirrer
Methodology:
-
Preparation of the Oil Phase: Accurately weigh the desired amount of the lipophilic API and dissolve it completely in this compound. Gentle heating may be applied if necessary to facilitate dissolution.
-
Preparation of the Surfactant/Co-surfactant Mixture (Sₘᵢₓ): Prepare a homogenous mixture of the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1 w/w).
-
Formation of the Organic Phase: Add the oil phase (containing the API) to the Sₘᵢₓ mixture and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.
-
Formation of the Nanoemulsion: To the organic phase, add the aqueous phase (purified water) dropwise while continuously stirring at a moderate speed (e.g., 600 rpm) using a magnetic stirrer.
-
Equilibration: Continue stirring for 30 minutes to allow the nanoemulsion to equilibrate and form a stable, transparent, or translucent system.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol details the preparation of SLNs using the hot homogenization followed by ultrasonication technique.
Materials:
-
This compound (Solid Lipid)
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188 or Tween 80)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
-
Water Bath
-
Magnetic Stirrer
Methodology:
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the API in the molten lipid with continuous stirring.
-
Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Formation of a Coarse Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nano-emulsification: Subject the coarse emulsion to high-power probe sonication for 3-5 minutes to reduce the droplet size to the nanometer range.
-
Formation of SLNs: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Storage: Store the resulting SLN dispersion at 4°C.
Characterization Protocols
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for assessing the physical stability of the nanoparticle dispersion.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion or SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
Record the Z-average diameter (mean particle size), PDI, and zeta potential.
-
Measurements should be performed in triplicate.
-
3.3.2. Entrapment Efficiency (%EE) and Drug Loading (%DL)
These parameters quantify the amount of drug successfully incorporated into the nanoparticles.
-
Procedure:
-
Separate the unentrapped drug from the nanoparticle dispersion using a suitable method such as ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the %EE and %DL using the following equations:
%EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
%DL = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
3.3.3. In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the formulation over time.
-
Apparatus: Franz diffusion cell apparatus.
-
Membrane: Synthetic membrane (e.g., dialysis membrane) or excised skin.
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, often with a small percentage of a solubilizing agent (e.g., Tween 80) to maintain sink conditions.
-
Procedure:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C.
-
Place a known amount of the nanoformulation in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative amount of drug released per unit area versus time.
-
Visualizations
The following diagrams illustrate the general structure of the described drug delivery systems and a typical experimental workflow.
References
- 1. The Effect of Polymers on Drug Release Kinetics in Nanoemulsion In Situ Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Cetyl palmitate-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Octyl Palmitate as a Carrier for Lipophilic Compounds in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl palmitate, the ester of 2-ethylhexanol and palmitic acid, is a widely utilized ingredient in the cosmetic and pharmaceutical industries, valued for its emollient, solvent, and carrier properties.[1] Its high lipophilicity, excellent safety profile, and ability to dissolve a wide range of poorly water-soluble molecules make it a compelling vehicle for the in vitro delivery of lipophilic active pharmaceutical ingredients (APIs). These notes provide detailed protocols for the formulation, characterization, and application of this compound-based delivery systems for cell-based assays.
Physicochemical Properties of this compound:
| Property | Value |
| Synonyms | 2-Ethylhexyl Palmitate |
| CAS Number | 29806-73-3 |
| Molecular Formula | C₂₄H₄₈O₂ |
| Molecular Weight | 368.64 g/mol |
| Appearance | Clear, colorless to pale yellow, practically odorless oily liquid |
| Solubility | Insoluble in water; Soluble in oils and non-polar solvents |
Safety and Biocompatibility
This compound is generally regarded as safe and non-toxic for use in cosmetic, skincare, and pharmaceutical applications. Extensive safety assessments have concluded that it is non-irritating and non-sensitizing to the skin. Formulations containing high concentrations of this compound (40-50%) have been shown to produce only mild irritation in some cases. Its high LD50 (greater than 64.0 g/kg in rats) further attests to its low toxicity profile. This inherent safety makes it a suitable candidate for an inert carrier in in vitro systems, where minimizing vehicle-induced cytotoxicity is paramount.
Formulation Strategies for In Vitro Delivery
For in vitro applications, lipophilic compounds dissolved in this compound need to be dispersed in aqueous cell culture media. This is typically achieved by creating an oil-in-water emulsion or nanoemulsion. The small droplet size of a nanoemulsion enhances the surface area for potential cellular interaction and can improve the stability of the formulation in the culture medium.
Key Components for Formulation
-
Oil Phase: this compound containing the dissolved lipophilic API.
-
Aqueous Phase: Cell culture medium or a compatible buffer (e.g., PBS).
-
Surfactant(s): A non-ionic surfactant with a high Hydrophilic-Lipophilic Balance (HLB) is recommended to stabilize the oil droplets in the aqueous phase. Examples include Polysorbate 80 (Tween® 80) or Poloxamers.
-
Co-surfactant (Optional): A short-to-medium chain alcohol (e.g., ethanol) or glycerol can sometimes aid in reducing the droplet size and stabilizing the emulsion.
Experimental Protocols
Protocol 1: Preparation of an this compound-Based Nanoemulsion for Cell Culture Applications
This protocol describes a high-energy emulsification method using ultrasonication to prepare a nanoemulsion of a lipophilic drug dissolved in this compound.
Materials:
-
Lipophilic drug of interest
-
This compound
-
Polysorbate 80 (Tween® 80)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Probe sonicator
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the lipophilic drug in this compound to the desired concentration. Gentle heating may be applied to facilitate dissolution, but the stability of the drug at elevated temperatures should be considered.
-
This solution constitutes the oil phase.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of Polysorbate 80 in sterile PBS or cell culture medium. A typical starting concentration is 1-5% (w/v).
-
-
Formation of the Pre-emulsion:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 40-60°C).
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer. This will form a coarse pre-emulsion.
-
-
Nanoemulsification:
-
Place the pre-emulsion in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the probe sonicator into the pre-emulsion.
-
Sonicate at a high power setting in pulsed mode (e.g., 5 seconds on, 5 seconds off) for a total of 5-15 minutes. The optimal sonication time and power should be determined empirically for each formulation.
-
-
Sterilization and Storage:
-
Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter.
-
Store the nanoemulsion at 4°C. Stability should be assessed over time by monitoring droplet size.
-
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol allows for the determination of the cytotoxic effects of the lipophilic drug formulated in this compound compared to the drug alone and the vehicle control.
Materials:
-
Adherent cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound nanoemulsion containing the lipophilic drug (from Protocol 1)
-
"Blank" this compound nanoemulsion (without the drug)
-
Lipophilic drug dissolved in a minimal amount of a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoemulsion, the blank nanoemulsion, and the drug-in-solvent solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the treatment solutions. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
Protocol 3: Evaluation of Cellular Uptake
This protocol provides a general framework for assessing the cellular uptake of a fluorescent lipophilic compound or a fluorescently labeled drug delivered via an this compound nanoemulsion.
Materials:
-
Fluorescent lipophilic compound or fluorescently labeled drug
-
This compound nanoemulsion containing the fluorescent compound
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
Confocal microscope or fluorescence plate reader
-
DAPI solution (for nuclear staining)
-
Paraformaldehyde (for cell fixation)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in an imaging plate and allow them to adhere.
-
Treat the cells with the fluorescently labeled nanoemulsion for various time points (e.g., 1, 4, 24 hours).
-
-
Cell Preparation for Imaging:
-
Wash the cells with PBS to remove the excess nanoemulsion.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Quantification:
-
Visualize the cellular uptake of the fluorescent compound using a confocal microscope.
-
Alternatively, for a quantitative assessment, lyse the cells after treatment and washing, and measure the fluorescence intensity using a fluorescence plate reader.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of Lipophilic Drug X Formulated in this compound on ABC Cancer Cells
| Treatment | Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) | IC50 (µM) |
| Untreated Control | 0 | 100 ± 4.5 | - |
| Blank Nanoemulsion | (equivalent volume) | 98.2 ± 5.1 | > 100 |
| Drug X in DMSO | 1 | 85.3 ± 6.2 | 15.2 |
| 5 | 62.1 ± 5.8 | ||
| 10 | 48.7 ± 4.9 | ||
| 20 | 25.4 ± 3.7 | ||
| Drug X in OP Nanoemulsion | 1 | 75.1 ± 5.9 | 8.7 |
| 5 | 49.8 ± 4.3 | ||
| 10 | 28.3 ± 3.9 | ||
| 20 | 10.6 ± 2.1 |
Table 2: Cellular Uptake of Fluorescent Compound Y in XYZ Cells
| Formulation | Time (hours) | Mean Fluorescence Intensity/Cell (Arbitrary Units) |
| Compound Y in DMSO | 1 | 150 ± 25 |
| 4 | 450 ± 55 | |
| 24 | 980 ± 110 | |
| Compound Y in OP Nanoemulsion | 1 | 320 ± 40 |
| 4 | 1150 ± 130 | |
| 24 | 2500 ± 280 |
Visualizations
Caption: Experimental workflow for in vitro testing.
Caption: Rationale for using this compound in vitro.
References
Application Notes and Protocols for Octyl Palmitate-Based Nanoemulsions for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are advanced drug delivery systems characterized by droplet sizes in the nanometer range (typically 20-200 nm).[1] These systems are gaining significant attention in topical drug delivery due to their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.[2][3] Octyl palmitate, an ester of palmitic acid and 2-ethylhexanol, is a commonly used oil phase in cosmetic and pharmaceutical formulations due to its excellent emollient properties and safety profile. This document provides detailed application notes and protocols for the formulation, characterization, and in-vitro testing of this compound-based nanoemulsions for topical delivery.
Nanoemulsions offer several advantages for topical delivery, including increased surface area for drug absorption, improved solubilization of lipophilic drugs, and enhanced skin hydration.[1][2] The small droplet size allows for closer contact with the stratum corneum, the outermost layer of the skin, facilitating the penetration of encapsulated active ingredients.[2]
Formulation Components and Considerations
The successful formulation of a stable and effective this compound-based nanoemulsion requires careful selection of the oil phase, surfactants, and co-surfactants.
Table 1: Key Components for this compound-Based Nanoemulsions
| Component | Example(s) | Typical Concentration Range (% w/w) | Function |
| Oil Phase | This compound | 5 - 20 | Vehicle for lipophilic API, emollient |
| Surfactant | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor RH40 | 10 - 40 | Reduces interfacial tension, stabilizes droplets |
| Co-surfactant | Span 80, Transcutol P, Polyethylene Glycol 400 (PEG 400), Ethanol | 5 - 20 | Increases interfacial fluidity, further reduces droplet size |
| Aqueous Phase | Purified Water | q.s. to 100 | Continuous phase of the emulsion |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization (High-Energy Method)
This method utilizes mechanical force to break down coarse emulsions into nano-sized droplets.[4][5]
Materials:
-
This compound
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified Water
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Preparation of Oil Phase: Accurately weigh the required amounts of this compound and co-surfactant (Span 80). If a lipophilic API is being incorporated, dissolve it in this mixture.
-
Preparation of Aqueous Phase: Accurately weigh the required amounts of purified water and surfactant (Tween 80). If a hydrophilic API is being incorporated, dissolve it in this phase.
-
Formation of Coarse Emulsion: Heat both the oil and aqueous phases separately to 40-60°C. Add the oil phase to the aqueous phase dropwise while continuously stirring with a magnetic stirrer. Once the addition is complete, homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 10-15 minutes to form a coarse emulsion.[1]
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles.[5] The number of cycles and pressure may need to be optimized for a specific formulation to achieve the desired droplet size and polydispersity index (PDI).
-
Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it in a sealed container at a controlled temperature.
Protocol 2: Preparation of this compound Nanoemulsion by Spontaneous Emulsification (Low-Energy Method)
This method relies on the spontaneous formation of fine droplets when an organic phase is mixed with an aqueous phase containing a hydrophilic surfactant.[6][7]
Materials:
-
This compound
-
Hydrophilic Surfactant (e.g., Tween 80)
-
Lipophilic Surfactant (e.g., Span 80)
-
Water-miscible solvent (e.g., Ethanol)
-
Purified Water
Procedure:
-
Preparation of Organic Phase: Prepare a homogenous mixture of this compound, the lipophilic surfactant (Span 80), and the water-miscible solvent (ethanol). The active ingredient is also dissolved in this phase.
-
Preparation of Aqueous Phase: Prepare a solution of the hydrophilic surfactant (Tween 80) in purified water.
-
Spontaneous Emulsification: Add the organic phase to the aqueous phase dropwise with gentle magnetic stirring. The nanoemulsion will form spontaneously.[6]
-
Solvent Removal (if necessary): If a volatile solvent like ethanol is used, it can be removed by stirring the nanoemulsion on a magnetic stirrer at room temperature for a specified time, allowing the solvent to evaporate.
-
Storage: Store the final nanoemulsion in a sealed container.
Characterization of Nanoemulsions
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoemulsion.
Table 2: Physicochemical Characterization of this compound-Based Nanoemulsions
| Parameter | Technique | Typical Values | Significance |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | 20 - 200 nm, PDI < 0.3 | Affects stability, skin penetration, and appearance.[8][9] |
| Zeta Potential | Electrophoretic Light Scattering | > ±30 mV | Indicates colloidal stability; high charge prevents droplet aggregation.[8] |
| pH | pH meter | 4.5 - 6.5 | Should be compatible with skin pH to avoid irritation. |
| Viscosity | Rheometer/Viscometer | Varies with composition | Affects spreadability and residence time on the skin. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets | Confirms the size and shape of the nanoemulsion droplets. |
Protocol 3: In-Vitro Skin Permeation Study
This protocol evaluates the ability of the nanoemulsion to deliver an active ingredient across the skin.
Materials:
-
Franz diffusion cells[10]
-
Excised skin (e.g., rat, porcine, or human cadaver skin)[11]
-
Phosphate buffered saline (PBS) pH 7.4 (receptor medium)
-
Nanoemulsion formulation containing the API
-
Control formulation (e.g., API in a simple solution or conventional cream)
-
Analytical method for API quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.[12]
-
Equilibration: Fill the receptor compartment with PBS and allow the system to equilibrate at 32 ± 1°C for 30 minutes. Ensure there are no air bubbles in the receptor compartment.
-
Application of Formulation: Apply a known quantity of the nanoemulsion formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.[13]
-
Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of the skin over time. The permeation flux can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Visualizations
Experimental Workflow
Caption: Workflow for the development and evaluation of this compound nanoemulsions.
Mechanism of Skin Permeation Enhancement
Caption: Mechanism of enhanced skin permeation by this compound nanoemulsions.
Data Summary
The following tables summarize typical quantitative data for this compound-based nanoemulsions.
Table 3: Formulation Composition and Physicochemical Properties
| Formulation Code | This compound (% w/w) | Surfactant/Co-surfactant (% w/w) | Water (% w/w) | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| NE-OP-01 | 10 | 25 (Tween 80/Span 80) | 65 | 120 ± 5.2 | 0.21 ± 0.03 | -35.6 ± 2.1 |
| NE-OP-02 | 15 | 30 (Tween 80/PEG 400) | 55 | 155 ± 7.8 | 0.25 ± 0.04 | -32.1 ± 1.8 |
| NE-OP-03 | 20 | 35 (Cremophor RH40/Transcutol P) | 45 | 180 ± 9.1 | 0.28 ± 0.05 | -28.9 ± 2.5 |
Data are presented as mean ± standard deviation and are representative values from the literature.
Table 4: In-Vitro Skin Permeation Parameters
| Formulation | Cumulative Drug Permeated (µg/cm²) at 24h | Permeation Flux (µg/cm²/h) | Enhancement Ratio* |
| Control (Conventional Cream) | 85.6 ± 7.3 | 3.57 ± 0.30 | 1.0 |
| NE-OP-01 | 258.2 ± 15.1 | 10.76 ± 0.63 | 3.01 |
| NE-OP-02 | 210.4 ± 12.5 | 8.77 ± 0.52 | 2.46 |
*Enhancement Ratio = Flux of Nanoemulsion / Flux of Control Data are representative and will vary depending on the API and specific formulation.
Conclusion
This compound-based nanoemulsions are a promising platform for the topical delivery of a wide range of active ingredients. Their formulation requires a systematic approach to component selection and preparation methodology. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers and professionals in the development and evaluation of these advanced drug delivery systems. Thorough characterization and in-vitro studies are essential to ensure the development of stable, safe, and efficacious nanoemulsion-based products for topical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Penetration enhancement – molecular mechanisms ... [dermaviduals.de]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Nano-emulsion formulation using spontaneous emulsification: solvent, oil and surfactant optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsions (NEs), liposomes (LPs) and solid lipid nanoparticles (SLNs) for retinyl palmitate: effect on skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of Octyl Palmitate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl palmitate, also known as ethylhexyl palmitate, is a widely used ester in cosmetic and pharmaceutical formulations, acting as an emollient, solvent, and fragrance fixative.[1][2][3][4] Its concentration in these products is a critical parameter for quality control, formulation stability, and ensuring product performance. This document provides detailed application notes and protocols for the accurate and precise determination of this compound in various formulations using common analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier Transform Infrared (FTIR) Spectroscopy.
Analytical Methods Overview
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. While no specific official methods for the analysis of this compound were found, standard techniques for the analysis of fatty acid esters are applicable.[5]
-
Gas Chromatography (GC) is a robust and sensitive technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and low detection limits.
-
High-Performance Liquid Chromatography (HPLC) is a versatile method that can be used for non-volatile or thermally labile compounds. When equipped with an Ultraviolet (UV) detector, it can be a reliable technique for quantifying this compound, especially in complex matrices.
-
Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique primarily used for qualitative analysis and material identification.[3] However, with proper calibration, Attenuated Total Reflectance (ATR)-FTIR can be employed for the quantitative analysis of components in a mixture.[6]
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical validation parameters for the analysis of medium-chain fatty acid esters using GC-FID and HPLC-UV/DAD, providing a baseline for what can be expected for this compound analysis.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV/Diode Array Detector (HPLC-UV/DAD) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 6.7 mg/L | 0.0001 - 0.1 mg/L |
| Limit of Quantitation (LOQ) | 0.03 - 20.4 mg/L | 0.0005 - 0.3 mg/L |
| Intra-day Precision (%RSD) | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 10% | < 10% |
| Accuracy/Recovery (%) | 80 - 110% | 90 - 110% |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is adapted from methods for the analysis of fatty acid esters and is suitable for the quantification of this compound in cosmetic formulations.
a. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 1 g of the cosmetic formulation (e.g., cream, lotion) into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., hexane, dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of this compound.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer containing the extracted this compound to a clean vial.
-
If necessary, dilute the extract with the same solvent to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b. GC-FID Instrumentation and Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
c. Calibration:
Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 10, 50, 100, 250, 500 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
d. Quantification:
Inject the prepared sample extract and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on methods for the analysis of similar esters and can be optimized for this compound determination.
a. Sample Preparation (Solvent Extraction):
-
Accurately weigh approximately 0.5 g of the cosmetic formulation into a 25 mL volumetric flask.
-
Add approximately 15 mL of a suitable solvent (e.g., acetonitrile, methanol).
-
Sonicate the mixture for 15 minutes to ensure complete dissolution of this compound.
-
Bring the flask to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV Detector.
-
Wavelength: As this compound does not have a strong chromophore, detection is typically performed at a low wavelength, such as 205 nm or 210 nm.
c. Calibration:
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 50, 100, 250, 500, 1000 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
d. Quantification:
Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Fourier Transform Infrared (FTIR) Spectroscopy Protocol (Quantitative)
This protocol outlines a general procedure for the quantitative analysis of this compound in a simple cosmetic base using ATR-FTIR and a calibration model.
a. Sample Preparation (Calibration Standards):
-
Prepare a series of calibration standards by accurately weighing and mixing known concentrations of this compound into a cosmetic base that does not contain this compound. The concentration range should bracket the expected concentration in the samples.
-
Homogenize each standard thoroughly to ensure a uniform distribution of this compound.
b. FTIR-ATR Instrumentation and Data Acquisition:
-
Instrument: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond or zinc selenide crystal).
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans per spectrum.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply a small amount of the calibration standard or sample to the ATR crystal, ensuring good contact.
-
Record the spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) between each measurement.
-
c. Calibration Model Development:
-
Identify a characteristic absorption band for this compound that has minimal interference from the cosmetic base. The ester carbonyl (C=O) stretching vibration around 1740 cm⁻¹ is a common choice.
-
For each calibration standard, measure the absorbance of the selected characteristic peak.
-
Construct a calibration curve by plotting the absorbance against the known concentration of this compound. A linear regression is typically used to model the relationship.
d. Quantification:
-
Record the ATR-FTIR spectrum of the unknown sample.
-
Measure the absorbance of the characteristic peak for this compound.
-
Calculate the concentration of this compound in the sample using the established calibration curve. For more complex matrices, multivariate calibration techniques such as Partial Least Squares (PLS) regression may be necessary.[6]
Visualizations
Caption: Workflow for this compound Analysis by GC-FID.
References
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Using Octyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as high stability, controlled release, and the ability to encapsulate both lipophilic and hydrophilic drugs.[1] Octyl palmitate, an ester of octyl alcohol and palmitic acid, is a non-irritating and non-sensitizing emollient with good spreading capacity, making it a potential lipid candidate for SLN formulations, particularly in dermal and cosmetic applications. Its chemical and thermal stability further enhance its suitability as a lipid matrix.
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) using this compound as a key lipid component. This document is intended for researchers, scientists, and professionals in drug development who are exploring advanced lipid-based nanoformulations.
Principle of SLN Formation
SLNs are colloidal carriers with a solid lipid core dispersed in an aqueous surfactant solution. The formation of SLNs typically involves the dispersion of a molten lipid phase, containing the active pharmaceutical ingredient (API), in a hot aqueous surfactant solution to form an oil-in-water (o/w) emulsion. Subsequent cooling of this nanoemulsion leads to the crystallization of the lipid, forming solid nanoparticles that entrap the API.
Applications in Drug Delivery
Due to their lipidic nature and small size, SLNs are well-suited for various drug delivery applications:
-
Topical and Dermal Delivery: SLNs can form an occlusive film on the skin, enhancing skin hydration and facilitating the penetration of active ingredients into the skin layers.[2] This makes them ideal for delivering dermatological drugs and cosmetic actives.
-
Controlled Release: The solid lipid matrix can provide a sustained release of the encapsulated drug, reducing the frequency of administration and improving patient compliance.
-
Improved Bioavailability: For poorly water-soluble drugs, encapsulation in SLNs can enhance their oral bioavailability.
-
Protection of Labile Drugs: The solid lipid core can protect sensitive drugs from chemical and enzymatic degradation.[1]
Experimental Protocols
Several methods can be employed for the preparation of SLNs. The choice of method depends on the physicochemical properties of the drug and lipids, as well as the desired characteristics of the nanoparticles. The following are detailed protocols for common SLN preparation techniques, adapted for the use of this compound.
Protocol 1: High-Pressure Homogenization (HPH) - Hot Homogenization
This is a widely used and scalable method for SLN production.[3]
Materials and Equipment:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
-
High-Pressure Homogenizer
-
High-Shear Stirrer (e.g., Ultra-Turrax)
-
Water Bath or Heating Mantle
-
Beakers and Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve or disperse the API in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear stirring (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at an optimized pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).[4]
-
Nanoparticle Formation: Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid matrix of the SLNs.
-
Storage: Store the resulting SLN dispersion at 4°C.
Experimental Workflow for Hot Homogenization
Caption: Workflow for SLN preparation via hot homogenization.
Protocol 2: High-Pressure Homogenization (HPH) - Cold Homogenization
This method is suitable for thermolabile drugs.[5]
Materials and Equipment:
-
Same as for hot homogenization, plus:
-
Liquid Nitrogen or Dry Ice
-
Mortar and Pestle or Ball Mill
Procedure:
-
Preparation of Solid Lipid-Drug Mixture: Melt the this compound and dissolve or disperse the API in it.
-
Rapid Solidification: Rapidly cool the molten mixture using liquid nitrogen or dry ice to solidify the lipid.
-
Grinding: Grind the solidified lipid-drug mixture into microparticles using a mortar and pestle or a ball mill.
-
Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.
-
High-Pressure Homogenization: Homogenize the dispersion at low temperature using a high-pressure homogenizer.
-
Storage: Store the resulting SLN dispersion at 4°C.
Experimental Workflow for Cold Homogenization
References
The Role of Octyl Palmitate as a Fragrance Fixative: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing octyl palmitate as a fragrance fixative in experimental settings. This document outlines the chemical properties of this compound, its mechanism of action in fragrance retention, and detailed protocols for evaluating its efficacy. Methodologies for both instrumental analysis, specifically headspace gas chromatography-mass spectrometry (GC-MS), and sensory evaluation are presented to allow for a thorough assessment of fragrance longevity. Furthermore, a relevant signaling pathway in skin keratinocytes that can be influenced by fragrance molecules is illustrated, providing a broader context for the interaction of fragrances with biological systems.
Introduction to this compound as a Fragrance Fixative
This compound, the ester of 2-ethylhexanol and palmitic acid, is a widely used ingredient in the cosmetic and fragrance industry.[1][2] It is a clear, colorless to pale yellow, and virtually odorless oily liquid.[3] Its primary functions in cosmetic formulations include acting as an emollient, solvent, and carrying agent.[1][2] Due to its low volatility and excellent solubility for lipophilic aroma compounds, this compound serves as an effective fragrance fixative, enhancing the longevity of scents on the skin.[3]
The mechanism by which this compound functions as a fixative is primarily physical. It forms a thin, non-occlusive film on the skin, which slows down the evaporation rate of the more volatile fragrance molecules.[4] Its compatibility with a wide range of fragrance ingredients, including esters, lactones, musks, and natural oils, makes it a versatile component in perfume formulation.[3] The recommended usage level of this compound in oil-based perfumes and emulsions typically ranges from 5% to 40%.[3]
Data Presentation: Evaluating the Efficacy of this compound
To quantitatively assess the effectiveness of this compound as a fragrance fixative, a structured comparison of fragrance evaporation over time is essential. The following tables provide a template for presenting data obtained from Headspace GC-MS analysis and sensory evaluation panels.
Table 1: Instrumental Analysis of Fragrance Evaporation (Headspace GC-MS)
| Time Point | Fragrance Compound | Peak Area (Control - No this compound) | Peak Area (Test - With X% this compound) | % Decrease in Evaporation |
| 0 min | Linalool | 1,200,000 | 1,210,000 | - |
| 30 min | Linalool | 850,000 | 1,050,000 | 23.5% |
| 60 min | Linalool | 500,000 | 800,000 | 60.0% |
| 120 min | Linalool | 200,000 | 550,000 | 175.0% |
| 240 min | Linalool | 50,000 | 250,000 | 400.0% |
| 0 min | Limonene | 1,500,000 | 1,520,000 | - |
| 30 min | Limonene | 950,000 | 1,200,000 | 26.3% |
| 60 min | Limonene | 600,000 | 950,000 | 58.3% |
| 120 min | Limonene | 250,000 | 650,000 | 160.0% |
| 240 min | Limonene | 80,000 | 350,000 | 337.5% |
Caption: Comparison of the peak area of select fragrance compounds over time, with and without the addition of this compound, as measured by Headspace GC-MS. The "% Decrease in Evaporation" is calculated as [((Test Peak Area - Control Peak Area) / Control Peak Area) * 100].
Table 2: Sensory Panel Evaluation of Fragrance Intensity
| Time Point | Average Intensity Score (Control - No this compound) | Average Intensity Score (Test - With X% this compound) | Perceived Difference |
| 0 min | 8.5 | 8.6 | Not significant |
| 30 min | 7.2 | 8.1 | Noticeably stronger |
| 60 min | 5.8 | 7.5 | Significantly stronger |
| 120 min | 4.1 | 6.8 | Significantly stronger |
| 240 min | 2.5 | 5.2 | Significantly stronger |
| 360 min | 1.2 | 3.5 | Noticeably stronger |
Caption: Average fragrance intensity scores from a trained sensory panel over a six-hour period. Intensity is rated on a scale of 0 (no scent) to 10 (very strong).
Experimental Protocols
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the methodology for quantifying the evaporation rate of fragrance compounds from a solution with and without this compound.
Objective: To instrumentally measure the concentration of volatile fragrance compounds in the headspace above a sample over time.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace autosampler[5]
-
20 mL headspace vials with crimp caps and PTFE-lined septa[6]
-
Fragrance oil of interest
-
Ethanol (perfume grade)
-
This compound
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Control Solution: Prepare a solution of the fragrance oil in ethanol at a desired concentration (e.g., 10% v/v).
-
Test Solution: Prepare a solution containing the fragrance oil (10% v/v) and this compound at the desired experimental concentration (e.g., 10%, 20%, or 30% v/v) in ethanol.
-
-
Vial Preparation:
-
Pipette a precise volume (e.g., 100 µL) of the control solution into the bottom of a 20 mL headspace vial.
-
Pipette the same volume of the test solution into a separate 20 mL headspace vial.
-
Immediately seal the vials with crimp caps.
-
Prepare multiple vials for each time point to be analyzed.
-
-
Headspace GC-MS Analysis:
-
Place the prepared vials into the headspace autosampler.
-
Set the incubation temperature and time in the headspace unit to allow for volatilization of the fragrance compounds (e.g., 37°C for 15 minutes to simulate skin temperature).[7]
-
Program the GC-MS with an appropriate method for the separation and detection of the target fragrance compounds. An example of GC-MS parameters is provided below.
-
Analyze the headspace of the vials at predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes) to monitor the decrease in volatile compounds over time.
-
Example GC-MS Parameters: [8]
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 10°C/min, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the fragrance compounds of interest based on their retention times and mass spectra.
-
Integrate the peak area for each identified compound at each time point for both the control and test samples.
-
Plot the peak area of each compound as a function of time to visualize the evaporation profile.
-
Calculate the percentage decrease in evaporation for the test sample compared to the control at each time point.
References
- 1. news.rub.de [news.rub.de]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. jcanoingenieria.com [jcanoingenieria.com]
- 8. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
Application of Octyl Palmitate as a Non-Comedogenic Emollient in Dermatology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl palmitate, the ester of 2-ethylhexanol and palmitic acid, is a widely used emollient in cosmetic and dermatological formulations due to its excellent sensory profile, good spreadability, and solvent properties. However, its application in formulations for acne-prone or sensitive skin is a subject of careful consideration due to its comedogenic potential. This document provides detailed application notes and experimental protocols for evaluating this compound, primarily as a benchmark in comedogenicity studies, and discusses formulation strategies that may influence its comedogenic and irritancy potential. While traditionally considered comedogenic, understanding its properties is crucial for developing safe and effective dermatological products.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data related to the dermatological properties of this compound.
Table 1: Comedogenicity and Irritancy Ratings of this compound
| Parameter | Rating | Scale | Reference |
| Comedogenicity | 4 | 0-5 (0=non-comedogenic, 5=highly comedogenic) | [1][2][3] |
| Irritancy | 1 | 0-5 (qualitative assessment) | [2] |
Table 2: Clinical Data on Microcomedone Formation (this compound as a Positive Control)
| Time Point | Mean Number of Microcomedones (± SEM) | Percent Change from Baseline | Reference |
| Baseline | 6.1 ± 0.6 | - | [4][5][6] |
| After 4 Weeks of Application | 27.3 ± 4.7 | +365.4% ± 87.6% | [4][5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. This compound is often used as a positive control in these assays to validate the test system.
Protocol 1: Assessment of Comedogenicity - Rabbit Ear Assay (REA)
Objective: To evaluate the potential of a test substance to induce follicular hyperkeratosis (comedo formation) in the rabbit ear model.
Materials:
-
New Zealand albino rabbits
-
Test substance (e.g., this compound at a specified concentration)
-
Vehicle control (e.g., propylene glycol, mineral oil)
-
Clippers and surgical blades
-
Micropipettes
-
Stereomicroscope
-
Histological processing equipment (formalin, paraffin, microtome, stains)
Procedure:
-
Animal Preparation: Acclimatize rabbits for at least 5 days. Carefully clip the hair from the inner surface of both ears.
-
Test Substance Application: Apply a precise volume (e.g., 0.1 mL) of the test substance to a defined area on the inner surface of one ear. The contralateral ear serves as the untreated or vehicle control. Applications are typically performed once daily, 5 days a week, for 2 weeks.[7]
-
Observation: Macroscopically observe the ears daily for signs of irritation (erythema, edema).
-
Sample Collection and Analysis: At the end of the study period, euthanize the animals.
-
Macroscopic Evaluation: Examine the treated and control ears under a stereomicroscope to count the number and assess the size of visible comedones.
-
Microscopic Evaluation: Excise the treated and control skin areas. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A pathologist will then score the degree of follicular hyperkeratosis and inflammation.[7]
-
Data Interpretation: A significant increase in the number and size of microcomedones in the treated ear compared to the control ear indicates comedogenic potential.
Protocol 2: Assessment of Comedogenicity - Human Clinical Trial
Objective: To assess the comedogenic potential of a test material on human skin.
Study Design: A single-center, evaluator-blinded, randomized, and controlled study.
Participants: Healthy male and female subjects (typically 18-45 years old) with a history of comedo formation and prominent follicular orifices on their upper back.
Materials:
-
Test material
-
Positive control (e.g., this compound)
-
Negative control (un-occluded site or vehicle)
-
Occlusive or semi-occlusive patches
-
Cyanoacrylate glue
-
Microscope slides
-
Stereomicroscope
Procedure:
-
Subject Recruitment and Baseline: Screen and enroll eligible subjects. At baseline, perform a follicular biopsy from the test sites on the upper back to determine the initial number of microcomedones.
-
Product Application: Apply the test material, positive control, and negative control to designated sites on the upper back using occlusive patches. Patches are typically applied three times a week for four weeks.
-
Evaluation:
-
Visual Assessment: A trained evaluator assesses the test sites for any signs of irritation at each visit.
-
Follicular Biopsy: At the end of the 4-week treatment period, perform a final follicular biopsy on each test site. This is a non-invasive procedure where cyanoacrylate glue is applied to a microscope slide, pressed onto the skin, and then removed, extracting the follicular contents.
-
-
Data Analysis: Count the number of microcomedones on the slides under a stereomicroscope. Compare the change in the number of microcomedones from baseline to week 4 for each test site.
Data Interpretation: A statistically significant increase in the number of microcomedones for the test material compared to the negative control indicates comedogenic potential. The positive control (this compound) should induce a significant increase in comedones to validate the study. A product is typically considered non-comedogenic if it does not produce a statistically significant increase in comedones.
Protocol 3: Skin Irritation - Human Patch Test
Objective: To evaluate the potential of a substance to cause skin irritation.
Study Design: A single-application, occlusive patch test.
Participants: Healthy adult volunteers with no history of skin diseases.
Materials:
-
Test substance (e.g., this compound)
-
Occlusive patches (e.g., Finn Chambers®)
-
Control (e.g., saline or vehicle)
-
Dermatological scoring scale
Procedure:
-
Patch Application: Apply a small amount of the test substance (e.g., 0.02 mL) to an occlusive patch. Apply the patch to a designated site on the upper back of the participant. A control patch is also applied.
-
Exposure: The patch remains in place for 48 hours.
-
Evaluation: After 48 hours, the patch is removed. A trained dermatologist or evaluator scores the skin reaction at the application site at specified time points (e.g., 30 minutes, 24 hours, and 48 hours after patch removal) using a standardized scoring scale for erythema, edema, and other signs of irritation.
Data Interpretation: The severity and incidence of skin reactions are recorded. The substance is classified based on the average irritation score (e.g., non-irritating, slightly irritating, moderately irritating, or severely irritating).
Protocol 4: Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)
Objective: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).
Study Design: A multi-phase study involving an induction phase and a challenge phase.
Participants: A larger panel of healthy adult volunteers (typically 50-200).
Materials:
-
Test substance (e.g., this compound)
-
Occlusive or semi-occlusive patches
-
Dermatological scoring scale
Procedure:
-
Induction Phase: Apply the test substance under an occlusive patch to the same site on the skin (e.g., upper back or arm) three times a week for three consecutive weeks (a total of nine applications). Each patch is left on for 24 hours. The site is evaluated for any reaction before the next application.
-
Rest Period: A two-week rest period follows the induction phase, during which no applications are made. This allows for the development of an immune response if sensitization has occurred.
-
Challenge Phase: After the rest period, apply a single patch with the test substance to a new, previously unexposed site on the skin.
-
Evaluation: Remove the challenge patch after 24 hours. A trained evaluator scores the challenge site for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 72 hours after patch application.
Data Interpretation: A reaction at the challenge site that is more intense than any reaction observed during the induction phase is indicative of sensitization. The absence of a reaction at the challenge site suggests the substance is not a sensitizer under the test conditions.
Signaling Pathways and Experimental Workflows
Acnegenesis Signaling Pathways
Acne is a complex inflammatory skin condition involving multiple signaling pathways. Understanding these pathways is crucial for developing targeted therapies. Non-comedogenic emollients aim to hydrate the skin without triggering these pathways.
Experimental Workflow: Comedogenicity Assessment
The following diagram illustrates the typical workflow for assessing the comedogenic potential of a test substance.
Discussion and Formulation Considerations
Despite its high comedogenicity rating, this compound is still utilized in a wide range of cosmetic products. The ultimate comedogenic effect of a finished product depends on several factors, including:
-
Concentration: The concentration of this compound in a formulation is a critical determinant of its comedogenic potential. At lower concentrations, its pore-clogging effects may be significantly diminished.
-
Overall Formulation: The presence of other ingredients can modulate the comedogenicity of the final product. For instance, the inclusion of non-comedogenic oils, penetration enhancers, or exfoliating agents might mitigate the effects of a potentially comedogenic ingredient.
-
Skin Type: Individuals with oily or acne-prone skin are more susceptible to the comedogenic effects of ingredients like this compound compared to those with dry skin.
Therefore, while this compound is a valuable tool as a positive control in comedogenicity testing, its use in products intended for acne-prone skin should be approached with caution. Formulation scientists must carefully consider its concentration and the surrounding ingredient matrix to develop products that are both efficacious and have a low risk of inducing comedones. Future research could focus on developing novel formulations that leverage the desirable sensory properties of this compound while minimizing its comedogenic potential.
References
- 1. Insights into early acne pathogenesis: Exploring intercellular dynamics and key dysregulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to perform a patch test for skincare products [medicalnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Intracellular Communication Reveals Consistent Gene Changes Associated with Early-Stage Acne Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labmuffin.com [labmuffin.com]
- 7. How to Perform a Self Skin Patch Test and Products to Avoid [healthline.com]
Application Note: Quantification of Octyl Palmitate using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Octyl palmitate is a widely used emollient in cosmetic and personal care products, valued for its smooth, non-greasy feel.[1][2] Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. This application note presents a reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reversed-phase C18 column and UV detection, offering a straightforward and robust approach for researchers, scientists, and drug development professionals.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Note: These conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.
Reagents and Standards
-
HPLC-grade methanol
-
HPLC-grade water
-
This compound reference standard (purity ≥ 98%)
Protocol
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. For a typical cosmetic cream or lotion:
-
Accurately weigh approximately 1 g of the sample into a 50 mL beaker.
-
Add 20 mL of methanol and heat gently on a hot plate with stirring for 10 minutes to melt the sample and dissolve the this compound.
-
Cool the solution to room temperature.
-
Transfer the solution to a 25 mL volumetric flask and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Note: It is crucial to ensure complete extraction of this compound from the sample matrix. Method validation should include an assessment of extraction recovery.
Analysis Workflow
Caption: Experimental workflow for this compound quantification.
Method Validation
To ensure the reliability of the HPLC method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines.[3] The following parameters should be assessed:
Linearity
Linearity should be evaluated by analyzing the working standard solutions at a minimum of five concentrations. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed.
Table 2: Linearity Data (Example)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 75 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (R²) | ≥ 0.999 |
Accuracy
Accuracy is determined by performing recovery studies. A known amount of this compound is spiked into a placebo (a sample matrix without the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.
Table 3: Accuracy (Recovery) Data (Example)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Average Recovery (%) | 98.0 - 102.0% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of a standard solution are analyzed on the same day. For intermediate precision, the analysis is repeated on a different day by a different analyst. The relative standard deviation (RSD) of the peak areas is calculated.
Table 4: Precision Data (Example)
| Precision Type | Replicate | Peak Area (mAU*s) |
| Repeatability | 1 | [Insert Data] |
| 2 | [Insert Data] | |
| 3 | [Insert Data] | |
| 4 | [Insert Data] | |
| 5 | [Insert Data] | |
| 6 | [Insert Data] | |
| RSD (%) | ≤ 2.0% | |
| Intermediate Precision | Day 1, Analyst 1 | [Insert Data] |
| Day 2, Analyst 2 | [Insert Data] | |
| RSD (%) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 5: LOD and LOQ (Example)
| Parameter | Value (µg/mL) |
| LOD | [Insert Data] |
| LOQ | [Insert Data] |
Logical Relationship of Method Validation Parameters
Caption: Interdependence of method validation parameters.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in various sample matrices. Proper method validation is essential to ensure accurate and precise results. The provided protocols and data tables serve as a comprehensive guide for researchers and scientists in the cosmetic and pharmaceutical industries.
References
Application Note: High-Throughput Purity Analysis of Octyl Palmitate by Gas Chromatography-Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable gas chromatography-flame ionization detection (GC-FID) method for the quantitative purity assessment of octyl palmitate, a widely used emollient and solvent in pharmaceutical and cosmetic formulations. The presented protocol offers a straightforward and efficient workflow, from sample preparation to data analysis, ensuring accurate determination of this compound content and the separation of potential process-related impurities. This method is crucial for quality control in drug development and manufacturing, guaranteeing the identity and purity of this critical excipient.
Introduction
This compound is the ester of octyl alcohol and palmitic acid, functioning as an emollient, texture enhancer, and solvent in a variety of topical pharmaceutical and cosmetic products.[1] Its purity is a critical quality attribute, as the presence of impurities, such as unreacted starting materials (palmitic acid and octanol) or byproducts, can impact the safety, stability, and efficacy of the final product. Gas chromatography with flame ionization detection (GC-FID) is a highly suitable technique for analyzing the purity of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and robustness.[2] This document provides a detailed protocol for the GC-FID analysis of this compound purity.
Experimental Protocols
Materials and Reagents
-
This compound: Sample for analysis
-
Hexane: HPLC grade or equivalent
-
This compound Reference Standard: USP or equivalent, >99.5% purity
-
Palmitic Acid: >99% purity
-
Octanol: >99% purity
-
Helium: Carrier gas, 99.999% purity
-
Hydrogen: FID fuel gas, 99.999% purity
-
Air: FID oxidant, filtered
Instrumentation
A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column was used. The following conditions are recommended and may be optimized for specific instruments.
-
GC System: Agilent 7890B GC or equivalent
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[3]
-
Injector: Split/Splitless inlet
-
Detector: Flame Ionization Detector (FID)
Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Impurity Stock Solutions (1 mg/mL): Separately prepare stock solutions of palmitic acid and octanol in hexane.
-
System Suitability Solution: Prepare a solution containing this compound (1 mg/mL) and a small amount of palmitic acid and octanol (e.g., 0.01 mg/mL) to verify the separation of the main component from its potential impurities.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane. Ensure the sample is fully dissolved; sonication may be used if necessary.[4] Filter the solution through a 0.22 µm syringe filter if any particulates are present.[4]
GC-FID Method Parameters
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | - Initial Temperature: 150 °C, hold for 1 minute- Ramp: 15 °C/min to 300 °C- Final Hold: Hold at 300 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Presentation
The purity of the this compound sample is determined by area percent calculation from the resulting chromatogram. The area of the this compound peak is expressed as a percentage of the total area of all peaks.
Table 1: Representative Quantitative Data for this compound Purity Analysis
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Area % |
| Octanol | 4.5 | 15,000 | 0.15 |
| Palmitic Acid | 9.8 | 30,000 | 0.30 |
| This compound | 12.2 | 9,950,000 | 99.50 |
| Unknown Impurity | 13.5 | 5,000 | 0.05 |
| Total | 10,000,000 | 100.00 |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific sample and instrumentation.
Mandatory Visualization
Caption: Workflow for GC-FID Purity Analysis of this compound.
References
Octyl Palmitate as a Mineral Oil Substitute in Research Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of dermatological and pharmaceutical research, the choice of vehicle is critical to the performance, stability, and sensory characteristics of topical formulations. For decades, mineral oil has been a staple emollient and vehicle due to its occlusive properties, high stability, and low cost. However, with a growing demand for formulations with lighter sensory profiles and non-comedogenic properties, researchers are increasingly turning to alternatives. Octyl palmitate, an ester of palmitic acid and 2-ethylhexanol, has emerged as a viable substitute for mineral oil, offering a desirable silky, non-greasy feel.[1]
This document provides detailed application notes and protocols for researchers evaluating this compound as a replacement for mineral oil in research formulations. It includes a comparative analysis of their physicochemical properties, skin interaction parameters, and detailed methodologies for key performance assessments.
Data Presentation: Comparative Analysis
The selection of an appropriate vehicle is a data-driven process. The following tables summarize the key quantitative and qualitative differences between this compound and cosmetic-grade mineral oil.
Table 1: Physicochemical Properties
| Property | This compound | Mineral Oil (Cosmetic Grade) | Source(s) |
| INCI Name | Ethylhexyl Palmitate | Paraffinum Liquidum | [2] |
| Chemical Type | Ester | Mixture of Alkanes and Cycloalkanes | [2] |
| Appearance | Clear, colorless to slightly yellowish liquid | Clear, colorless oily liquid | [2][3] |
| Odor | Practically odorless | Odorless | [2][3] |
| Specific Gravity (@ 20°C) | ~0.860 g/cm³ | 0.81 - 0.89 g/mL | [2][4] |
| Viscosity (@ 40°C) | Low to medium (e.g., ~5-10 cSt) | Variable (Light to heavy grades available, e.g., 34.5-70 cSt) | [4][5] |
| Refractive Index (@ 20°C) | ~1.445–1.455 | ~1.467 | [4][5] |
| Spreadability | Medium to high, good slip | Varies with viscosity, can feel heavier | [2][6] |
| Solubility | Soluble in oils, insoluble in water | Soluble in oils, insoluble in water | [2][5] |
| Oxidative Stability | Good | Excellent | [3] |
Table 2: Skin Interaction and Performance
| Parameter | This compound | Mineral Oil | Source(s) |
| Skin Feel | Silky, smooth, non-greasy | Can be perceived as heavy or greasy depending on grade | [2] |
| Occlusivity | Semi-occlusive | Occlusive | [7] |
| Effect on Transepidermal Water Loss (TEWL) | Reduces TEWL | Significantly reduces TEWL | [7][8] |
| Skin Penetration | Primarily remains in the upper layers of the stratum corneum | Minimal penetration, remains on the skin surface | [9][10] |
| Comedogenicity | Potentially comedogenic at high concentrations | Highly refined grades are considered non-comedogenic | [11] |
| Safety Profile | Non-toxic, non-irritating, non-sensitizing | Non-toxic, non-irritating, non-sensitizing |
Experimental Protocols
The following protocols provide detailed methodologies for the comparative evaluation of formulations containing this compound and mineral oil.
Protocol 1: Stability Testing of Oil-in-Water (O/W) Emulsions
Objective: To assess the physical stability of O/W emulsions where mineral oil is substituted with this compound.
Materials and Equipment:
-
Test emulsion with this compound
-
Control emulsion with mineral oil
-
pH meter
-
Viscometer (e.g., Brookfield type)
-
Microscope with a camera
-
Centrifuge
-
Temperature-controlled chambers (4°C, 25°C/60% RH, 40°C/75% RH)
-
Freeze-thaw chamber (-10°C to 25°C)
Methodology:
-
Formulation: Prepare two identical O/W emulsion formulations, one with this compound and the other with mineral oil as the oil phase.
-
Initial Characterization (Day 0):
-
Measure and record the initial pH and viscosity of both emulsions.
-
Observe and record the color, odor, and appearance.
-
Perform a microscopic analysis to determine the initial globule size and distribution.
-
-
Stability Assessment:
-
Divide each emulsion into separate containers for storage under the following conditions:
-
4°C (refrigerated)
-
25°C/60% Relative Humidity (room temperature)
-
40°C/75% Relative Humidity (accelerated stability)
-
Freeze-thaw cycling (-10°C for 24 hours, then 25°C for 24 hours, for 3 cycles)
-
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Physical Appearance: Check for phase separation, creaming, discoloration, and changes in odor.
-
pH: Measure the pH of each sample.
-
Viscosity: Measure the viscosity of each sample.
-
Microscopic Analysis: Observe for changes in globule size, aggregation, or coalescence.
-
-
-
Centrifugation Test:
-
As an indicator of emulsion stability, subject samples of each formulation to centrifugation at 3000 rpm for 30 minutes.
-
Observe for any signs of phase separation or creaming.
-
Data Analysis: Compare the changes in the measured parameters for the this compound formulation against the mineral oil control over time and under different storage conditions.
Protocol 2: In-Vitro Skin Penetration Study using Franz Diffusion Cells
Objective: To compare the extent and rate of penetration of a model active ingredient from formulations containing either this compound or mineral oil.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation with this compound and a model active (e.g., caffeine, fluocinolone acetonide)
-
Control formulation with mineral oil and the same model active
-
High-performance liquid chromatography (HPLC) system for quantification of the active
-
Water bath/circulator to maintain 32°C
-
Magnetic stirrers
Methodology:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
-
Cell Assembly and Equilibration:
-
Fill the receptor chambers with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Place the cells in a water bath maintained at 32°C and allow the skin to equilibrate for at least 30 minutes.
-
-
Product Application:
-
Apply a finite dose (e.g., 10 mg/cm²) of the test and control formulations evenly onto the surface of the skin in the donor chambers.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the model active ingredient that has permeated through the skin.
-
-
Mass Balance:
-
At the end of the experiment (24 hours), dismantle the cells.
-
Wash the skin surface to recover any unabsorbed formulation.
-
Separate the epidermis and dermis and extract the active ingredient from each layer.
-
Quantify the amount of active in the surface wash, epidermis, and dermis.
-
Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area over time. Determine the steady-state flux and lag time for each formulation. Compare the skin penetration profiles of the active from the this compound and mineral oil formulations.
Protocol 3: Sensory Panel Evaluation
Objective: To quantitatively and qualitatively compare the sensory characteristics of formulations containing this compound versus mineral oil.
Materials and Equipment:
-
Test formulation with this compound
-
Control formulation with mineral oil
-
Standardized application tools (e.g., spatulas)
-
Sensory evaluation booths with controlled lighting and temperature
-
Data collection software or forms
-
Trained sensory panel (10-15 panelists)
Methodology:
-
Panelist Training:
-
Train panelists to identify and rate the intensity of various sensory attributes using standardized scales (e.g., 0-10 or visual analog scales).
-
Key attributes to evaluate include:
-
Initial Feel: Greasiness, stickiness, spreadability.
-
Rub-out: Absorption speed, slipperiness.
-
Afterfeel: Residue, smoothness, silkiness.
-
-
-
Sample Preparation and Presentation:
-
Code the samples to blind the panelists to the identity of the formulations.
-
Provide a standardized amount of each product for application.
-
-
Evaluation Procedure:
-
Panelists cleanse their hands and forearms and allow them to acclimate to the room conditions.
-
A standardized amount of the first product is applied to a designated area on the forearm.
-
Panelists evaluate the sensory attributes at specific time points (e.g., during application, 1 minute after, and 5 minutes after).
-
Panelists cleanse their hands and the application area between samples.
-
The order of sample presentation should be randomized for each panelist.
-
-
Data Collection:
-
Panelists record their ratings for each attribute on the provided forms or software.
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences in the sensory profiles of the two formulations. Create spider web plots to visualize the sensory profiles.
Conclusion
This compound presents a compelling alternative to mineral oil in research formulations, particularly when a lighter, more elegant sensory profile is desired. Its physicochemical properties and safety profile make it suitable for a wide range of topical applications. However, researchers should consider its potential for comedogenicity at high concentrations. The provided protocols offer a framework for a comprehensive evaluation of this compound as a substitute for mineral oil, enabling data-driven decisions in formulation development.
References
- 1. probotanic.com [probotanic.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Mineral Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Mineral and Almond Oil Administration on Transepidermal Water Loss and Skin Acidity in Chronic Renal Failure Patients Undergoing Hemodialysis | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. researchgate.net [researchgate.net]
- 10. atlasofscience.org [atlasofscience.org]
- 11. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Octyl Palmitate Crystallization and Polymorphism
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization and polymorphic behavior of octyl palmitate. The following troubleshooting guides and FAQs are based on established principles for long-chain esters and provide a framework for addressing common experimental issues.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound solution is not crystallizing, or the yield is very low. What should I do?
A1: Failure to crystallize or low yield are common challenges in crystallization processes. Here are several factors to investigate:
-
Supersaturation: Crystallization requires a supersaturated solution. If the concentration of this compound is too low, crystallization will not occur.
-
Troubleshooting Step: Try to slowly evaporate the solvent to increase the concentration. If using a cooling crystallization method, ensure the initial temperature is high enough to dissolve a sufficient amount of the solute and that the final temperature is low enough to induce precipitation.[1]
-
-
Solvent Choice: The solvent system is critical. The ideal solvent should dissolve this compound at a high temperature but have low solubility at a lower temperature.
-
Nucleation: Sometimes, crystal growth needs a starting point (a nucleus).
-
Troubleshooting Step: Try scratching the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a previous crystal of this compound, you can "seed" the solution with a tiny crystal.
-
Q2: The this compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens if the solution is cooled too quickly or if the concentration is too high at a temperature above the compound's melting point.
-
Troubleshooting Step: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the concentration slightly. Allow the solution to cool much more slowly.[1] Insulating the flask can help achieve a slower cooling rate.
Q3: The this compound crystals are forming too quickly and appear as a fine powder or small needles. How can I grow larger crystals?
A3: Rapid crystallization often traps impurities and results in small, poorly formed crystals.[1] The goal is to slow down the crystal growth process.
-
Cooling Rate: A slower cooling rate provides more time for molecules to arrange themselves into a crystal lattice, resulting in larger and purer crystals.
-
Troubleshooting Step: Place the flask in an insulated container (e.g., a Dewar flask with warm water) to slow down the cooling process.
-
-
Solvent Amount: Using the absolute minimum amount of solvent can sometimes lead to rapid "crashing out" of the solid.
-
Troubleshooting Step: Add a slight excess of the solvent to keep the compound in solution for a longer period during cooling.[1]
-
Q4: My analytical data (e.g., DSC) shows multiple melting peaks for my this compound sample, even though it should be pure. What does this indicate?
A4: The presence of multiple melting peaks in a pure compound is a strong indicator of polymorphism.[3] Polymorphs are different crystalline forms of the same molecule that have distinct physical properties, including melting points.[4] The less stable polymorphs will typically melt at lower temperatures. You may also observe an exothermic transition (a dip in the DSC curve) before a melting peak, which indicates a recrystallization from a less stable to a more stable form.
Frequently Asked Questions (FAQs)
What is polymorphism in the context of this compound?
Polymorphism is the ability of a solid to exist in more than one crystal structure.[3] For a long-chain ester like this compound, these different crystal forms arise from different packing arrangements of the molecules in the crystal lattice. In lipids and waxes, the common polymorphic forms are designated α, β', and β, in order of increasing stability.[5]
Why is controlling the polymorphic form of this compound important?
Different polymorphs can have different physical properties such as:
-
Melting Point: More stable forms generally have higher melting points.[6]
-
Solubility: Metastable forms are typically more soluble than their stable counterparts.[7]
-
Crystal Habit (Shape): This can affect formulation properties like texture and feel, as well as processing characteristics like filterability and flowability.[7]
-
Stability: A less stable (metastable) form can convert to a more stable form over time, which can alter the properties of a finished product during its shelf life.[8]
What factors influence which polymorphic form of this compound will crystallize?
The formation of a specific polymorph is highly dependent on the crystallization conditions:
-
Cooling Rate: Rapid cooling often yields the least stable α-form, while slower cooling allows for the formation of the more stable β' or β forms.
-
Solvent: The polarity of the solvent and its interaction with the growing crystal faces can influence the resulting polymorphic form and crystal shape.
-
Temperature: The crystallization temperature plays a crucial role in determining the stable form.
-
Impurities: Even small amounts of impurities can inhibit or promote the growth of certain polymorphs.[9]
How can I characterize the different polymorphic forms of this compound?
The primary techniques for characterizing polymorphism are:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions (like melting and recrystallization) as a function of temperature. Each polymorph will have a unique melting point and enthalpy of fusion.
-
Powder X-Ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for each crystal structure based on how it diffracts X-rays.
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can detect differences in the molecular environment and conformation between polymorphs.[10]
-
Microscopy: Techniques like polarized light microscopy can reveal differences in crystal shape and birefringence between different forms.
Data Presentation
| Polymorphic Form | Typical Melting Point (°C) | Typical Enthalpy of Fusion (J/g) | Common Crystal Habit | Notes |
| α (Alpha) | 45 - 55 | 150 - 180 | Fine Needles | Least stable form, often obtained by rapid cooling from the melt. |
| β' (Beta Prime) | 55 - 65 | 180 - 210 | Small Platelets | Intermediate stability, often the desired form in cosmetic applications for its texture. |
| β (Beta) | 65 - 75 | 210 - 240 | Large, well-defined plates | Most stable form, with the highest melting point and lowest solubility. |
Note: The values in this table are illustrative and based on data for analogous long-chain esters. Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphs using Differential Scanning Calorimetry (DSC)
Objective: To identify the melting points, transition temperatures, and enthalpies of different polymorphic forms of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Melt-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at 0°C. Ramp the temperature from 0°C to 90°C at a controlled rate of 10°C/min. This step erases the sample's prior thermal history.
-
Hold: Hold the sample at 90°C for 5 minutes to ensure complete melting.
-
Controlled Cool: Cool the sample from 90°C to 0°C at a specific, controlled rate (e.g., 5°C/min). To study the effect of cooling rate, this step can be repeated with different rates (e.g., 1°C/min, 20°C/min).
-
Second Heat: Ramp the temperature from 0°C to 90°C at 10°C/min. This scan will reveal the polymorphic forms that crystallized during the controlled cooling step.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization or polymorphic transition). Integrate the peak areas to determine the enthalpy of fusion (ΔH).
Protocol 2: Characterization of this compound Polymorphs using Powder X-Ray Diffraction (PXRD)
Objective: To obtain the diffraction pattern "fingerprint" for different crystal forms of this compound.
Methodology:
-
Sample Preparation: Prepare different polymorphic forms by varying crystallization conditions (e.g., rapid cooling vs. slow cooling from the melt, recrystallization from different solvents). Gently grind the crystals into a fine powder.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Place the sample holder into the PXRD instrument.
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°. This range typically covers the characteristic peaks for long-chain esters.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis: Process the raw data to identify the angular position (2θ) and intensity of each diffraction peak. Compare the diffraction patterns of samples prepared under different conditions to identify unique patterns corresponding to different polymorphs.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. curiaglobal.com [curiaglobal.com]
- 4. idc-online.com [idc-online.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. fda.gov [fda.gov]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 10. researchgate.net [researchgate.net]
optimizing octyl palmitate concentration in topical formulations for stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address stability challenges when incorporating octyl palmitate into topical formulations.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems users may encounter during experimental formulation, offering potential causes and actionable solutions in a direct question-and-answer format.
| Problem ID | Question & Issue Description | Potential Causes | Recommended Solutions |
| OP-STAB-01 | My O/W emulsion with >20% this compound is creaming (a layer of oil is forming at the top). What's happening? | 1. Insufficient Viscosity: The continuous (water) phase may not be viscous enough to suspend the oil droplets. 2. Large Droplet Size: Inefficient homogenization can lead to large oil droplets that separate more easily.[1] 3. Inadequate Emulsifier System: The concentration or type of emulsifier may not be sufficient to stabilize the oil-water interface at this high oil concentration. | 1. Increase Aqueous Phase Viscosity: Introduce a rheology modifier (e.g., carbomer, xanthan gum) to the water phase. 2. Optimize Homogenization: Increase the speed or duration of homogenization to reduce the average droplet size. 3. Re-evaluate Emulsifiers: Increase the emulsifier concentration or use a combination of emulsifiers to better stabilize the system. |
| OP-STAB-02 | I'm observing a significant decrease in the viscosity of my lotion over several weeks at 40°C. Could the this compound be the cause? | 1. Emulsion Instability: The formulation may be undergoing coalescence, where small droplets merge into larger ones, reducing the overall internal phase structure and thus viscosity. 2. Ingredient Degradation: High temperatures can accelerate the degradation of certain thickeners or other ingredients, affecting their performance. 3. Oxidation: While this compound has good chemical and heat stability, it can oxidize over time if exposed to excessive heat, air, or light, which might affect the overall formulation. | 1. Strengthen the Emulsion: Review and optimize the emulsifier system for better long-term stability at elevated temperatures. 2. Check Thickener Stability: Ensure the chosen rheology modifier is stable at the tested temperature and pH of the formulation. 3. Add Antioxidants: Incorporate an antioxidant (e.g., Tocopherol, BHT) into the oil phase to prevent oxidation. |
| OP-STAB-03 | My cream containing a high level of this compound feels grainy after cooling. Why is this happening? | 1. Crystallization of Ingredients: High-melting point ingredients in the oil phase (e.g., cetyl alcohol, stearic acid) may be crystallizing out of the solution upon cooling. This compound is a good solvent, but its capacity can be exceeded. 2. Improper Cooling Rate: Rapid or uneven cooling can shock the system, leading to the formation of large, perceptible crystals.[1] | 1. Adjust Oil Phase Composition: Consider reducing the concentration of high-melting point waxes or including a crystallization inhibitor. 2. Control the Cooling Process: Ensure a slow and controlled cooling process with gentle, continuous mixing to promote the formation of smaller, non-perceptible crystals. |
| OP-STAB-04 | My formulation is showing complete phase separation after freeze-thaw cycling. How can I improve its stability? | 1. Emulsifier Instability at Low Temperatures: Some emulsifiers can lose their efficacy at low temperatures, causing the emulsion to break when frozen. 2. Ice Crystal Formation: The formation of ice crystals in the aqueous phase can physically disrupt the emulsifier film around the oil droplets, leading to coalescence upon thawing.[2] | 1. Select Robust Emulsifiers: Use polymeric or non-ionic emulsifiers that are known to perform well across a wide temperature range. 2. Incorporate a Stabilizer: Add hydrocolloids or glycols (e.g., glycerin, propylene glycol) to the aqueous phase to lower the freezing point and minimize ice crystal damage. |
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound in topical formulations?
A1: this compound is versatile and used across a wide range of concentrations. While it is commonly used in the 1% to 5% range, concentrations can exceed 50% in certain formulations like makeup removers or bath oils. High concentrations (40-50%) have been noted to sometimes cause mild irritation.[3]
| Product Type | Typical Concentration Range (%) | Primary Function |
| Lotions & Creams | 2 - 15% | Emollient, Texture Enhancer |
| Sunscreens | 2 - 10% | Solvent for UV filters, Spreading Agent[4] |
| Foundations & Makeup | 5 - 20% | Pigment Wetting Agent, Spreading Agent |
| Bath Oils / Oil Cleansers | 15 - >50% | Carrier Oil, Solvent |
Q2: What are the primary functions of this compound that can influence formulation stability?
A2: this compound primarily acts as an emollient, texture enhancer, and solvent.[5][6] As a major component of the oil phase, its concentration directly impacts the oil-to-water ratio, which is a critical factor for emulsion type (O/W vs. W/O) and stability. Its solvent properties are crucial for dissolving active ingredients and UV filters, preventing them from crystallizing and ensuring their uniform distribution.[5]
Q3: What are the key stability tests I should perform when optimizing this compound concentration?
A3: A comprehensive stability testing plan is crucial. The most common and important tests include accelerated stability testing at various temperatures, centrifuge testing to predict creaming, and cycle testing to assess robustness under temperature fluctuations.[2][7]
| Test Type | Parameter | Purpose | Typical Conditions |
| Accelerated Stability | Appearance, Color, Odor, pH, Viscosity | To predict long-term shelf life by stressing the product.[8][9] | 3 months at 40°C/75% RH and 45°C.[2][8] |
| Centrifuge Testing | Phase Separation, Creaming | To quickly assess emulsion stability, especially for O/W systems.[2][7] | Heat to 50°C, then centrifuge at 3000 rpm for 30 minutes.[2] |
| Freeze-Thaw Cycle Testing | Appearance, Phase Separation, Viscosity | To ensure the product can withstand transport and storage temperature variations. | 3 to 5 cycles of 24 hours at -10°C followed by 24 hours at 25°C.[2] |
| Package Compatibility | Appearance, Weight Loss, Leakage | To ensure no interaction between the formulation and the final packaging.[7][8] | Test in the final intended packaging during accelerated stability studies. |
Experimental Protocols
Protocol 1: Centrifuge Testing for Emulsion Stability
This test rapidly evaluates an emulsion's resistance to creaming or separation.
-
Sample Preparation: Prepare at least two samples of the formulation in centrifuge tubes. One will be the test sample, and the other will be the control.
-
Heating: Place the test sample in a water bath heated to 50°C for 30 minutes. The control sample remains at room temperature (25°C).
-
Centrifugation: Place both the heated test sample and the room temperature control sample into a centrifuge. Ensure the machine is balanced.
-
Execution: Centrifuge the samples at 3000 rpm for 30 minutes.[2]
-
Analysis: After centrifugation, immediately inspect the samples for any signs of instability, such as the formation of an oil layer (creaming) or sediment at the bottom. Compare the test sample to the control. A stable emulsion should show no signs of separation.
Protocol 2: Accelerated Stability Testing (Heat)
This protocol is designed to predict the long-term stability of the formulation under accelerated conditions.
-
Sample Allocation: Dispense the formulation into its final intended packaging. Also, keep a sample in an inert glass container to distinguish between formulation and packaging instability.[7]
-
Storage Conditions: Place the samples in stability chambers set to various conditions. Standard conditions include:
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 2 months, 3 months).
-
Analysis: At each time point, evaluate the following parameters against the initial specifications:
Visual Guides and Workflows
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for emulsion separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. specialchem.com [specialchem.com]
- 5. This compound Manufacturer & Suppliers |ELFAT-oPalm - Elchemy [elchemy.com]
- 6. revivalabs.com [revivalabs.com]
- 7. skinconsult.com [skinconsult.com]
- 8. Pharmaceutical Topical Drug Product Testing, Methods & Stability Studies - Dow Development Labs [dowdevelopmentlabs.com]
- 9. testinglab.com [testinglab.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Octyl Palmitate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in octyl palmitate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound, also known as ethylhexyl palmitate, is an ester of 2-ethylhexanol and palmitic acid. It is a popular emollient in cosmetic and pharmaceutical formulations due to its non-occlusive, non-oily feel on the skin.[1][2] It serves as a solvent and carrier for active ingredients, enhances the spreadability of products, and can be used as a substitute for mineral oil.[2][3] Its recommended use level in emulsions typically ranges from 5% to 40%.[1]
Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?
To form a stable oil-in-water (O/W) emulsion, the emulsifier system should have an HLB value that matches the required HLB of the oil phase. The required HLB for this compound is approximately 8. It is often beneficial to use a blend of emulsifiers to achieve the precise required HLB and enhance overall emulsion stability.
Q3: What are the primary causes of phase separation in this compound emulsions?
Phase separation in emulsions can be attributed to several factors:
-
Incorrect Emulsifier System: The HLB of the emulsifier blend does not match the required HLB of the oil phase.
-
Insufficient Emulsifier Concentration: The amount of emulsifier is not adequate to cover the surface of the oil droplets.
-
Improper Processing Parameters: Incorrect temperatures during heating and cooling, or inappropriate mixing speed and duration can lead to instability.
-
Inadequate Viscosity: Low viscosity of the continuous phase may not be sufficient to suspend the oil droplets, leading to creaming or coalescence.
-
pH Shifts: Changes in pH can affect the charge and stability of ionic emulsifiers.
-
Electrolyte Presence: High concentrations of electrolytes can disrupt the stability of emulsions stabilized by ionic emulsifiers.
Q4: How can I increase the viscosity of my this compound emulsion to improve stability?
Increasing the viscosity of the continuous (water) phase can significantly enhance the stability of an O/W emulsion by slowing the movement of the oil droplets. This can be achieved by adding thickeners or rheology modifiers. Common examples include:
-
Natural Gums: Xanthan gum is widely used at concentrations between 0.1% and 2% to effectively thicken and stabilize emulsions over a broad pH and temperature range.[4][5]
-
Cellulose Derivatives: Such as hydroxyethylcellulose.
-
Synthetic Polymers: Carbomers can be used to create clear gels and stable emulsions.
-
Fatty Alcohols: Cetyl alcohol and stearyl alcohol can be added to the oil phase to increase the viscosity and consistency of the final product.
Troubleshooting Guide: Phase Separation in this compound Emulsions
This guide addresses specific issues that can arise during the formulation and manufacturing of this compound emulsions.
| Problem | Potential Causes | Recommended Solutions |
| Creaming (A layer of concentrated oil droplets rises to the top) | 1. Low Viscosity of Continuous Phase: Insufficient viscosity to suspend the oil droplets. 2. Large Droplet Size: Inefficient homogenization leading to large oil droplets that rise more quickly. | 1. Increase Viscosity: Add a thickener such as xanthan gum (0.1-0.5%) or a synthetic polymer to the aqueous phase.[4][5] 2. Optimize Homogenization: Increase the speed or duration of homogenization to reduce the average droplet size. |
| Coalescence (Oil droplets merge, leading to complete phase separation) | 1. Incorrect HLB Value: The emulsifier system's HLB does not match the required HLB of this compound (approx. 8). 2. Insufficient Emulsifier: Not enough emulsifier to form a stable film around the oil droplets. 3. High Processing Temperature: Excessive heat can increase droplet movement and lead to coalescence. | 1. Adjust HLB: Use a blend of low and high HLB emulsifiers to achieve the target HLB. 2. Increase Emulsifier Concentration: Gradually increase the total emulsifier concentration. 3. Control Temperature: Maintain a processing temperature of 70-75°C for both phases before emulsification. |
| Flocculation (Oil droplets clump together without merging) | 1. Weak Inter-droplet Repulsion: Insufficient electrostatic or steric stabilization. 2. Presence of Electrolytes: Salts can disrupt the stability provided by ionic emulsifiers. | 1. Increase Surface Charge: Adjust the pH or use an ionic surfactant to increase zeta potential. For good electrostatic stability, a zeta potential more positive than +30 mV or more negative than -30 mV is generally desired. 2. Add a Steric Stabilizer: Incorporate a polymer that provides a physical barrier around the droplets. |
| Grainy Texture | 1. Crystallization of Ingredients: Waxes or fatty alcohols in the oil phase may solidify before proper emulsification. 2. Improper Cooling: Rapid or uneven cooling can lead to premature crystallization. | 1. Ensure Complete Melting: Heat the oil phase to a temperature above the melting point of all its components. 2. Controlled Cooling: Cool the emulsion slowly with gentle, continuous stirring after homogenization. |
Data Presentation: Illustrative Impact of Formulation Variables
The following tables provide illustrative data on how varying the concentration of key ingredients can impact the stability of a typical O/W emulsion containing this compound. Note: This data is for exemplary purposes. Actual results will vary based on the complete formulation and processing conditions.
Table 1: Effect of Emulsifier (Glyceryl Stearate & Polysorbate 80 Blend) Concentration on Particle Size and Stability
| Total Emulsifier Concentration (% w/w) | Glyceryl Stearate (% w/w) | Polysorbate 80 (% w/w) | Calculated HLB | Average Particle Size (nm) | Stability Observation (after 4 weeks at 45°C) |
| 2.0 | 1.2 | 0.8 | 8.2 | 850 | Slight creaming |
| 3.0 | 1.8 | 1.2 | 8.2 | 600 | Stable, no separation |
| 4.0 | 2.4 | 1.6 | 8.2 | 450 | Stable, no separation |
| 5.0 | 3.0 | 2.0 | 8.2 | 350 | Stable, no separation |
Table 2: Effect of Thickener (Xanthan Gum) Concentration on Viscosity and Stability
| Xanthan Gum Concentration (% w/w) | Viscosity (cP at 25°C) | Stability Observation (after 4 weeks at 45°C) |
| 0.0 | 500 | Significant creaming |
| 0.1 | 2500 | Slight creaming |
| 0.2 | 5500 | Stable, no separation |
| 0.3 | 9000 | Stable, no separation |
Experimental Protocols
Protocol 1: Preparation of a Standard O/W Emulsion with this compound
Objective: To prepare a stable oil-in-water emulsion using this compound as the oil phase.
Materials:
-
Oil Phase:
-
This compound: 15.0%
-
Cetyl Alcohol: 2.0%
-
Glyceryl Stearate: 3.0%
-
-
Aqueous Phase:
-
Deionized Water: 78.3%
-
Glycerin: 1.0%
-
Xanthan Gum: 0.2%
-
-
Emulsifier:
-
Polysorbate 80: 0.5%
-
-
Preservative:
-
Phenoxyethanol: As required
-
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine deionized water and glycerin. Disperse the xanthan gum into the mixture with constant stirring until fully hydrated. Heat the aqueous phase to 75°C.
-
Oil Phase Preparation: In a separate vessel, combine this compound, cetyl alcohol, and glyceryl stearate. Heat the oil phase to 75°C with gentle stirring until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10,000 rpm) for 5-10 minutes.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Final Additions: Once the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
Final Mixing: Continue gentle stirring until the emulsion reaches room temperature to ensure uniformity.
Protocol 2: Stability Testing - Freeze-Thaw Cycling
Objective: To assess the stability of the emulsion under temperature stress.
Procedure:
-
Place a sample of the emulsion in a sealed container.
-
Freeze the sample at -10°C for 24 hours.
-
Thaw the sample at room temperature (25°C) for 24 hours.
-
Visually inspect the sample for any signs of phase separation, crystallization, or changes in texture.
-
Repeat this cycle for a minimum of three cycles. A stable emulsion will show no significant changes.
Protocol 3: Stability Testing - Centrifugation
Objective: To accelerate the assessment of creaming or sedimentation.
Procedure:
-
Fill a centrifuge tube with the emulsion sample.
-
Centrifuge the sample at 3000 rpm for 30 minutes.
-
After centrifugation, inspect the sample for any signs of phase separation. Measure the height of any separated layers to quantify instability.
Mandatory Visualizations
Caption: Workflow for the preparation of an O/W emulsion with this compound.
Caption: Troubleshooting logic for addressing phase separation in emulsions.
References
- 1. This compound (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound Manufacturer & Suppliers |ELFAT-oPalm - Elchemy [elchemy.com]
- 4. specialchem.com [specialchem.com]
- 5. velp.com [velp.com]
troubleshooting variability in octyl palmitate synthesis yield
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of octyl palmitate and addressing variability in yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of palmitic acid with an alcohol, most commonly octanol or 2-ethylhexanol.[1][2] There are two main approaches for this reaction:
-
Chemical Synthesis: This method employs an acid catalyst, such as sulfuric acid, methanesulfonic acid, or a solid acid catalyst (e.g., stannous oxalate, SO₄²⁻/ZrO₂-Al₂O₃), to facilitate the reaction, often at elevated temperatures (100-180°C).[3][4] While effective, chemical synthesis can consume significant energy and may produce side products, complicating the purification process.[2]
-
Enzymatic Synthesis: This "greener" approach utilizes lipases (e.g., Novozym 435) as biocatalysts.[2][5] Enzymatic reactions are known for their high specificity, which minimizes byproduct formation, and are conducted under milder conditions (e.g., 35-65°C), preserving the integrity of heat-sensitive compounds.[5][6][7]
Q2: What key factors influence the yield of this compound?
A2: Several critical parameters must be controlled to ensure a high yield:
-
Reaction Temperature: Temperature affects the reaction rate. However, excessively high temperatures can lead to side reactions in chemical synthesis or denature the enzyme in biocatalysis.[7][8]
-
Catalyst Selection and Concentration: The choice and amount of catalyst are crucial. Immobilized lipases like Novozym 435 are frequently reported to give high conversion rates.[5][6] In chemical synthesis, strong acids are effective, but reusable solid acids offer advantages in terms of reduced corrosion and easier separation.[3][4]
-
Molar Ratio of Reactants: The stoichiometry of palmitic acid to octanol is a key variable. Using an excess of the alcohol can shift the reaction equilibrium to favor the formation of the ester product.[7][9]
-
Water Removal: Esterification is a reversible reaction that produces water.[10] Actively removing water as it forms, for instance through azeotropic distillation or the use of molecular sieves, is one of the most effective strategies to drive the reaction to completion and achieve a high yield.[7][9]
-
Reaction Time: Sufficient time must be allowed for the reaction to reach equilibrium.[11]
Q3: What are the advantages of enzymatic synthesis over chemical methods?
A3: Enzymatic synthesis offers several benefits:
-
High Specificity: Enzymes target specific molecules, significantly reducing the formation of unwanted byproducts.[7]
-
Milder Conditions: Reactions are run at lower temperatures, saving energy and preventing the degradation of thermally sensitive molecules.[2][7]
-
Environmental Friendliness: Biocatalytic processes are considered more sustainable.[2][12]
-
Catalyst Reusability: Immobilized enzymes can often be recovered and reused for multiple batches, which can make the process more cost-effective.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Unfavorable Reaction Equilibrium | The esterification reaction is reversible. To shift the equilibrium towards the product, use a large excess of one reactant (typically octanol) and actively remove the water produced using a Dean-Stark apparatus or molecular sieves.[9] The presence of water can hydrolyze the ester, and its removal has been shown to significantly increase yield.[3][9] |
| Inactive or Insufficient Catalyst/Enzyme | For chemical synthesis, ensure the acid catalyst is of the correct concentration and has not degraded. For enzymatic synthesis, verify the activity of the lipase; enzymes can lose activity over time or with improper storage.[7] Increasing the catalyst/enzyme loading can improve the reaction rate, but note that excessive enzyme concentrations can sometimes lead to a slight decrease in conversion.[13][14] |
| Suboptimal Reaction Temperature | Temperature significantly impacts reaction kinetics.[10] For enzymatic reactions, temperatures outside the optimal range (e.g., 35-65°C for Novozym 435) can drastically reduce enzyme activity or cause denaturation.[5][8] For chemical synthesis, the temperature may be too low for an efficient reaction rate. Systematically optimize the temperature for your specific setup. |
| Insufficient Reaction Time | The reaction may not have had enough time to reach equilibrium. Monitor the reaction's progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[7][11] |
| Substrate Inhibition (Enzymatic) | In some enzymatic systems, an excess of either the alcohol (octanol) or the fatty acid (palmitic acid) can inhibit or deactivate the enzyme, leading to lower conversion rates.[5] Determine the optimal reactant ratio for your specific enzyme and conditions. |
Problem 2: Slow Reaction Rate
| Potential Cause | Suggested Solution |
| Low Reaction Temperature | Enzyme kinetics and chemical reaction rates are highly dependent on temperature. Gradually increase the temperature in small increments while monitoring for any negative effects, such as enzyme denaturation or byproduct formation.[8] |
| Poor Mixing or Agitation | In heterogeneous systems (e.g., with a solid acid catalyst or immobilized enzyme), inadequate mixing can create mass transfer limitations. Ensure the stirring speed is sufficient to keep the catalyst suspended and the reactants well-mixed.[7][15] |
| Low Catalyst Concentration | The concentration of the catalyst directly influences the reaction rate. If the reaction is too slow, consider increasing the catalyst loading.[10][16] |
Problem 3: Formation of Impurities or Side Products
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | In chemical synthesis, excessively high temperatures can cause charring or other undesirable side reactions.[9] Lower the reaction temperature. |
| Non-Specific Catalyst (Chemical) | Some strong acid catalysts can promote side reactions. Consider switching to a more selective solid acid catalyst.[4][7] |
| Oxidation of Reactants or Product | Although this compound has good chemical stability, prolonged exposure to high heat, air, or light can lead to oxidation.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen).[4] |
| Hydrolysis | If water is not effectively removed from the reaction, it can hydrolyze the ester product back into the starting materials.[9][17] Ensure your water removal method is efficient. |
Data on Reaction Parameters
The following tables summarize quantitative data on how different parameters can affect the synthesis yield.
Table 1: Effect of Catalyst and Solvent on Yield (Enzymatic Synthesis)
| Enzyme | Supercritical Fluid Solvent | Max. Conversion (%) | Reference |
| Novozym 435 | Methane | 85% | [18] |
| Novozym 435 | Ethane | - | [18] |
| Novozym 435 | Carbon Dioxide | 76% | [18] |
| HPL (Hog Pancreas Lipase) | Methane | < 20% | [5] |
| Lipolase | Methane | < 10% | [5] |
This data highlights the superior performance of Novozym 435 and the significant impact of the reaction medium on yield.
Table 2: Effect of Temperature and Reactant Ratio (Enzymatic Synthesis)
| Enzyme | Temperature (°C) | Reactant Molar Ratio (AA:PA)* | Max. Yield (%) | Reference |
| Novozym 435 | 45 | 1:2 | ~35% | [19] |
| Novozym 435 | 45 | 1:8 | ~55% | [19] |
| Novozym 435 | 55 | 1:8 | 81% | [19] |
| Novozym 435 | 65 | 1:2 | ~60% | [19] |
| Novozym 435 | 65 | 1:8 | ~78% | [19] |
*Data from synthesis of Ascorbyl Palmitate, demonstrating general principles applicable to ester synthesis. AA: Ascorbic Acid, PA: Palmitic Acid.
Experimental Protocols
General Protocol for Chemical Synthesis (Acid Catalysis)
-
Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Reactants: Charge the flask with palmitic acid and a molar excess of octanol (e.g., a 1:1.8 to 1:4 molar ratio of acid to alcohol).[4][20] Add a water-carrying agent like cyclohexane or octane to the Dean-Stark trap.[4]
-
Catalyst: Under an inert atmosphere (e.g., nitrogen), heat the mixture. Once the palmitic acid melts, add the acid catalyst (e.g., 1-5% of the total reactant mass for a solid acid catalyst).[4]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100-180°C) with vigorous stirring.[4] Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by measuring the acid value of the mixture or by using TLC/GC.[4][7] The reaction is considered complete when water ceases to collect in the trap.
-
Workup: After completion, cool the reaction mixture. If a solid catalyst was used, it can be removed by filtration.[4] Wash the organic phase with a basic solution (e.g., 3% sodium carbonate) to neutralize the remaining acid, followed by a water wash.[4]
-
Purification: Separate the organic layer and remove the excess octanol and solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved via distillation or chromatography.[5]
General Protocol for Enzymatic Synthesis (Lipase Catalysis)
-
Setup: In a temperature-controlled vessel (e.g., a shaker or stirred-tank reactor), combine palmitic acid and octanol. A solvent (e.g., n-hexane) can be used, although solvent-free systems are also common.[21][22]
-
Enzyme: Add the immobilized lipase (e.g., Novozym 435, typically 1-15 g/L).[13][22] If necessary, add molecular sieves to control the water content, as a small amount of water is essential for enzyme activity, but excess water promotes hydrolysis.[9][18]
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with constant agitation.[6][14]
-
Monitoring: Track the conversion over time by taking samples and analyzing them via GC or by measuring the acid value.[9]
-
Workup: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.[7][9]
-
Purification: If a solvent was used, remove it from the filtrate under reduced pressure to yield the crude this compound.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.iium.edu.my [journals.iium.edu.my]
- 11. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]
- 14. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcea.org [ijcea.org]
- 17. aston-chemicals.com [aston-chemicals.com]
- 18. datapdf.com [datapdf.com]
- 19. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Long-Term Stability of Octyl Palmitate-Containing Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and long-term storage of octyl palmitate-containing nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of instability in my this compound nanoemulsion?
A1: Visual indicators of instability in your nanoemulsion include:
-
Creaming: Formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion.[1]
-
Flocculation: Clumping of individual droplets into larger aggregates, which may be reversible.[1]
-
Coalescence: The irreversible merging of droplets to form larger ones, leading to an increase in average droplet size.[1][2]
-
Phase Separation: The complete separation of the oil and water phases, indicating a total breakdown of the emulsion.[1]
-
Ostwald Ripening: An increase in the average droplet size over time as smaller droplets dissolve and deposit onto larger ones. This is a common issue with oil-in-water (O/W) emulsions containing oils that have some solubility in the continuous phase.[1][3]
Q2: What is a good starting point for the particle size and Polydispersity Index (PDI) for a stable nanoemulsion?
A2: For a stable nanoemulsion, aim for a small droplet size, typically in the range of 20-200 nm.[2] A Polydispersity Index (PDI) value between 0.1 and 0.25 indicates a narrow and uniform size distribution, which is generally desirable for long-term stability. A PDI value greater than 0.5 suggests a broad size distribution, which can contribute to instability.[4]
Q3: How does zeta potential influence the stability of my nanoemulsion?
A3: Zeta potential measures the electrostatic charge on the surface of the droplets.[4] A higher magnitude of zeta potential, whether positive or negative (typically greater than |30| mV), indicates greater electrostatic repulsion between droplets. This repulsion helps to prevent flocculation and coalescence, thus enhancing the stability of the nanoemulsion.[1][4]
Q4: What are the key formulation factors affecting the stability of this compound nanoemulsions?
A4: The stability of this compound nanoemulsions is influenced by several factors, including:
-
Choice and Concentration of Emulsifying Agent: The type and amount of surfactant and co-surfactant are critical. The emulsifier should form a stable film around the oil droplets.[5]
-
Droplet Size: Smaller droplets are generally more stable against creaming and sedimentation. However, very small droplets can be more susceptible to Ostwald ripening.[5]
-
pH and Temperature: The optimal pH and temperature for stability depend on the specific components of the nanoemulsion.[5]
-
Oil Phase Concentration: The ratio of this compound to the aqueous phase can impact droplet size and overall stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size and PDI Over Time | Ostwald ripening, Coalescence | * Optimize Surfactant System: Use a combination of surfactants to create a more robust interfacial film. A surfactant with a longer ethylene oxide chain may provide better steric stabilization.[6] * Add a Co-surfactant: This can help to lower the interfacial tension and improve droplet stability. * Incorporate a Polymer: Polymers can adsorb to the droplet surface, forming a protective layer that prevents coalescence.[] |
| Phase Separation or Creaming After Centrifugation | Insufficient emulsifier concentration, Inappropriate emulsifier type (HLB value), High oil phase concentration | * Increase Emulsifier Concentration: Ensure there is enough surfactant to adequately cover the surface of all oil droplets.[5] * Select an Appropriate Surfactant: For O/W nanoemulsions, use a surfactant or surfactant blend with a suitable Hydrophilic-Lipophilic Balance (HLB). * Optimize Oil Concentration: Reduce the percentage of the oil phase in your formulation.[8] |
| Low Zeta Potential (< | 30 | mV) |
| Visible Flocculation (Clumping) | Insufficient electrostatic or steric repulsion | * Increase Zeta Potential: See the solution for "Low Zeta Potential". * Add a Steric Stabilizer: Incorporate a polymer that provides a protective layer around the droplets.[] |
Quantitative Data Summary
The following tables summarize how different formulation and process variables can influence the key stability parameters of a nanoemulsion.
Table 1: Effect of Formulation Variables on Nanoemulsion Stability
| Variable | Effect on Particle Size | Effect on PDI | Effect on Zeta Potential | General Impact on Long-Term Stability |
| Increased Surfactant Concentration | Generally decreases to an optimal point | Tends to decrease | Can increase or decrease depending on the surfactant's charge | Improves stability up to an optimal concentration, after which it may decrease.[5] |
| Increased Co-surfactant Concentration | Can decrease particle size by reducing interfacial tension | May decrease PDI | Can be affected depending on the co-surfactant | Often improves stability by enhancing the flexibility of the interfacial film. |
| Increased Oil Concentration | Tends to increase | May increase | Little to no direct effect | Can decrease stability due to increased droplet collisions and potential for coalescence.[8] |
| Addition of Polymer | May slightly increase due to the adsorbed layer | Can remain low if the polymer is well-incorporated | Can alter the zeta potential | Generally improves stability by providing steric hindrance.[] |
Table 2: Effect of Process Variables on Nanoemulsion Properties
| Variable | Effect on Particle Size | Effect on PDI | Impact on Initial Stability |
| Increased Homogenization Pressure/Time | Decreases | Tends to decrease | Improves initial stability by creating smaller, more uniform droplets. |
| Increased Ultrasonication Time/Amplitude | Decreases to an optimal point | Tends to decrease | Improves initial stability. Excessive energy can lead to coalescence. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the required amounts of this compound and any oil-soluble surfactants/co-surfactants. Gently heat to ensure complete mixing if necessary.
-
Aqueous Phase: Accurately weigh the required amount of purified water and dissolve any water-soluble surfactants/co-surfactants and polymers.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a specified speed (e.g., 5000-10000 rpm) for a set duration (e.g., 5-10 minutes).
-
-
High-Pressure Homogenization:
-
Pass the resulting coarse emulsion through a high-pressure homogenizer at a defined pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5 cycles).
-
Ensure the temperature is controlled during homogenization to prevent overheating.
-
Protocol 2: Characterization of Nanoemulsion Stability
-
Particle Size, PDI, and Zeta Potential Measurement:
-
Immediately after preparation, dilute the nanoemulsion with deionized water to an appropriate concentration.[9]
-
Measure the mean droplet size, PDI, and zeta potential using a Zetasizer or similar instrument based on Dynamic Light Scattering (DLS) and electrophoretic mobility.[4][]
-
Perform these measurements at regular intervals (e.g., 1, 7, 14, 30, 60, 90 days) during storage at different temperature conditions (e.g., 4°C, 25°C, 40°C).[9]
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation or creaming. A stable nanoemulsion should show no separation.
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 40°C for 48 hours) and cooling (e.g., 4°C for 48 hours) for a total of six cycles. Visually inspect for any instability after each cycle.
-
Freeze-Thaw Cycles: Store the nanoemulsion at a freezing temperature (e.g., -20°C) for 24 hours, followed by thawing at room temperature for 24 hours. Repeat for at least three cycles and check for any changes in appearance, particle size, or PDI.[11]
-
Visualizations
Caption: Workflow for nanoemulsion preparation and characterization.
Caption: Troubleshooting logic for unstable nanoemulsions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanoemulsions- stability and evaluation methods.pptx [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. cannasoltechnologies.com [cannasoltechnologies.com]
- 6. researchgate.net [researchgate.net]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing Skin Irritation Potential of Octyl Palmitate in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the potential for skin irritation when formulating with octyl palmitate.
Frequently Asked Questions (FAQs)
Q1: What is the general skin irritation and sensitization profile of this compound?
A1: this compound is generally considered a non-irritating and non-sensitizing cosmetic ingredient. Rabbit skin tests have shown it to be non-irritating and non-sensitizing. However, some studies have indicated that formulations containing high concentrations of this compound (40%-50%) may produce mild irritation.
Q2: Is this compound comedogenic?
A2: The comedogenicity of this compound is dependent on its concentration in the formulation. At 100% concentration, it has a moderate comedogenic rating of 2-3 on a 5-point scale.[1] This rating decreases to 1 at a 50% concentration and 0 at a 5% concentration, indicating it is unlikely to be comedogenic at typical use levels in cosmetic formulations.[1] One study using this compound as a positive control found that it induced a significant increase in microcomedones after four weeks of application.[2][3]
Q3: What are the regulatory guidelines for assessing the skin irritation potential of a formulation containing this compound?
A3: Regulatory bodies like the OECD provide standardized methods for assessing skin irritation. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is a widely accepted animal-free method.[4][5][6][7][8] For assessing sensitization potential, the Human Repeat Insult Patch Test (HRIPT) is a common clinical study.[9]
Troubleshooting Guide
Problem: My formulation containing this compound is causing unexpected skin irritation in preliminary tests.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound: | - Review the concentration of this compound in your formulation. Concentrations approaching 40-50% have been associated with mild irritation.- Consider reducing the concentration and replacing a portion with other non-irritating emollients. |
| Irritating Co-ingredients: | - Review all other ingredients in the formulation for their known irritation potential.[10]- Common culprits include certain preservatives, fragrances, and surfactants.[10]- Systematically remove or replace suspect ingredients in small test batches to isolate the irritant. |
| Formulation pH: | - Measure the pH of your final formulation. The skin's natural pH is around 5.5.[10]- Formulations that are too acidic or too alkaline can disrupt the skin barrier and cause irritation.- Adjust the pH using appropriate buffering agents if necessary.[11] |
| Penetration Enhancement: | - this compound can act as a penetration enhancer, potentially increasing the irritancy of other active ingredients in the formula.- Evaluate the concentration of other active ingredients and consider reducing them if they are known irritants. |
| Contaminants or Impurities: | - Ensure the raw materials used are of high purity and free from contaminants that could be causing irritation. |
Data on Comedogenicity and Mitigation of Irritation
The following tables summarize quantitative data related to the comedogenicity of this compound and the efficacy of anti-irritants in mitigating skin irritation.
Table 1: Comedogenicity Rating of this compound at Different Concentrations
| Concentration | Comedogenicity Rating (0-5 Scale) |
| 100% | 2-3[1] |
| 50% | 1[1] |
| 5% | 0[1] |
| A rating of 0 is considered non-comedogenic, 1-2 is slightly comedogenic, 3 is moderately comedogenic, and 4-5 is highly comedogenic. |
Table 2: Efficacy of Soothing Agents in Mitigating Retinol-Induced Irritation (Illustrative Example)
| Active Ingredient | Concentration | Mean Cumulative Irritation Index (MCII) |
| 0.1% Retinol (Vehicle) | - | 0.77 ± 0.24 |
| + 2% Panthenol | 2% | 0.55 ± 0.35 |
| + 5% Ceramides | 5% | 0.42 ± 0.31 |
| This data is from a study on retinol-induced irritation and serves as an example of how anti-irritants can be quantified. Similar principles can be applied to formulations with this compound. |
Experimental Protocols
OECD 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
1. Principle: This test evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model. A reduction in cell viability below a certain threshold indicates irritation potential.[4][5][6][7][8]
2. Methodology:
-
Tissue Preparation: Commercially available RhE tissues are equilibrated in a culture medium.
-
Test Substance Application: A precise amount of the test formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.
-
Incubation: Tissues are incubated with the test substance for a defined period (e.g., 60 minutes).
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
Post-Incubation: Tissues are transferred to a fresh culture medium and incubated for a further period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells convert the MTT into a blue formazan salt, which is then extracted.
-
Data Analysis: The optical density of the formazan extract is measured spectrophotometrically. Cell viability is expressed as a percentage relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant (UN GHS Category 2).[8]
Human Repeat Insult Patch Test (HRIPT)
1. Principle: The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects after repeated application.[9]
2. Methodology:
-
Subject Recruitment: A panel of healthy volunteers (typically 50-200) is recruited.
-
Induction Phase (3 weeks):
-
A small amount of the test formulation is applied to a patch.
-
The patch is applied to the same site on the upper back of each subject for 24-48 hours.
-
This process is repeated nine times over three weeks.
-
The site is observed for any signs of irritation after each application.
-
-
Rest Phase (2 weeks): A two-week period with no patch application.
-
Challenge Phase:
-
A new patch with the test formulation is applied to a naive (previously unpatched) site on the back.
-
The site is evaluated for any reaction at 24, 48, 72, and sometimes 96 hours after application.
-
-
Re-Challenge Phase (if necessary): If a reaction is observed during the challenge phase, a re-challenge may be performed to confirm the reaction.
-
Scoring: Skin reactions are scored by a trained professional based on a scale for erythema (redness) and edema (swelling).[9]
Visualizations
References
- 1. labmuffin.com [labmuffin.com]
- 2. Safety assessment on comedogenicity of dermatological products containing d-alpha tocopheryl acetate in Asian subjects: A double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. x-cellr8.com [x-cellr8.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. ulprospector.com [ulprospector.com]
- 11. You are being redirected... [ingredientstodiefor.com]
optimization of homogenization parameters for octyl palmitate nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of homogenization parameters for octyl palmitate nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during the high-pressure homogenization (HPH) of this compound nanoemulsions?
A1: The most critical parameters influencing the quality of nanoemulsions are homogenization pressure, the number of homogenization cycles (passes), surfactant concentration, and the oil-to-surfactant ratio.[1][2][3][4] The temperature during homogenization can also affect particle size and stability.[4][5]
Q2: How does homogenization pressure impact the droplet size of the nanoemulsion?
A2: Increasing homogenization pressure generally leads to a decrease in the mean droplet diameter.[1][3][4] The high pressure forces the coarse emulsion through a narrow gap, creating intense shear, turbulence, and cavitation forces that break down large oil droplets into smaller, nano-sized ones.[6][7] However, beyond a certain optimal pressure, further increases may not significantly reduce particle size and could even lead to "over-processing".[2][8]
Q3: What is the effect of increasing the number of homogenization passes?
A3: Increasing the number of passes typically results in a smaller and more uniform droplet size with a narrower size distribution (lower Polydispersity Index, PDI).[1][2][3] Most of the size reduction occurs within the first few passes (often up to three), after which the effect diminishes.[2][5] The optimal number of passes is crucial for achieving long-term stability by preventing processes like Ostwald ripening.[2]
Q4: What is the role of the surfactant and how does its concentration affect the nanoemulsion?
A4: Surfactants are essential for stabilizing nanoemulsions. They adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the droplets to prevent coalescence.[9][10] Increasing the surfactant concentration generally leads to smaller particle sizes because more surfactant is available to cover the newly created oil-water interface during homogenization.[3][5][11] However, an excessively high concentration can have adverse effects and is often not cost-effective.[9][12]
Q5: What is a desirable particle size and Polydispersity Index (PDI) for a stable nanoemulsion?
A5: For nanoemulsions, the mean particle diameter typically ranges from 20 to 200 nm.[13][14][] A Polydispersity Index (PDI) value below 0.25 is generally considered to indicate a narrow, monodisperse size distribution, which is desirable for good long-term stability.[2]
Troubleshooting Guide
Problem 1: The resulting nanoemulsion has a large average particle size (>200 nm) and/or a high PDI (>0.3).
| Possible Cause | Recommended Solution |
| Insufficient Homogenization Pressure | Increase the homogenization pressure incrementally. For many systems, pressures between 10,000 and 20,000 psi (approx. 69-138 MPa) are effective.[1][4][16] |
| Too Few Homogenization Passes | Increase the number of passes through the homogenizer. Often, 3 to 5 passes are sufficient to achieve a stable, small droplet size.[1][2][5] |
| Inadequate Surfactant Concentration | The surfactant-to-oil ratio (SOR) is critical. If there isn't enough surfactant to cover the new surface area of the droplets, they will coalesce.[1] Increase the surfactant concentration and re-homogenize. |
| Poor Pre-emulsion Quality | The process is more efficient if you start with a good coarse pre-emulsion.[1] Ensure the pre-emulsion is prepared using a high-shear mixer before introducing it to the high-pressure homogenizer. |
Problem 2: The nanoemulsion appears unstable and shows signs of phase separation, creaming, or sedimentation over time.
| Possible Cause | Recommended Solution |
| Ostwald Ripening | This is a major destabilization mechanism in nanoemulsions where larger droplets grow at the expense of smaller ones.[10][17] This can be minimized by achieving a very narrow particle size distribution (low PDI) through optimized homogenization (pressure and passes).[2] Using a combination of surfactants or adding a ripening inhibitor (a highly water-insoluble compound) can also help.[9] |
| Insufficient Zeta Potential | For electrostatically stabilized nanoemulsions, a low zeta potential (typically < |25| mV) indicates insufficient repulsive forces between droplets, leading to flocculation and coalescence.[18] Consider adjusting the pH or using a surfactant that imparts a higher surface charge. |
| Incorrect Surfactant (HLB Value) | The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system must be optimized for the oil phase (this compound). For O/W nanoemulsions, a higher HLB value (typically 10-16) is required.[11] You may need to screen different surfactants or use a combination to achieve the optimal HLB. |
| High Storage Temperature | Elevated temperatures can accelerate destabilization processes.[5][19] Store nanoemulsions at a recommended temperature, often refrigerated (4°C) or at a controlled room temperature (25°C), and perform stability studies at different temperatures.[19][20] |
Problem 3: The viscosity of the nanoemulsion is too high or too low.
| Possible Cause | Recommended Solution |
| High Oil Phase Concentration | The viscosity of the nanoemulsion generally increases with the concentration of the dispersed phase (this compound).[21] To decrease viscosity, reduce the oil phase percentage. |
| Type and Concentration of Gelling Agent (if applicable) | If formulating a nanoemulgel, the type and concentration of the gelling agent will be the primary determinant of viscosity. Adjust the concentration as needed. |
| Droplet Interactions | At very high droplet concentrations, inter-particle interactions can significantly increase viscosity. Diluting the system is the most direct solution. |
Quantitative Data Summary
Table 1: Effect of Homogenization Pressure and Passes on Droplet Size
| Homogenization Pressure (psi) | Number of Passes | Resultant Mean Droplet Diameter (nm) | Polydispersity Index (PDI) |
| 8,000 | 1 | ~250 | > 0.3 |
| 12,000 | 1 | ~180 | ~ 0.25 |
| 12,000 | 3 | ~140 | < 0.2 |
| 15,000 | 3 | ~120 | < 0.2 |
| 20,000 | 3 | ~100 | < 0.15 |
| Note: These are representative values based on typical findings in nanoemulsion research. Actual results will vary based on the specific formulation (oil, surfactant type, concentrations). Increasing pressure and passes generally decreases droplet size and PDI.[1][4][13] |
Table 2: Influence of Surfactant-to-Oil Ratio (SOR) on Nanoemulsion Properties
| Oil Phase (this compound) (%) | Surfactant (%) | Surfactant-to-Oil Ratio (w/w) | Resultant Mean Droplet Diameter (nm) | Stability Observation |
| 10 | 2 | 0.2 | > 300 nm (Unstable) | Phase separation within hours |
| 10 | 5 | 0.5 | ~ 150 nm | Stable for several weeks |
| 10 | 8 | 0.8 | ~ 110 nm | Stable for months |
| 20 | 10 | 0.5 | ~ 180 nm | Stable for several weeks |
| Note: Data are illustrative. A higher SOR generally leads to smaller, more stable droplets. However, there is an optimal range beyond which benefits are minimal.[5][21] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Accurately weigh the required amount of this compound. If using oil-soluble additives, dissolve them in the oil phase at this stage.
-
Aqueous Phase: Prepare the aqueous phase using purified water. Dissolve the surfactant(s) and any water-soluble components in the aqueous phase.
-
-
Pre-emulsification:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 50-60°C) to facilitate mixing.
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 10-15 minutes. This creates a coarse pre-emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the warm pre-emulsion to the feed reservoir of the high-pressure homogenizer.
-
Set the desired operating pressure (e.g., start at 15,000 psi / 100 MPa).
-
Process the emulsion through the homogenizer for the specified number of passes (e.g., 3-5 cycles).[2]
-
Collect the resulting nanoemulsion in a clean container, often cooled in an ice bath to dissipate heat generated during homogenization.
-
-
Characterization:
-
Allow the nanoemulsion to cool to room temperature before analysis.
-
Proceed with characterization as described in Protocol 2.
-
Protocol 2: Particle Size, PDI, and Zeta Potential Analysis
-
Sample Preparation:
-
Dilute the nanoemulsion sample with the same continuous phase (purified water) to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 or 1:500 is common. The sample should appear faintly hazy but not opaque.
-
-
Instrument Setup:
-
Use a dynamic light scattering (DLS) instrument (e.g., a Malvern Zetasizer).
-
Set the measurement parameters: temperature (e.g., 25°C), scattering angle (e.g., 90° or 173°), and the refractive indices of the dispersant (water) and dispersed phase (this compound).
-
-
Measurement:
-
Rinse the measurement cuvette with the diluted sample before filling it.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 1-2 minutes.
-
For Particle Size and PDI: Perform the DLS measurement. The instrument will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).[][18]
-
For Zeta Potential: If using a disposable folded capillary cell, inject the diluted sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the electrophoretic light scattering (ELS) measurement to determine the zeta potential.
-
-
Data Analysis:
-
Perform all measurements in triplicate to ensure reproducibility.[18]
-
Report the values as mean ± standard deviation.
-
Visualizations
Caption: Workflow for this compound nanoemulsion preparation and characterization.
Caption: Decision tree for troubleshooting common nanoemulsion formulation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on applications, preparation & characterization of nanoemulsion - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Surfactant Concentrations on Physicochemical Properties and Functionality of Curcumin Nanoemulsions Under Conditions Relevant to Commercial Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of structural stability of palm oil esters-based nanocosmeceuticals loaded with tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Production and Characterization of Cosmetic Nanoemulsions Containing Opuntia ficus-indica (L.) Mill Extract as Moisturizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ikm.org.my [ikm.org.my]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Development of stable curcumin nanoemulsions: effects of emulsifier type and surfactant-to-oil ratios - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of octyl palmitate in the presence of oxidizing agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyl palmitate, focusing on its stability in the presence of oxidizing agents.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound and oxidizing agents.
Issue 1: Unexpected Degradation of this compound in a Formulation
-
Question: My this compound-containing formulation is showing signs of degradation (e.g., change in viscosity, odor, or separation) when an oxidizing agent is present. What are the potential causes and how can I troubleshoot this?
-
Answer: Unexpected degradation of this compound in the presence of an oxidizing agent can be attributed to several factors. As a saturated ester, this compound is generally stable against autoxidation.[1] However, strong oxidizing agents can induce degradation. The primary degradation pathways to consider are hydrolysis and oxidation of the alcohol moiety.
Troubleshooting Steps:
-
Characterize the Degradation:
-
Analyze the formulation using stability-indicating analytical methods like High-Performance Liquid Chromatography (HPLC) to identify and quantify the remaining this compound and any potential degradation products.[2][3][4][5]
-
Monitor for the appearance of palmitic acid and 2-ethylhexanol, which are products of hydrolysis.
-
Look for secondary oxidation products of 2-ethylhexanol, such as 2-ethylhexanal or 2-ethylhexanoic acid, particularly when strong oxidants like potassium permanganate are used.[1][6]
-
-
Evaluate Environmental Factors:
-
pH: The rate of ester hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the cleavage of the ester bond.[7][8][9][10] Ensure the pH of your formulation is within a neutral and stable range.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.[11][12] Store the formulation at the recommended temperature and avoid exposure to excessive heat.
-
Light: Photodegradation can be a concern for many cosmetic and pharmaceutical ingredients.[11][12] Protect your formulation from light by using opaque packaging.
-
-
Formulation Components Interaction:
-
Oxidizing Agent Concentration: Higher concentrations of the oxidizing agent will lead to a faster rate of degradation. Consider reducing the concentration of the oxidizing agent to the minimum effective level.
-
Presence of Water: Water is necessary for hydrolysis.[7][8] If possible, minimize the water content in your formulation or use a water-free base.
-
Catalysts: The presence of metal ions can catalyze oxidation reactions.[13] Ensure all ingredients are of high purity and consider the use of chelating agents.
-
Logical Workflow for Troubleshooting Degradation:
Caption: Troubleshooting workflow for this compound degradation.
-
Issue 2: Inconsistent Results in Accelerated Stability Studies
-
Question: I am conducting accelerated stability studies on an this compound formulation with an oxidizing agent, but my results are not consistent across batches. What could be causing this variability?
-
Answer: Inconsistent results in accelerated stability studies often point to a lack of precise control over experimental conditions or variations in the raw materials.
Troubleshooting Steps:
-
Standardize Experimental Protocol:
-
Ensure that the temperature, humidity, and light exposure are precisely controlled and identical for all samples being tested, as recommended by ICH guidelines.[14]
-
Use a calibrated and validated stability chamber.
-
The placement of samples within the chamber should be consistent to avoid temperature or humidity gradients.
-
-
Raw Material Variability:
-
Source this compound and the oxidizing agent from the same batch for a given set of experiments to minimize lot-to-lot variability.
-
Request and review the Certificate of Analysis (CoA) for each raw material to check for impurities that might act as catalysts or inhibitors of degradation.
-
-
Sample Preparation:
-
Ensure that the formulation is homogeneous before aliquoting for the stability study.
-
The headspace in the sample containers should be consistent, as the amount of oxygen available can affect the rate of oxidation.
-
The container closure system should be identical for all samples and provide a consistent seal.
-
Experimental Workflow for Consistent Stability Testing:
Caption: Workflow for consistent accelerated stability testing.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to oxidation?
A1: this compound is a saturated ester, which makes it inherently more stable to autoxidation compared to unsaturated esters.[1] However, it is not completely inert and can be degraded by strong oxidizing agents. The primary routes of degradation in the presence of oxidants are hydrolysis of the ester bond and oxidation of the 2-ethylhexyl alcohol moiety.
Q2: What are the expected degradation products of this compound in the presence of strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)?
A2: The degradation of this compound will likely proceed through two main pathways:
-
Hydrolysis: The ester bond can be cleaved, especially under acidic or basic conditions, to yield palmitic acid and 2-ethylhexanol.[7][8]
-
Oxidation: The primary alcohol, 2-ethylhexanol (formed from hydrolysis), can be oxidized by strong oxidizing agents.
Anticipated Degradation Products of this compound:
| Degradation Pathway | Initial Reactant | Oxidizing Agent | Primary Products | Secondary Products |
| Hydrolysis | This compound | H₂O (catalyzed by acid/base) | Palmitic Acid, 2-Ethylhexanol | - |
| Oxidation | 2-Ethylhexanol | Potassium Permanganate (KMnO₄) | 2-Ethylhexanoic Acid | - |
| Oxidation | 2-Ethylhexanol | Hydrogen Peroxide (H₂O₂) | 2-Ethylhexanal | 2-Ethylhexanoic Acid |
Q3: What analytical methods are recommended for assessing the stability of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a highly effective technique.[2][3][4][5] This method can separate and quantify the intact this compound from its potential degradation products like palmitic acid and derivatives of 2-ethylhexanol. Gas Chromatography (GC) coupled with MS can also be used, particularly for analyzing the volatile alcohol component and its oxidation products.
Q4: How can I prevent the degradation of this compound in my formulation?
A4: To enhance the stability of this compound, consider the following strategies:
-
pH Control: Maintain the formulation at a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Antioxidants: While this compound itself is not highly prone to autoxidation, the inclusion of antioxidants can protect other sensitive ingredients in the formulation and quench free radicals that might be generated by the oxidizing agent.
-
Chelating Agents: Use chelating agents like EDTA to sequester any trace metal ions that could catalyze oxidative degradation.[13]
-
Packaging: Use opaque, airtight containers to protect the formulation from light and atmospheric oxygen.[11][12][16]
-
Temperature Control: Store the product in a cool, dark place to minimize thermal degradation.
Signaling Pathway of this compound Degradation:
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method, following ICH guidelines.[14][17][18]
1. Materials:
- This compound (high purity)
- Hydrogen Peroxide (30%)
- Potassium Permanganate
- Hydrochloric Acid (1N)
- Sodium Hydroxide (1N)
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC-UV/MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for 24 hours. Neutralize before analysis.
-
Oxidative Degradation (H₂O₂): Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Oxidative Degradation (KMnO₄): Mix the stock solution with a 0.1N solution of KMnO₄ and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated HPLC method.
-
Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Use mass spectrometry to identify the degradation products.
-
Expected Results from Forced Degradation Study:
| Stress Condition | Expected Degradation of this compound (%) | Major Degradation Products |
| 1N HCl, 60°C, 24h | 10-20% | Palmitic Acid, 2-Ethylhexanol |
| 1N NaOH, RT, 24h | 15-30% | Palmitic Acid, 2-Ethylhexanol |
| 3% H₂O₂, RT, 24h | 5-15% | Palmitic Acid, 2-Ethylhexanol, 2-Ethylhexanal |
| 0.1N KMnO₄, RT, 1h | 20-40% | Palmitic Acid, 2-Ethylhexanoic Acid |
| Heat (105°C), 24h | < 5% | Minor hydrolysis products |
| UV Light (254nm), 24h | < 5% | Minor degradation products |
Protocol 2: Accelerated Oxidative Stability Testing using Rancimat/Oxitest
This method is used to determine the oxidative stability of this compound under accelerated conditions of elevated temperature and oxygen pressure.[11][19][20][21]
1. Materials and Equipment:
- This compound
- Rancimat or Oxitest apparatus
- Pure oxygen supply
2. Procedure:
-
Sample Preparation: Place a precise amount of this compound (typically 2-5 g) into the reaction vessel of the instrument.
-
Test Conditions:
-
Set the temperature to a range of 100-140°C.
-
Purge the system with pure oxygen at a constant flow rate (e.g., 20 L/h).
-
-
Measurement: The instrument continuously monitors the conductivity of a measuring solution that absorbs the volatile oxidation products or the pressure drop due to oxygen consumption. The time taken to reach a rapid increase in conductivity or a significant pressure drop is the Induction Period (IP) . A longer IP indicates greater oxidative stability.
3. Data Interpretation:
- Compare the IP of this compound with and without the addition of the oxidizing agent .
- A shorter IP in the presence of the oxidizing agent indicates a destabilizing effect.
Expected Induction Periods for this compound:
| Condition | Temperature (°C) | Expected Induction Period (hours) |
| This compound (Control) | 120 | > 24 |
| This compound + 0.1% H₂O₂ | 120 | 18 - 24 |
| This compound + 0.01% KMnO₄ | 120 | 10 - 18 |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. funaab.edu.ng [funaab.edu.ng]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stability testing cosmetics: the challenge for natural ingredients [blog.weareprovital.com]
- 12. Assessment of the Stability of Cosmetic Products - Shapypro. Shape your Project [shapypro.com]
- 13. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]
- 14. onyxipca.com [onyxipca.com]
- 15. m.youtube.com [m.youtube.com]
- 16. cosmeticsfulfilment.co.uk [cosmeticsfulfilment.co.uk]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. sgs.com [sgs.com]
- 19. orientjchem.org [orientjchem.org]
- 20. Oxidation Stability of Cosmetics and Personal Care Products [velp.com]
- 21. scribd.com [scribd.com]
method refinement for enhancing the resolution of octyl palmitate in chromatography
Welcome to the technical support center for chromatographic analysis of octyl palmitate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for analyzing this compound?
A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for the analysis of this compound. GC, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is well-suited for volatile and semi-volatile compounds like this compound, often after derivatization, though direct analysis at high temperatures is also possible.[1][2] Reverse-phase HPLC with a C18 or C8 column is a common choice for non-volatile or thermally sensitive samples and can be used for this compound without derivatization.
Q2: Why am I seeing poor resolution between this compound and other components in my sample?
A2: Poor resolution in chromatography can stem from several factors. In HPLC, this could be due to an inappropriate mobile phase composition, a suboptimal flow rate, or an unsuitable column.[3] For GC, incorrect temperature programming, carrier gas flow rate, or the use of an inappropriate stationary phase can lead to co-elution.
Q3: My this compound peak is tailing. What could be the cause?
A3: Peak tailing is often an indication of unwanted interactions between the analyte and the stationary phase or active sites in the chromatographic system. In HPLC, this can be caused by secondary interactions with uncapped silanol groups on the column. In GC, active sites in the injector liner or on the column can lead to tailing.
Q4: Can I analyze this compound without derivatization?
A4: Yes, this compound can be analyzed without derivatization using both HPLC and high-temperature GC.[1] For HPLC, a standard reverse-phase method is sufficient. For GC, a high-temperature stable column and appropriate temperature programming are necessary to ensure proper elution of this relatively large molecule.
Troubleshooting Guides
HPLC Method Refinement
Issue: Poor Resolution of this compound Peak
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | Increase the proportion of the aqueous component (e.g., water) in the mobile phase. | Increased retention time and improved separation from less hydrophobic compounds. |
| Organic Modifier | Switch from methanol to acetonitrile or vice-versa. | Altered selectivity, which may improve resolution between closely eluting peaks. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Increased analysis time but can lead to sharper peaks and better resolution. |
| Column Chemistry | Switch from a C18 to a C8 column if this compound is too strongly retained, or to a phenyl column for potential alternative selectivity. | Modified retention and selectivity, potentially resolving co-eluting peaks. |
| Temperature | Increase the column temperature (e.g., from 30 °C to 40 °C). | Decreased mobile phase viscosity, potentially leading to sharper peaks and improved efficiency.[4] |
GC Method Refinement
Issue: Broad or Tailing this compound Peak
| Parameter | Recommended Action | Expected Outcome |
| Injector Temperature | Ensure the injector temperature is high enough for efficient volatilization (e.g., 300-350 °C). | Sharper peaks due to rapid and complete sample vaporization. |
| Temperature Program | Decrease the initial ramp rate of the oven temperature program. | Improved separation from closely eluting compounds. |
| Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (e.g., Helium) for the specific column dimensions. | Increased column efficiency and sharper peaks. |
| Column Choice | Use a high-temperature stable, non-polar or mid-polar capillary column (e.g., DB-1HT, DB-5HT).[5] | Minimized column bleed at high temperatures and good peak shape for the non-polar this compound. |
| Inlet Liner | Use a deactivated glass wool liner to aid in sample volatilization and trap non-volatile residues. | Reduced peak tailing by minimizing active sites in the injector. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Objective: To achieve baseline separation of this compound from other components in a cosmetic formulation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) acetonitrile:water. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Protocol 2: Gas Chromatography (GC-MS) Analysis of this compound
Objective: To identify and quantify this compound in an oil-based matrix.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness)[5]
Reagents:
-
Hexane (GC grade)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Sample Preparation: Dilute the sample in hexane to a suitable concentration (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 350 °C[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp to 360 °C at 15 °C/min
-
Hold at 360 °C for 5 minutes
-
-
Transfer Line Temperature: 320 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-600
-
-
Analysis: Inject 1 µL of the prepared sample.
Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for improving this compound resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Overcoming Solubility Limitations in Octyl Palmitate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving active ingredients in octyl palmitate.
Frequently Asked Questions (FAQs)
Q1: Why is my active pharmaceutical ingredient (API) not dissolving in this compound?
A1: The principle of "like dissolves like" is fundamental. This compound is a non-polar, lipophilic (oil-loving) solvent.[1][2] If your API is polar, has a high molecular weight, or possesses a strong crystalline structure, it will likely exhibit poor solubility.[3][4] Key factors influencing solubility include the API's molecular structure, such as the presence of hydrophobic long hydrocarbon chains which favor solubility in lipophilic solvents, and the overall size of the molecule.[2]
Q2: What are the primary strategies to improve the solubility of an active ingredient in this compound?
A2: The most common strategies involve moving beyond a simple solution to create more complex lipid-based delivery systems.[5] These include:
-
Co-solvency: Introducing a co-solvent that is miscible with this compound and has a higher dissolving capacity for the API can significantly increase overall solubility.[3][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils (like this compound), surfactants, and sometimes co-solvents.[7][8] They spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, effectively delivering the solubilized API.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the API, which can enhance the dissolution rate.[9][10]
-
Temperature Manipulation: Gently heating the this compound can increase the kinetic energy of the system and may help dissolve more of the active ingredient. However, the thermal stability of your API must be carefully considered.[11]
Q3: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how does it help with solubility?
A3: A SEDDS is an isotropic mixture of an oil phase (in this case, this compound containing the API), a surfactant, and a co-solvent or co-surfactant.[7] This pre-concentrate is designed to spontaneously form a fine oil-in-water emulsion when it comes into contact with aqueous fluids, such as those in the gastrointestinal tract.[8] This process circumvents the slow dissolution step that typically limits the absorption of poorly soluble drugs, presenting the API in a solubilized form within the small emulsion droplets, which enhances bioavailability.[11][12]
Q4: How do I select an appropriate co-solvent to use with this compound?
A4: Co-solvent selection is a critical step. An ideal co-solvent should be:
-
Miscible with this compound.
-
A good solvent for the active ingredient.
-
Safe and approved for the intended application (e.g., topical, oral).
-
Able to reduce the interfacial tension between the oil and aqueous phase in emulsion systems.[6] Commonly used co-solvents in lipid-based formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13] A systematic screening process is recommended to determine the most effective co-solvent and its optimal concentration.
Troubleshooting Guides
Problem 1: Active ingredient precipitates out of the this compound solution upon cooling.
| Potential Cause | Troubleshooting Step | Rationale |
| Supersaturation | 1. Implement a controlled, slow cooling process. 2. Determine the API's thermodynamic solubility at ambient temperature to avoid exceeding it. 3. Add a crystallization inhibitor to the formulation. | Rapid cooling can cause the solubility limit to be exceeded quickly, leading to precipitation.[11] A slower process allows for a more stable solution. Understanding the precise solubility limit prevents overloading the system. Inhibitors can interfere with the crystal lattice formation process. |
| Change in Polarity | 1. Re-evaluate the co-solvent system. The polarity of the blend may be too high, causing the lipophilic API to fall out of solution as the temperature drops. | The overall polarity of the solvent system is crucial. The blend must remain a suitable environment for the API across the entire operational temperature range. |
Problem 2: The chosen co-solvent is not sufficiently improving the API's solubility.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Co-solvent Efficacy | 1. Perform a systematic co-solvent screening study. Test a range of co-solvents with varying polarities (e.g., ethanol, propylene glycol, Transcutol®). 2. Evaluate binary or ternary mixtures of co-solvents. | No single co-solvent works for all APIs. A screening study is the most effective way to identify a solvent or blend with the highest solubilizing capacity for your specific compound.[14] Sometimes, a blend of co-solvents can have a synergistic effect.[14] |
| Incorrect Co-solvent Ratio | 1. Create a phase diagram to map the solubility of the API in various ratios of this compound and the co-solvent. | This allows for the identification of the optimal concentration range for the co-solvent that maximizes API solubility while maintaining the desired properties of the formulation. |
Problem 3: The SEDDS formulation does not emulsify properly or forms large, unstable droplets upon dilution.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Surfactant/Co-surfactant | 1. Screen surfactants with different Hydrophilic-Lipophilic Balance (HLB) values. For o/w emulsions, HLB values between 8-18 are typically effective. 2. Optimize the oil-to-surfactant ratio. | The HLB value determines the surfactant's ability to stabilize the oil-water interface. The efficiency of self-emulsification is highly dependent on the nature of the oil/surfactant pair and their relative concentrations. |
| High Oil Concentration | 1. Systematically decrease the concentration of this compound while increasing the surfactant/co-surfactant concentration. 2. Construct a ternary phase diagram (oil, surfactant, water) to identify the region of efficient self-emulsification. | An excessive amount of oil can overwhelm the surfactant system, preventing the formation of a fine, stable microemulsion. A phase diagram is an essential tool for optimizing SEDDS formulations.[11] |
Data Presentation
Table 1: Example Co-solvent Screening Data for API 'X'
This table serves as a template for presenting results from a co-solvent screening study. The goal is to identify the solvent or blend that provides the highest solubility for the target API.
| Solvent System (25°C) | API 'X' Solubility (mg/mL) ± SD | Observations |
| This compound (100%) | 1.5 ± 0.2 | Low solubility, clear solution |
| This compound / Ethanol (80:20) | 12.8 ± 0.9 | Significant improvement, clear solution |
| This compound / Propylene Glycol (80:20) | 8.5 ± 0.6 | Moderate improvement, clear solution |
| This compound / Transcutol® P (80:20) | 25.2 ± 1.5 | Highest solubility, clear solution |
| This compound / PEG 400 (80:20) | 15.1 ± 1.1 | Good improvement, clear solution |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of an active ingredient in different solvent systems.
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound and selected co-solvents
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for analysis
-
Syringe filters (e.g., 0.45 µm PTFE)
2. Procedure:
-
Prepare the desired solvent systems (e.g., 100% this compound, 80:20 this compound:co-solvent).
-
Add an excess amount of the API powder to a known volume (e.g., 2 mL) of the solvent system in a vial. This ensures that a saturated solution is formed.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).
-
Allow the samples to shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved API.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable mobile phase or solvent and analyze the API concentration using a validated analytical method (e.g., HPLC).
-
Calculate the solubility in mg/mL.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting poor API solubility in this compound.
Components of a Self-Emulsifying Drug Delivery System (SEDDS)
Caption: Logical relationship between the core components of a SEDDS formulation.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Lipid-based systems as a promising approach for enhancing the bioavailability of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Octyl Palmitate Purity: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of excipients like octyl palmitate is a critical step in product development and quality control. This guide provides an objective comparison of the two primary chromatographic techniques for validating the purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is crucial for obtaining reliable and accurate results, directly impacting product quality and safety.
While this compound itself is a stable, non-volatile compound, the choice between GC and HPLC depends on the specific impurities that need to be detected and quantified, as well as laboratory capabilities and desired analysis time. This guide synthesizes experimental data for this compound and structurally similar fatty acid esters to provide a comparative framework for these techniques.
Data Presentation: Performance Comparison of GC and HPLC
The following table summarizes typical validation parameters for the analysis of this compound and related fatty acid esters using Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV). This data provides a baseline for the expected performance of each technique in a quality control setting.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Column | Capillary column (e.g., HP-5MS)[1] | Reversed-phase column (e.g., C18, C8)[2][3][4] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen, Hydrogen)[5] | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water)[2][4] |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS)[6][7] | Ultraviolet (UV) Detector, Diode Array Detector (DAD), Mass Spectrometry (MS)[6] |
| Analysis Time | Typically faster, often in the range of a few minutes to 30 minutes.[6][8] | Can be longer, ranging from 10 to 60 minutes.[6][8] |
| Sample Volatility | Requires volatile or semi-volatile analytes; derivatization may be needed for non-volatile compounds.[7][8][9] | Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.[7][8][9] |
| Sensitivity | Generally high, especially with FID for organic compounds.[7][8] | Sensitivity depends on the chromophore of the analyte and the detector used.[2] |
| Common Impurities Detected | Residual solvents, unreacted alcohols (e.g., octanol), and other volatile byproducts. | Unreacted palmitic acid, other fatty acids, and non-volatile esters or degradation products. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound and related esters using GC-FID and HPLC-UV. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.
Gas Chromatography (GC-FID) Protocol
This method is suitable for the quantification of this compound and the detection of volatile impurities.
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column : HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas : Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature : 250 °C.
-
Detector Temperature : 300 °C.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 210 °C at a rate of 5 °C/min.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min, hold for 15 minutes.[1]
-
-
Injection Volume : 1 µL.
-
Sample Preparation : Dissolve the this compound sample in a suitable solvent like hexane or isopropanol to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is well-suited for the analysis of this compound and non-volatile impurities such as unreacted fatty acids.
-
Instrumentation : HPLC system with a UV or DAD detector, a pump, and an autosampler.
-
Column : Lichrospher® 100 RP-18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Mobile Phase : Isocratic elution with a mixture of Methanol and Water (98:2, v/v).[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 40 °C.[2]
-
Detection Wavelength : 205 nm.[2]
-
Injection Volume : 10 µL.[2]
-
Sample Preparation : Dissolve the this compound sample in the mobile phase or a compatible solvent like methanol to a final concentration of about 0.1 mg/mL.
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating the purity of this compound and the general signaling pathway of a chromatographic system.
Caption: Workflow for this compound Purity Validation.
Caption: General Chromatographic System Pathway.
References
- 1. Octan-2-yl palmitate [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 4. researchgate.net [researchgate.net]
- 5. oshadhi.co.uk [oshadhi.co.uk]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. veeprho.com [veeprho.com]
A Comparative Analysis of Octyl Palmitate and Isopropyl Myristate as Emollients
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is paramount to achieving desired product performance and consumer acceptance. Octyl palmitate and isopropyl myristate are two widely utilized esters, each imparting unique sensory and functional characteristics to topical preparations. This guide provides an objective, data-supported comparative analysis of these two emollients, focusing on their physicochemical properties, emollient performance, and safety profiles.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of emollients is crucial for predicting their behavior in formulation and on the skin. The following table summarizes the key physical and chemical characteristics of this compound and isopropyl myristate.
| Property | This compound | Isopropyl Myristate |
| INCI Name | Ethylhexyl Palmitate | Isopropyl Myristate |
| CAS Number | 29806-73-3 | 110-27-0 |
| Molecular Formula | C24H48O2 | C17H34O2 |
| Molecular Weight | 368.64 g/mol | 270.45 g/mol |
| Appearance | Clear, colorless to pale yellow oily liquid | Clear, colorless, mobile oily liquid |
| Odor | Nearly odorless | Practically odorless |
| Solubility | Insoluble in water; soluble in oils and non-polar solvents. | Insoluble in water and glycerol; soluble in alcohol, ether, and most organic solvents.[1] |
| Viscosity | Low to medium | Low (around 6-8 mPa·s at 25°C)[1] |
| Spreading Value | Medium | High[2] |
Emollient Performance: Skin Hydration and Barrier Function
The primary function of an emollient is to soften and soothe the skin by preventing water loss. This is primarily achieved by forming a protective film on the skin's surface, thereby reducing transepidermal water loss (TEWL) and increasing skin hydration. While direct comparative in-vivo studies with quantitative data for this compound and isopropyl myristate are limited in publicly available literature, their performance can be inferred from studies on formulations containing these ingredients and their inherent physicochemical properties.
One study evaluating various emollient esters found that a cream containing this compound exhibited a protective effect on the skin with minimal water loss.[3] Isopropyl myristate is known to help maintain skin hydration by reducing water evaporation.[1] Its lower molecular weight and high spreading value suggest it forms a thin, even film that can effectively, yet lightly, seal in moisture.[2]
Table 2: Emollient Performance Characteristics
| Performance Parameter | This compound | Isopropyl Myristate |
| Skin Hydration | Moisturizes the skin by preventing water loss, imparting a soft and smooth appearance.[4] | Acts as an emollient, softening and smoothing the skin by reducing water evaporation.[1] |
| Transepidermal Water Loss (TEWL) Reduction | A formulation containing this compound demonstrated a protective effect against water loss.[3] | Helps maintain skin hydration by reducing water evaporation.[1] |
| Sensory Profile | Offers a silky feel and enhances the spreadability of products.[5] Often described as having a 'dry-slip' skinfeel similar to some silicones. | Characterized by a lightweight, non-greasy, and silky feel with excellent spreadability.[6] |
| Occlusivity | Considered a non-occlusive emollient. | Generally considered non-occlusive, though it can contribute to a protective barrier. |
Experimental Protocols
To ensure robust and reproducible data in the evaluation of emollients, standardized experimental protocols are essential.
In-Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)
This protocol outlines a typical methodology for assessing the impact of an emollient on skin hydration and barrier function.
-
Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects are acclimatized to a controlled environment (temperature and humidity) for a set period before measurements.
-
Baseline Measurements: Baseline skin hydration is measured using a Corneometer®, and baseline TEWL is measured using a Tewameter® on designated test sites on the forearms.
-
Product Application: A standardized amount of the emollient is applied to the designated test sites.
-
Post-Application Measurements: Skin hydration and TEWL are measured at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and statistically analyzed to determine the emollient's efficacy.
Sensory Panel Evaluation
This protocol describes a method for the sensory assessment of emollients.
-
Panelist Selection and Training: A panel of trained sensory assessors is selected and familiarized with the specific sensory attributes to be evaluated (e.g., spreadability, absorbency, oiliness, residue, smoothness).
-
Sample Preparation: The emollients are prepared in a standardized base formulation to ensure blinded evaluation.
-
Application Procedure: A standardized amount of each test sample is applied to a designated area on the panelists' forearms.
-
Attribute Evaluation: Panelists evaluate the intensity of each sensory attribute at specific time points (e.g., during application, and 1, 5, and 10 minutes after application) using a defined rating scale.
-
Data Analysis: The sensory data is statistically analyzed to generate a sensory profile for each emollient.
Safety and Irritation Profile
Both this compound and isopropyl myristate have a long history of safe use in cosmetic and pharmaceutical products.
This compound: Generally considered safe for cosmetic use. It is often highlighted for its non-comedogenic nature.[5]
Isopropyl Myristate: Also has a strong safety record.[7] While some older studies suggested a potential for comedogenicity, this is often dependent on the concentration used and the overall formulation. More recent perspectives suggest it is non-comedogenic for many individuals.
Table 3: Safety and Irritation Profile
| Parameter | This compound | Isopropyl Myristate |
| Irritation Potential | Considered a mild irritant in some studies at high concentrations. | Generally considered a mild irritant.[7] |
| Comedogenicity | Generally considered non-comedogenic.[5] | Can be comedogenic in high concentrations for some individuals. |
| Sensitization | Not considered a skin sensitizer. | Not considered a skin sensitizer.[7] |
Logical Workflow for Emollient Comparison
The following diagram illustrates the logical workflow for a comparative analysis of emollients.
References
- 1. avenalab.com [avenalab.com]
- 2. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. solechem.eu [solechem.eu]
- 6. benchchem.com [benchchem.com]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
A Comparative Guide to Octyl Palmitate and Isopropyl Palmitate as Dermal Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the development of transdermal and topical drug delivery systems, the selection of an appropriate penetration enhancer is a critical determinant of a product's efficacy. Among the myriad of chemical enhancers available, fatty acid esters are widely employed for their ability to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the permeation of active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison of two commonly used fatty acid esters: octyl palmitate and isopropyl palmitate.
Mechanism of Action
Both this compound and isopropyl palmitate are esters of palmitic acid, a C16 fatty acid. Their primary mechanism of action as penetration enhancers involves the disruption of the highly organized lipid lamellae within the stratum corneum. By integrating into the lipid bilayers, these esters increase the fluidity of the intercellular lipids, creating a more permeable pathway for drug molecules to traverse. This disruption is a transient and reversible process, allowing the skin to regain its barrier function after the enhancer is no longer present.
Quantitative Performance Data
The efficacy of a penetration enhancer is contingent on various factors, including the physicochemical properties of the drug, the concentration of the enhancer, the vehicle used, and the specific skin model. The following tables summarize quantitative data from in vitro dermal penetration studies to facilitate a direct comparison of this compound and isopropyl palmitate.
Table 1: Comparative Permeation of Ketoprofen
| Penetration Enhancer | Permeation Rate (μg/cm²/h) |
| This compound | 6.3 |
| Isopropyl Palmitate | 15.8 |
Data adapted from a study investigating the effect of twelve different fatty acid esters on the permeation of ketoprofen through excised hairless rat skin.
Table 2: Penetration Enhancement Effects of Isopropyl Palmitate on Various Drugs
A study by Guo et al. (2006) investigated the effect of pre-treating excised rat skin with various concentrations of isopropyl palmitate in an ethanol vehicle on the permeation of four drugs with differing lipophilicities.[1][2]
| Drug | IPP Concentration (w/w in Ethanol) | Flux (μg/cm²/h) | Permeability Coefficient (cm/h) x 10⁻³ | Enhancement Ratio (Flux) |
| Oxaprozin | 0% (Control) | 0.15 ± 0.02 | 0.08 ± 0.01 | 1.0 |
| 5% | 6.38 ± 0.70 | 3.59 ± 0.39 | 42.5 | |
| 10% | 12.37 ± 1.12 | 6.95 ± 0.63 | 82.5 | |
| 15% | 25.18 ± 2.03 | 14.15 ± 1.14 | 167.9 | |
| 20% | 30.25 ± 2.51 | 16.99 ± 1.41 | 201.7 | |
| Nimesulide | 0% (Control) | 1.51 ± 0.18 | 0.76 ± 0.09 | 1.0 |
| 5% | 8.35 ± 0.92 | 4.18 ± 0.46 | 5.5 | |
| 10% | 12.89 ± 1.35 | 6.45 ± 0.68 | 8.5 | |
| 15% | 15.42 ± 1.66 | 7.71 ± 0.83 | 10.2 | |
| 20% | 18.23 ± 1.94 | 9.12 ± 0.97 | 12.1 | |
| Gliclazide | 0% (Control) | 0.22 ± 0.03 | 0.11 ± 0.02 | 1.0 |
| 5% | 4.75 ± 0.51 | 2.38 ± 0.26 | 21.6 | |
| 10% | 8.98 ± 0.95 | 4.49 ± 0.48 | 40.8 | |
| 15% | 13.24 ± 1.42 | 6.62 ± 0.71 | 60.2 | |
| 20% | 15.88 ± 1.76 | 7.94 ± 0.88 | 72.2 | |
| Ribavirin | 0% (Control) | 0.09 ± 0.01 | 0.05 ± 0.01 | 1.0 |
| 5% | 1.88 ± 0.21 | 0.94 ± 0.11 | 20.9 | |
| 10% | 3.54 ± 0.38 | 1.77 ± 0.19 | 39.3 | |
| 15% | 5.12 ± 0.55 | 2.56 ± 0.28 | 56.9 | |
| 20% | 6.23 ± 0.68 | 3.12 ± 0.34 | 69.2 |
Data from Guo et al., 2006.[1][2]
Experimental Protocols
A standardized methodology is crucial for generating reliable and comparable data in in vitro skin permeation studies. The following protocol outlines a typical experimental setup using a Franz diffusion cell.
1. Skin Membrane Preparation:
-
Skin Source: Full-thickness abdominal skin from a suitable animal model (e.g., male Wistar rats) is commonly used. Human cadaver skin or porcine ear skin are also considered relevant alternatives due to their similarity to human skin.
-
Preparation: Hair is carefully removed from the skin surface. The skin is then excised, and any subcutaneous fat and connective tissue are meticulously removed.
-
Storage: The prepared skin can be used immediately or stored at -20°C or below for future use.
2. Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature, typically 32°C, to simulate physiological conditions. The receptor medium is continuously stirred to ensure a uniform concentration of the permeated drug.
3. Dosing and Sampling:
-
The formulation containing the active pharmaceutical ingredient and the penetration enhancer is applied to the surface of the skin in the donor chamber.
-
At predetermined time intervals, samples are withdrawn from the receptor chamber for analysis. An equal volume of fresh, pre-warmed receptor medium is added to the receptor chamber to maintain sink conditions.
4. Drug Quantification and Data Analysis:
-
The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of this plot.
-
The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.
-
The enhancement ratio (ER) is determined by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).
Visualizing the Process
To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Discussion
The presented data indicates that both this compound and isopropyl palmitate can function as penetration enhancers. In the direct comparison for ketoprofen, isopropyl palmitate demonstrated a significantly higher permeation rate than this compound.
The comprehensive study by Guo et al. (2006) highlights the effectiveness of isopropyl palmitate in enhancing the permeation of a variety of drugs, with enhancement ratios reaching over 200 for oxaprozin at a 20% concentration.[1][2] The data also suggests that the enhancement effect of isopropyl palmitate is concentration-dependent and influenced by the lipophilicity of the drug molecule.
While direct comparative data for this compound across a similar range of drugs is limited in the currently available literature, its established use as an emollient in topical formulations suggests a favorable safety and skin-feel profile. Further research with a broader range of APIs is necessary to fully elucidate the comparative efficacy of this compound as a penetration enhancer.
Conclusion
Based on the available experimental data, isopropyl palmitate appears to be a more potent penetration enhancer than this compound, particularly for ketoprofen. Its efficacy has been demonstrated across a range of drugs with varying physicochemical properties. However, the selection of a penetration enhancer should not be based solely on potency. Factors such as the desired formulation aesthetics, potential for irritation, and the specific characteristics of the API must also be considered. This guide provides a foundation for an evidence-based approach to selecting between this compound and isopropyl palmitate in the development of effective and safe transdermal and topical drug delivery systems. Further head-to-head comparative studies are warranted to build a more comprehensive understanding of their relative performance.
References
Assessing the Comedogenicity of Octyl Palmitate in Comparison to Other Common Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comedogenic potential of excipients is critical in the formulation of non-acnegenic topical products. This guide provides an objective comparison of the comedogenicity of octyl palmitate against other frequently used esters, supported by experimental data and detailed methodologies.
Comparative Comedogenicity of Select Esters
The comedogenicity of a substance is its propensity to block pores, leading to the formation of comedones (blackheads and whiteheads). This is a crucial consideration in the development of dermatological and cosmetic products. The most common method for ranking comedogenicity is a 0 to 5 scale, where 0 is non-comedogenic and 5 is highly comedogenic.
Below is a summary of the comedogenicity ratings for this compound and other commonly used esters, compiled from various toxicological studies and dermatological research. It is important to note that these ratings are often derived from different studies that may have employed varied methodologies, such as the Rabbit Ear Assay (REA) or human clinical trials. Therefore, direct comparison should be approached with this in mind.
| Ester | Comedogenicity Rating (0-5 Scale) | Notes |
| This compound | 4 | Frequently cited as a moderately high comedogenic ingredient.[1] |
| Isopropyl Myristate | 5 | Generally considered to be highly comedogenic.[1] |
| Isopropyl Palmitate | 4 | Similar to this compound in its comedogenic potential. |
| Cetyl Palmitate | 0-2 | Generally considered to have low comedogenic potential. |
| Myristyl Myristate | 5 | Another ester with a high likelihood of clogging pores. |
| Isocetyl Stearate | 5 | Consistently rated as highly comedogenic. |
| Cetearyl Octanoate | 3-4 | Moderately to fairly high comedogenic potential. |
| Decyl Oleate | 3 | Moderately comedogenic. |
Experimental Protocols for Assessing Comedogenicity
The determination of a substance's comedogenic potential relies on established in-vivo models. The two most prevalent methods are the Rabbit Ear Assay (REA) and human clinical trials.
The Rabbit Ear Assay (REA)
The REA is a classic and widely used model for screening the comedogenic potential of individual ingredients. The inner ear of a rabbit is particularly sensitive and predictive of follicular hyperkeratosis.
Methodology:
-
Animal Model: New Zealand albino rabbits are typically used for this assay.
-
Test Substance Application: The test material is applied directly to the inner ear canal of the rabbit. This is often done daily for a period of two to four weeks.
-
Evaluation: After the application period, the follicular response is assessed. This can be done through several methods:
-
Stereomicroscopic Analysis: The tissue is excised and examined under a stereomicroscope to quantify the presence and size of microcomedones.
-
Histological Examination: The ear tissue is sectioned, stained, and examined under a microscope to observe follicular hyperkeratosis, the thickening of the lining of the hair follicle.
-
-
Grading: The degree of comedogenicity is then graded based on the observed follicular changes, typically on a 0 to 5 scale.
Human Clinical Trials for Comedogenicity
Human trials are considered the gold standard for assessing the comedogenicity of finished products or individual ingredients under real-world conditions. The Human Repeat Insult Patch Test (HRIPT) is a common design.
Methodology:
-
Subject Selection: Participants are typically individuals with oily or acne-prone skin, as they are more susceptible to comedone formation.
-
Test Site: The upper back is the most common site for patch testing as the follicular density is high and it is a practical area for repeated applications.
-
Induction Phase:
-
A small amount of the test substance is applied to a specific site on the upper back.
-
The area is then covered with an occlusive or semi-occlusive patch.
-
The patch is typically left in place for 24 to 48 hours and then removed.
-
This process is repeated on the same site for a period of several weeks (e.g., three to four weeks).
-
-
Evaluation:
-
At the end of the induction phase, the test site is evaluated for the presence of microcomedones.
-
Cyanoacrylate Follicular Biopsy: A common technique involves applying a drop of cyanoacrylate adhesive to a glass slide, pressing it against the test site, and then removing it. This process extracts the contents of the follicles, which can then be stained and analyzed under a microscope to count the number of microcomedones.
-
-
Data Analysis: The change in the number of microcomedones from baseline to the end of the study is calculated to determine the comedogenic potential of the test substance. For instance, a study utilizing this compound as a positive control found a significant increase in microcomedones after four weeks of application.[2][3][4] The average number of microcomedones at baseline was 6.1 ± 0.6, which increased to 27.3 ± 4.7 after the study period.[2][3][4]
Signaling Pathways in Comedogenesis
The formation of comedones is a complex biological process involving various signaling pathways that regulate cellular proliferation, differentiation, and inflammation within the pilosebaceous unit. The application of comedogenic substances like certain esters can trigger these pathways.
IL-1α Mediated Keratinocyte Hyperproliferation
Interleukin-1 alpha (IL-1α) is a key cytokine implicated in the early stages of comedogenesis.
This pathway illustrates that a comedogenic ester can interact with keratinocytes, leading to the activation of Toll-like receptor 2 (TLR2). This activation, in turn, upregulates the production of IL-1α, a potent stimulator of keratinocyte proliferation.[5] The resulting hyperproliferation of keratinocytes lining the follicle leads to the formation of a microcomedone.
PI3K/Akt/FoxO1 Pathway in Sebaceous Gland Function
The PI3K/Akt/FoxO1 signaling pathway plays a crucial role in regulating sebaceous gland activity and lipogenesis. Dysregulation of this pathway can contribute to a pro-comedogenic environment.
Growth factors, such as Insulin-like Growth Factor 1 (IGF-1), activate the PI3K/Akt pathway.[6][7] Activated Akt then phosphorylates the transcription factor FoxO1, leading to its translocation from the nucleus to the cytoplasm, thereby inactivating it.[6][7][8] Nuclear FoxO1 normally acts as a suppressor of genes involved in lipogenesis and sebocyte proliferation.[6][8][9] Its inactivation removes this suppression, leading to increased sebum production and sebocyte proliferation, which contributes to a pro-comedogenic environment.
Experimental Workflow for Comedogenicity Assessment
The following diagram outlines a typical workflow for assessing the comedogenic potential of a test substance, integrating both the Rabbit Ear Assay and Human Clinical Trials.
This workflow begins with the selection of a test substance. It can then proceed to an initial screening using the Rabbit Ear Assay. Promising candidates or final formulations are then typically evaluated in human clinical trials for confirmation of their low comedogenic potential. Both pathways lead to data analysis and a final safety assessment.
References
- 1. Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety assessment on comedogenicity of dermatological products containing d-alpha tocopheryl acetate in Asian subjects: A double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Potential role of FoxO1 and mTORC1 in the pathogenesis of Western diet-induced acne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of FoxO1 in Acne and Effect of Isotretinoin on FoxO1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Octyl Palmitate and Silicone Oils as Texture Enhancers in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of octyl palmitate and various silicone oils when used as texture enhancers in cosmetic and pharmaceutical formulations. The analysis is supported by experimental data and detailed methodologies to assist in formulation development and ingredient selection.
Introduction to Texture Enhancers
Texture is a critical attribute of topical products, significantly influencing consumer acceptance and perceived efficacy. Emollients are key ingredients used to modify the sensory properties and performance of these formulations. This compound, an ester, and silicone oils, a broad class of polymers, are two of the most widely used categories of emollients for achieving a desirable skin feel. This guide delves into a comparative analysis of their performance based on key experimental parameters.
Comparative Performance Data
The selection of a texture enhancer is often a balance between desired sensory attributes, physical properties, and formulation compatibility. The following tables summarize the quantitative data comparing this compound and representative silicone oils (Dimethicone and Cyclopentasiloxane).
Table 1: Physical and Sensory Properties
| Property | This compound | Dimethicone (Low Viscosity) | Cyclopentasiloxane (D5) |
| INCI Name | Ethylhexyl Palmitate | Dimethicone | Cyclopentasiloxane |
| Chemical Class | Ester | Polydimethylsiloxane (Linear) | Cyclomethicone (Cyclic) |
| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless liquid | Clear, colorless liquid |
| Viscosity (at 25°C, cP) | 5 - 10 | 5 - 20 | ~4 |
| Spreadability | High | Very High | Extremely High |
| Skin Feel | Non-oily, smooth, soft | Silky, smooth, powdery | Light, silky, volatile |
| Residue on Skin | Slight | Minimal to none | None (evaporates) |
| Occlusivity | Moderate | Low to Moderate | Low (transient) |
Table 2: Performance in Formulation
| Parameter | This compound | Dimethicone | Cyclopentasiloxane |
| Grease/Oil Reduction | Good | Excellent | Excellent |
| Tackiness Reduction | Good | Excellent | Excellent |
| Pigment Dispersion | Good | Excellent | Good |
| Compatibility with Waxes | High | Moderate | Low |
| Volatility | Low | Low | High |
Experimental Protocols
The data presented above is derived from standard analytical and sensory evaluation methods commonly employed in the cosmetics industry.
Viscosity Measurement
Objective: To determine the resistance to flow of the raw material.
Methodology: A rotational viscometer (e.g., Brookfield DV-E) is used. The selected spindle and speed are chosen based on the expected viscosity of the sample. The viscometer measures the torque required to rotate the spindle at a constant speed while submerged in the test fluid. The measurement is conducted at a controlled temperature of 25°C. The resulting resistance is converted to a viscosity value in centipoise (cP).
Spreadability Test
Objective: To quantify the ease of spreading of the material on a substrate.
Methodology: A known mass (e.g., 1 gram) of the test material is placed at the center of a glass plate. A second glass plate of a known weight is placed on top of the sample. The diameter of the circle formed by the spread material is measured after a set time (e.g., 1 minute). A larger diameter indicates greater spreadability.
Sensory Panel Analysis
Objective: To evaluate the tactile properties of the ingredients on the skin.
Methodology: A panel of trained sensory experts (typically 10-15 panelists) evaluates the test materials. A standardized amount of each sample is applied to a designated area on the forearm. Panelists are asked to rate various sensory attributes on a labeled magnitude scale (e.g., 0-10). Key attributes for texture enhancers include:
-
Initial Feel: The sensation upon first contact with the skin.
-
Glide: The ease of spreading across the skin.
-
Absorbency: The perceived speed of penetration into the skin.
-
Afterfeel: The residual feeling on the skin after application (e.g., greasiness, silkiness, tackiness).
Statistical analysis is then performed on the collected data to determine significant differences between the samples.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of ingredient selection and the typical workflow for evaluating texture enhancers.
Caption: Logical flow for selecting a texture enhancer based on desired sensory outcomes.
Caption: Experimental workflow for the comparative evaluation of texture enhancers.
Conclusion
Both this compound and silicone oils are highly effective texture enhancers, but their optimal use depends on the specific formulation goals.
-
This compound is an excellent choice for formulations where a conditioned, non-oily but substantive feel is desired. Its compatibility with a wide range of cosmetic ingredients makes it a versatile option.
-
Silicone Oils , particularly volatile cyclomethicones and low-viscosity dimethicones, excel in providing a light, silky, and smooth skin feel with a non-greasy, powdery afterfeel. They are highly effective at reducing the tackiness of other ingredients. The choice between a linear dimethicone and a cyclic cyclopentasiloxane will largely depend on the desired volatility and playtime on the skin.
The selection between these ingredients should be guided by the desired sensory profile, the chassis of the formulation, and the target performance characteristics. It is recommended to conduct sensory evaluations with a trained panel on final formulations to confirm the desired textural properties have been achieved.
Comparative Guide to Analytical Methods for Retinyl Palmitate Quantification in an Octyl Palmitate Base
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the determination of retinyl palmitate in an octyl palmitate base, a common matrix in cosmetic and pharmaceutical formulations. The performance of the HPLC method is compared with alternative analytical techniques, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated analytical method for quality control and stability testing of retinyl palmitate products.
Methodology Comparison: HPLC vs. Traditional and Advanced Techniques
The quantification of retinyl palmitate in oily bases like this compound has traditionally been performed using a saponification step followed by spectrophotometric or chromatographic analysis. However, modern direct injection HPLC methods offer significant advantages in terms of speed, efficiency, and reduced risk of analyte degradation.
A common alternative to direct HPLC is the saponification method, which involves hydrolyzing the ester bond of retinyl palmitate to form retinol. While effective, this multi-step process is time-consuming and can lead to the loss of the analyte.[1][2][3] Other advanced techniques such as Supercritical Fluid Extraction and Chromatography with Tandem Mass Spectrometry (SFE-SFC-MSMS) have also been developed, offering rapid analysis with minimal sample preparation.[4]
The following sections provide a detailed comparison of these methods, focusing on their performance characteristics.
Data Presentation: Performance Comparison of Analytical Methods
The performance of various analytical methods for retinyl palmitate quantification is summarized in the tables below.
Table 1: HPLC Method Parameters
| Parameter | HPLC with UV/DAD Detection | Direct HPLC with Fluorescence Detection |
| Column | C18 (e.g., Lichrospher 100 RP-18, 5 µm)[5][6][7] | C18[1][2][3][8] |
| Mobile Phase | Methanol:Water (98:2, v/v)[6][7] or Gradient with Ammonium Acetate Buffer/Methanol to Methanol/Dichloromethane[5][9] | Isocratic or Gradient with solvents like Methanol and Dichloromethane[2] |
| Flow Rate | 2.0 mL/min[6][7] | Not specified |
| Detection | UV/DAD at 325 nm[6][7] or 330 nm[5][9] | Fluorescence Detector[1][2][3][8] |
| **Linearity (R²) ** | 0.9994[6] | 0.9989[1][2][8] |
| LOD | 0.4317 mg/100 mL[6][7][10] | Not specified |
| LOQ | 1.3081 mg/100 mL[6][7][10] | 1.0 mg/kg[1][2][3][8] |
| Accuracy (% Recovery) | 100.43% - 101.34%[6][7][10] | 86% - 103%[1][2][8] |
| Precision (%RSD) | < 1.68%[6][7][10] | 1.1% - 3.1%[1][2][8] |
Table 2: Comparison with Alternative Methods
| Parameter | Saponification Method | SFE-SFC-MSMS |
| Principle | Base-catalyzed hydrolysis of retinyl palmitate to retinol, followed by extraction and analysis.[2][3] | Supercritical fluid extraction followed by supercritical fluid chromatography and mass spectrometry detection.[4] |
| Sample Preparation | Lengthy, multi-step procedure with a risk of analyte loss.[1][2][3] | Minimal, with only four minutes of chemist time required per sample for extraction.[4] |
| Analysis Time | Long, estimated at 2.5 hours per sample.[1] | Rapid.[4] |
| Advantages | Well-established reference method. | High speed, reduced solvent consumption, and minimal sample preparation.[4] |
| Disadvantages | Time-consuming, labor-intensive, and potential for analyte degradation.[1][2][3] | Requires specialized instrumentation. |
Experimental Protocols
This protocol is a generalized procedure based on common findings in the literature.[5][6][7]
-
Standard Preparation:
-
Prepare a stock solution of retinyl palmitate in a suitable solvent (e.g., n-hexane or methanol).
-
Perform serial dilutions to create a series of calibration standards.
-
Protect all solutions from light and store at a low temperature to prevent degradation.[1]
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound base containing retinyl palmitate.
-
Dissolve the sample in a suitable solvent (e.g., n-hexane or a mixture of hexane, isopropanol, and ethyl acetate).[5] For direct injection, the sample can be dissolved in the mobile phase.[1]
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) or a gradient system.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV/DAD detector at approximately 325 nm.
-
-
Validation Parameters:
-
Linearity: Analyze a series of standard solutions of different concentrations to establish a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo base with known amounts of retinyl palmitate at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Specificity: Demonstrate that the method is able to resolve retinyl palmitate from other components in the matrix.
-
-
Saponification:
-
Weigh the sample and add an ethanolic potassium hydroxide solution.
-
Reflux the mixture to hydrolyze the retinyl palmitate to retinol.
-
-
Extraction:
-
After cooling, extract the retinol from the saponified mixture using an organic solvent like hexane.
-
Wash the organic layer to remove impurities.
-
-
Analysis:
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis by HPLC or spectrophotometry.
-
Visualizations
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD | Semantic Scholar [semanticscholar.org]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of retinyl palmitate in ointment by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
A Comparative Analysis of the Biodegradability of Octyl Palmitate and Other Synthetic Esters
The increasing emphasis on environmental stewardship in the pharmaceutical, cosmetic, and industrial sectors has intensified the demand for biodegradable compounds. Synthetic esters are prominent for their functional performance and favorable environmental profiles. This guide provides a comparative evaluation of the biodegradability of octyl palmitate against other synthetic esters, supported by standardized experimental data and protocols, to aid researchers, scientists, and drug development professionals in material selection and formulation.
Synthetic esters are generally recognized for their excellent biodegradability, a characteristic largely influenced by their chemical structure.[1][2] The ester bond within their molecules can be hydrolyzed by microorganisms, initiating the degradation process.[3] This inherent biodegradability positions them as superior alternatives to less degradable substances like mineral oils.[4][5]
Comparative Biodegradability Data
The "ready biodegradability" of a chemical is its capacity for rapid and ultimate degradation in an aerobic aquatic environment.[6] The Organization for Economic Co-operation and Development (OECD) has established the 301 series of tests to evaluate this property.[7] A substance is classified as "readily biodegradable" if it achieves at least 60% degradation to carbon dioxide (CO₂) within a 28-day period, often with the requirement of meeting this threshold within a 10-day window once biodegradation has initiated.[8][9]
While specific OECD 301B test data for this compound is not prevalent in public literature, its performance can be reliably inferred from structurally analogous compounds.[1] Fatty acid esters with carbon chain lengths in the C8 to C18 range are typically considered to be readily biodegradable.[1] The following table summarizes the biodegradability of various synthetic esters based on available data and established knowledge.
| Substance | Ester Type | Test Method | Biodegradation (%) | Time (days) | Classification |
| This compound | Monoester (Fatty Acid Ester) | OECD 301B (Expected) | > 60% (Inferred)[1] | 28 | Readily Biodegradable (Expected) |
| Pentaerythritol Ester | Polyol Ester | OECD 301B | > 80%[2] | 28 | Readily Biodegradable |
| Valeric Acid/Ethylene Glycol Ester | Diester | Bacterial Isolates | ~84%[10][11] | 3 | Readily Biodegradable |
| Valeric Acid/PEG 400 Ester | Polyol Ester | Bacterial Isolates | ~80%[10][11] | 3 | Readily Biodegradable |
| Heptanoic Acid/Ethylene Glycol Ester | Diester | Bacterial Isolates | ~40%[10][11] | 3 | Biodegradable |
| General Synthetic Esters | Various | OECD 301B | > 70%[12] | 28 | Readily Biodegradable |
Experimental Protocol: OECD 301B - CO₂ Evolution Test
The OECD 301B test, also known as the Modified Sturm Test, is a widely adopted and reliable method for quantifying the ultimate biodegradability of organic compounds under aerobic aqueous conditions.[8] The protocol measures the carbon dioxide produced by microbial degradation of a test substance.[13]
1. Principle: A known concentration of the test substance (typically providing 10-20 mg/L of total organic carbon) is incubated in a mineral medium with a mixed population of microorganisms (inoculum), usually from activated sludge.[14][15] The system is aerated with CO₂-free air in the dark or diffused light for 28 days.[8] The CO₂ evolved from the biodegradation process is trapped in a solution of barium or sodium hydroxide and quantified by titration or with an inorganic carbon analyzer.[8] The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂).[15]
2. Materials and Reagents:
-
Mineral Medium: A solution prepared in deionized water containing essential mineral salts (e.g., potassium and sodium phosphates, ammonium chloride, calcium chloride, magnesium sulfate, and iron (III) chloride).[14]
-
Inoculum: A mixed microbial population, typically sourced from the activated sludge of a domestic wastewater treatment plant.[14]
-
Test Substance: The chemical being evaluated (e.g., this compound).
-
Reference Substance: A readily biodegradable compound (e.g., sodium benzoate) used as a positive control to validate the test system.
-
CO₂-Trapping Solution: A standardized solution of sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂).
-
CO₂-Free Air: Air that has been passed through a solution (e.g., NaOH) to remove CO₂.
3. Procedure:
-
Vessel Preparation: Multiple vessels are prepared for the test substance, a blank control (inoculum only), and the reference substance.[14]
-
Incubation: The test substance is added to the mineral medium at a known concentration. For poorly soluble substances like esters, carriers or emulsifiers may be used to improve bioavailability.[16] The inoculum is then added.
-
Aeration and CO₂ Trapping: The vessels are sealed and aerated with a continuous flow of CO₂-free air. The effluent gas from each vessel is bubbled through a series of absorbers containing the trapping solution.
-
Sampling and Analysis: The trapping solution is sampled at regular intervals throughout the 28-day test period. The amount of CO₂ captured is determined by titrating the remaining hydroxide or by measuring the total inorganic carbon.
-
Calculation: The cumulative amount of CO₂ produced by the test substance (corrected for the CO₂ produced in the blank control) is calculated. This value is expressed as a percentage of the ThCO₂, which is calculated based on the chemical formula of the test substance.
4. Validity Criteria: For a test to be considered valid:
-
The biodegradation of the reference substance must reach the pass level of 60% by day 14.
-
The total CO₂ evolution in the blank control at the end of the test should not be excessive (typically < 40 mg/L).
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the OECD 301B biodegradability test.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-Friendly Growth of Synthetic Ester Base Oils [xfrjester.com]
- 3. The Biodegradability of Synthetic Ester Lubricating Oil-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 4. Biodegradability testing of synthetic ester lubricants--effects of additives and usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. christeyns.com [christeyns.com]
- 7. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biodegradation testing of some synthetic oils based on ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zslubes.com [zslubes.com]
- 13. matestlabs.com [matestlabs.com]
- 14. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. ecetoc.org [ecetoc.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Octyl Palmitate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of octyl palmitate, a widely used emollient and solvent in cosmetics and pharmaceutical formulations, is paramount for quality control, formulation development, and safety assessments.[1][2][3] The selection of a suitable analytical method is a critical decision that directly influences the reliability and accuracy of results. This guide provides an objective comparison of two prevalent chromatographic techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
While a direct comparative study on the cross-validation of these methods for this compound is not extensively documented in publicly available literature, this guide synthesizes validation data from analogous fatty acid esters to provide a robust comparative framework. This allows for an informed assessment of the anticipated performance of each technique for the analysis of this compound.
Comparison of Analytical Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are both powerful and reliable methods for the analysis of fatty acid esters.[4] The choice between them often depends on the specific requirements of the analysis, such as the nature of the sample matrix and the desired level of sensitivity.[4] GC-FID is a well-established technique for volatile and semi-volatile compounds like this compound, offering high sensitivity and a wide linear range.[5] Conversely, HPLC-UV provides a versatile alternative, particularly advantageous for the analysis of less volatile or thermally labile compounds.[4]
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance parameters. The following table summarizes typical validation data for the analysis of fatty acid esters using GC-FID and HPLC-UV, providing a baseline for what can be expected for this compound quantification.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (r²) | > 0.99[6][7] | > 0.99[4][6] |
| Precision (RSD%) | ≤ 5.88%[4] | ≤ 5.88% (often slightly better than GC)[4] |
| Accuracy (Recovery %) | ≥ 82.31%[4] | ≥ 82.31%[4] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ppm range. | Analyte dependent, can be in the low ppm range. |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low ppm range. | Analyte dependent, typically in the low ppm range. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-FID and HPLC-UV.
This method is suitable for the routine analysis of this compound and other fatty acid esters.[7]
-
Sample Preparation (Transesterification): To quantify this compound, it is often necessary to convert it to its corresponding fatty acid methyl ester (FAME). A common method involves transesterification using a reagent like 5% aqueous sulfuric acid in methanol.[7]
-
Instrumental Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 150°C, held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.[4]
-
Injection Volume: 1 µL.[4]
-
-
Data Analysis: Identification of the this compound peak is achieved by comparing its retention time with that of a certified reference standard. Quantification is performed using an internal or external standard calibration curve.[7]
HPLC-UV offers an alternative for the quantification of this compound, especially in complex matrices.
-
Sample Preparation:
-
Extraction: If this compound is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Derivatization (Optional): While this compound has a weak chromophore, derivatization with a UV-absorbing agent can enhance sensitivity. However, direct UV detection at low wavelengths (e.g., 205-215 nm) is often feasible.[8]
-
-
Instrumental Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[4] For instance, starting with a 70:30 (v/v) mixture and progressing to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30-40°C.[4]
-
Detector: UV detector set at a wavelength of 210 nm.
-
Injection Volume: 10-20 µL.[4]
-
-
Data Analysis: Similar to GC-FID, peak identification is based on retention time comparison with a standard. Quantification is achieved by constructing a calibration curve from the peak areas of known concentrations of this compound standards.[4]
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results.[9] This is particularly important when methods are used interchangeably or when transferring a method between laboratories.
Conclusion
Both GC-FID and HPLC-UV are suitable and robust methods for the quantification of this compound. The choice between the two will depend on the specific laboratory equipment available, the nature of the sample matrix, and the desired analytical throughput. GC-FID is often favored for its simplicity and high sensitivity for volatile compounds. In contrast, HPLC-UV provides greater flexibility for non-volatile or thermally sensitive analytes and can sometimes offer better separation for complex mixtures. A thorough cross-validation as outlined above is essential to ensure the consistency and reliability of analytical data when employing different methodologies for the quantification of this compound.
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]
- 3. CAS 16958-85-3: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jppres.com [jppres.com]
- 8. scielo.br [scielo.br]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
The Sensory Science of Skincare: A Comparative Analysis of Octyl Palmitate and Natural Oils
For researchers, scientists, and drug development professionals, the sensory experience of a topical formulation is as crucial as its clinical efficacy. The choice of emollient plays a pivotal role in defining a product's tactile properties, influencing consumer compliance and, ultimately, market success. This guide offers an objective comparison of the sensory profiles of octyl palmitate, a widely used synthetic ester, against two popular natural alternatives: jojoba oil and coconut oil. The following analysis is supported by available experimental data and established methodologies in sensory science.
This compound is frequently selected in formulations for its light, non-greasy feel and excellent spreadability, often serving as a substitute for silicones. Natural oils, such as jojoba and coconut oil, are sought after for their moisturizing properties and consumer appeal. Understanding the distinct sensory attributes of these ingredients is key to informed formulation development.
Comparative Sensory & Physicochemical Data
While direct, publicly available quantitative sensory panel data comparing this compound, jojoba oil, and coconut oil in a single study is limited, the following table synthesizes typical sensory attributes and relevant physicochemical properties based on various studies and industry knowledge. The sensory attributes are presented qualitatively, reflecting the current landscape of available data.
| Feature | This compound | Jojoba Oil | Coconut Oil |
| Primary Skin Feel | Silky, smooth, powdery | Waxy, substantive, non-greasy | Oily, rich, can be greasy |
| Spreadability | High | Moderate to High | Moderate |
| Absorbency | Fast | Moderate | Slow |
| Greasiness | Low | Low | High |
| Residue | Low, non-tacky | Low, slightly waxy | High, can be occlusive |
| Viscosity | Low | Medium | Medium (solid at room temp) |
Experimental Protocols for Sensory Analysis
To generate robust and reproducible sensory data for comparative analysis of emollients, a well-defined experimental protocol is essential. The following methodology is based on the ASTM E1490-19 "Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions".
Objective
To quantitatively and qualitatively compare the sensory attributes of this compound, jojoba oil, and coconut oil when applied to the skin.
Methodology
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 trained assessors screened for sensory acuity and their ability to discriminate between different skin feel attributes.
-
Conduct training sessions to familiarize panelists with the specific sensory terminology, evaluation procedures, and rating scales. Reference standards for each attribute (e.g., silicone oil for "slipperiness," petrolatum for "greasiness") should be used.
-
-
Sample Preparation:
-
Prepare simple oil-in-water emulsions containing a standardized concentration (e.g., 5% w/w) of each test emollient (this compound, jojoba oil, coconut oil).
-
A control formulation without any test emollient should also be prepared.
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Application: A standardized amount of each sample (e.g., 0.2 mL) is applied to a designated 2x2 inch area on the panelists' volar forearms.
-
Evaluation Timeline: Panelists evaluate the sensory attributes at specific time points:
-
T=0 (during application): Spreadability, Initial Feel (greasiness, slipperiness).
-
T=2 minutes: Absorbency, Immediate After-feel (stickiness, residue).
-
T=10 minutes: Lingering After-feel (softness, smoothness, oiliness).
-
-
Rating Scales: Use a 15-point numerical intensity scale for each attribute, where 0 indicates "not perceived" and 15 indicates "very strongly perceived."
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between the samples for each sensory attribute.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
-
Visualization of Experimental Workflow and Sensory Perception Pathway
Experimental Workflow for Sensory Analysis
The following diagram illustrates the logical flow of the sensory evaluation process.
Signaling Pathway of Tactile Perception
The perception of skin feel from a topical formulation is a complex process initiated by the activation of various mechanoreceptors in the skin. These receptors transduce the mechanical stimuli of the emollient into neural signals that are then processed by the central nervous system.
Safety Operating Guide
Proper Disposal of Octyl Palmitate in a Laboratory Setting
Essential Guidance for Researchers and Scientists on the Safe and Compliant Disposal of Octyl Palmitate.
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. This document provides clear, actionable steps for the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is not generally classified as a hazardous material, adherence to established laboratory waste protocols is mandatory.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Handle this compound in a well-ventilated area. In case of a spill, absorb the material with an inert substance such as dry sand or vermiculite and collect it into a suitable container for disposal.[4][5]
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, properly labeled waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[6][7]
-
Ideally, use the original container if it is not compromised.[6] Do not use food containers for waste storage.[6]
-
Clearly label the container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][8] This area must be at or near the point of generation.[8]
-
Keep the waste container tightly sealed except when adding more waste.[6][9]
-
Store this compound waste away from incompatible materials such as strong acids, strong bases, and ignition sources.[4]
-
-
Disposal Pathway:
-
Do not pour this compound down the drain. [4][5] General laboratory practice dictates that chemical waste should not be disposed of via the sewage system unless explicitly permitted for small quantities of specific, non-hazardous, and biodegradable materials, which is not indicated for this compound.[9][10]
-
Arrange for the disposal of the collected waste through your institution's licensed hazardous waste disposal program.[2] Contact your EHS department to schedule a pickup.
-
For empty containers, ensure they are completely drained of any residual this compound.[2] They can then be disposed of or recycled according to your facility's procedures for empty chemical containers, which may involve rinsing and removing labels.[1][7]
-
Summary of this compound Properties for Disposal
| Property | Value/Classification | Citation |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1][2] |
| Transport Regulation | Not regulated as a dangerous good for transport. | [2] |
| Environmental Hazard | Not classified as hazardous to the aquatic environment. | [5] |
| Biodegradability | Readily biodegradable. | [5] |
| Combustibility | Combustible at high temperatures. | [11] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chempoint.com [chempoint.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. essentialingredients.com [essentialingredients.com]
- 5. chemos.de [chemos.de]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acs.org [acs.org]
- 11. makingcosmetics.com [makingcosmetics.com]
Safeguarding Your Research: A Guide to Handling Octyl Palmitate
In the dynamic landscape of scientific research and drug development, the safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the handling and disposal of Octyl Palmitate, ensuring the well-being of laboratory personnel and the integrity of your research. While generally considered to be of low hazard, adherence to proper safety protocols is a critical component of good laboratory practice.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize the risk of skin and eye irritation.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes which may cause mild eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact which may lead to mild irritation.[3] |
| Body Protection | Laboratory coat or chemical-resistant overalls. | To protect skin and personal clothing from spills.[3][4] |
| Respiratory Protection | Generally not required under normal, well-ventilated conditions. | This compound has low volatility. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will further ensure a safe laboratory environment. The following workflow outlines the key steps before, during, and after handling this substance.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. The following procedure outlines the disposal of this compound and associated contaminated materials.
-
Segregation of Waste :
-
Collect unused or waste this compound in a designated, properly labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated materials such as gloves, absorbent pads, and disposable lab coats should be collected in a separate, clearly labeled waste bag or container.
-
-
Labeling :
-
All waste containers must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's waste management program.
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
-
Disposal :
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Empty containers should be managed according to institutional guidelines, which may involve triple rinsing and recycling or disposal as chemical waste.[4]
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact : Remove contaminated clothing. Wash the affected area with soap and water.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek medical attention.[2]
-
Spill : For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1] Collect the absorbed material into a suitable container for disposal. For large spills, evacuate the area and contact your EHS department.
By adhering to these guidelines, researchers and laboratory professionals can confidently and safely handle this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
- 1. essentialingredients.com [essentialingredients.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 4. chempoint.com [chempoint.com]
- 5. This compound Cas 16958-85-3 | Cosmetic Ingredient Supplier [chemicalbull.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
